Cyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTMQSROBMDMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | cyclohexane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyclohexane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25012-93-5 | |
| Record name | Poly(hexamethylene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25012-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4021923 | |
| Record name | Cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.] | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cyclohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/117 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/117 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/117 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cyclohexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78 | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/117 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9 | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/117 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/117 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Impurities |
Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene. | |
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Color/Form |
Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F] | |
CAS No. |
110-82-7 | |
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Melting Point |
43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F | |
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Foundational & Exploratory
energy profile of cyclohexane chair flip
An In-depth Technical Guide to the Energy Profile of the Cyclohexane Chair Flip
Abstract
The conformational dynamics of the this compound ring, particularly the chair-to-chair interconversion or "ring flip," represent a cornerstone of modern stereochemistry. This process, governed by a well-defined energetic landscape, has profound implications for molecular recognition, reactivity, and pharmacodynamics. In drug development, the spatial arrangement of substituents on a this compound scaffold can dictate a molecule's ability to bind to its biological target. This guide provides a detailed exploration of the energetic profile of the this compound chair flip, delineates the key conformational states, and presents the theoretical and experimental methodologies employed for its characterization. It is intended for researchers, medicinal chemists, and computational scientists who require a deep, mechanistic understanding of this fundamental process.
The Principle of Conformational Isomerism in this compound
Unlike its planar representation in simple line-angle formulas, the this compound ring is not flat. A planar hexagonal structure would necessitate C-C-C bond angles of 120°, a significant deviation from the ideal tetrahedral angle of approximately 109.5° for sp³-hybridized carbons.[1][2] This deviation would induce substantial angle strain. Furthermore, a planar arrangement would force all adjacent carbon-hydrogen bonds into a fully eclipsed conformation, creating severe torsional strain.[2][3]
To alleviate these combined strains, the this compound ring puckers into non-planar conformations.[4] The most energetically favorable of these is the chair conformation .[2][5] In this arrangement, all C-C-C bond angles are close to the ideal 109.5°, and all C-H bonds along the ring's periphery are perfectly staggered, effectively eliminating both angle and torsional strain.[6][7] This inherent stability makes the chair conformation the ground state, with over 99.9% of this compound molecules occupying this form at room temperature.[1][8]
The twelve hydrogen atoms in the chair conformation are not equivalent and are classified into two distinct sets:
-
Axial (a): Six hydrogens are oriented parallel to the principal C3 symmetry axis, pointing alternately up and down above and below the ring's approximate plane.[4][9]
-
Equatorial (e): The other six hydrogens are located around the "equator" of the ring and point outwards from the periphery.[4][9]
The Energetic Landscape of the Chair Flip
The "chair flip" is the process of interconversion between two equivalent chair conformations, during which all axial substituents become equatorial, and all equatorial substituents become axial.[10][11] This is not a simple, single-step process but a rapid dynamic equilibrium that proceeds through several higher-energy intermediate and transition states.[4][12] At room temperature, this interconversion occurs approximately 100,000 times per second.[8][13] The journey from one chair to the other is best described by an energy profile diagram.
Key Conformations and Transition States
The interconversion pathway involves the following key structures:
-
Chair (C): The global energy minimum (relative energy: 0 kJ/mol). It is the most stable conformation due to the absence of angle and torsional strain.[3][8]
-
Half-Chair (HC): The transition state with the highest energy. To initiate the flip, one carbon atom moves out of the chair's base, forcing five carbons into a near-planar arrangement.[3][14] This conformation suffers from significant angle and torsional strain, making it the energetic peak of the entire process.[8][12] It represents the primary energy barrier to the chair flip.[3]
-
Twist-Boat (TB): An energy minimum, or intermediate, on the pathway. The twist-boat is more stable than the boat conformation because it relieves some of the steric and torsional strain present in the boat.[5][8] Specifically, the flagpole hydrogen interactions and eclipsing interactions are reduced.[5]
-
Boat (B): A transition state connecting two twist-boat conformations.[1] While often depicted as an intermediate, it is less stable than the twist-boat. Its higher energy is attributed to two primary factors: unfavorable steric repulsion between the two "flagpole" hydrogens pointing towards each other across the ring, and torsional strain from eclipsed hydrogens along the sides of the "boat".[5][6][8]
The complete pathway for a chair-to-chair interconversion is as follows:
Chair ⇌ Half-Chair ⇌ Twist-Boat ⇌ Boat ⇌ Twist-Boat ⇌ Half-Chair ⇌ Chair'
Quantitative Energy Profile
The energy differences between these conformations have been determined through a combination of experimental techniques, primarily NMR spectroscopy, and computational modeling.[10][15][16]
| Conformation/Transition State | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Role in Interconversion | Key Strain Factors |
| Chair | 0 | 0 | Ground State | Strain-free |
| Twist-Boat | ~23 | ~5.5 | Intermediate | Moderate torsional strain |
| Boat | ~29 - 30 | ~6.9 - 7.1 | Transition State | Severe flagpole steric strain, torsional strain[5][6] |
| Half-Chair | ~45 | ~10 - 11 | Primary Transition State | High angle and torsional strain[3][8][12] |
Note: The exact energy values may vary slightly across different literature sources and computational methods.
Visualization of the Energy Profile
The relationship between the conformations and their relative energies is best visualized with a conformational energy diagram.
Caption: Energy profile for the this compound chair-to-chair interconversion.
Methodologies for Characterization
The study of the chair flip's energy profile relies on both experimental and computational approaches that validate and complement each other.
Experimental Protocol: Dynamic NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for quantifying the energy barrier of the chair flip.[16] At room temperature, the interconversion is so rapid on the NMR timescale that the distinct axial and equatorial protons are averaged into a single, sharp signal.[13][17] However, as the temperature is lowered, the rate of the flip decreases.
Below a certain temperature, known as the coalescence temperature , the interconversion becomes slow enough for the NMR spectrometer to resolve the separate signals for the axial and equatorial protons.[13] By analyzing the line shapes of the NMR signals at various temperatures, the rate constant for the interconversion can be determined, and from this, the Gibbs free energy of activation (ΔG‡) can be calculated using the Eyring equation.
Step-by-Step Methodology: Low-Temperature ¹H NMR
-
Sample Preparation: A solution of this compound (or a deuterated variant like this compound-d₁₁ to simplify the spectrum) is prepared in a suitable low-freezing point solvent (e.g., carbon disulfide, CS₂).[10][12]
-
Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at room temperature (~298 K). A single peak for all 12 protons should be observed, confirming rapid interconversion.
-
Temperature Reduction: The temperature of the NMR probe is gradually lowered. Spectra are acquired at regular intervals (e.g., every 10 K).
-
Observation of Coalescence: As the temperature decreases, the single peak will broaden significantly. The temperature at which the single peak begins to resolve into two distinct signals is the coalescence temperature.
-
Low-Temperature Spectrum: At a sufficiently low temperature (e.g., below -100 °C), two distinct, well-resolved signals of equal intensity are observed, corresponding to the now chemically distinct axial and equatorial protons.[10][12]
-
Data Analysis: The activation energy barrier (ΔG‡) is calculated from the rate constant at the coalescence temperature. This value corresponds to the energy difference between the chair ground state and the half-chair transition state.
Caption: Experimental workflow for determining the chair flip energy barrier via NMR.
Computational Chemistry Protocols
Computational methods provide a powerful means to model the entire energy surface of the chair flip, complementing experimental data.[15][16]
General Workflow for Conformational Analysis:
-
Structure Generation: Initial 3D coordinates for all relevant conformations (chair, boat, twist-boat, half-chair) are generated.
-
Method Selection: A suitable computational method is chosen. Common choices include:
-
Molecular Mechanics (MM): Fast, good for initial screening of large molecules.[10]
-
Density Functional Theory (DFT): Offers a good balance of accuracy and computational cost, widely used for conformational energies.[15]
-
Ab Initio Methods (e.g., MP2, CCSD(T)): High accuracy but computationally expensive, often used for benchmarking.[15]
-
-
Geometry Optimization: The geometry of each conformation is optimized to find the nearest local energy minimum (for intermediates like the chair and twist-boat) or first-order saddle point (for transition states like the boat and half-chair).
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary point. Minima will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculation: Single-point energy calculations are performed at a high level of theory to obtain accurate relative energies for all optimized structures.
-
Energy Profile Construction: The calculated relative energies are plotted to construct the full conformational energy profile.
Implications in Drug Development and Molecular Design
The principles of this compound conformational analysis are critical in medicinal chemistry. The biological activity of a drug often depends on a precise three-dimensional arrangement of its functional groups to fit into a protein's binding site.
-
Receptor Binding: For a substituted this compound ring in a drug molecule, one chair conformer may present the necessary pharmacophore in the correct spatial orientation for binding, while the flipped conformer may be completely inactive. The energy difference between the active and inactive conformers (governed by factors like 1,3-diaxial interactions) determines the population of the bioactive conformation.[7][9]
-
Conformational Locking: Medicinal chemists often design molecules with bulky substituents (e.g., a tert-butyl group) that have a very strong preference for the equatorial position.[18] This effectively "locks" the ring into a single, predictable chair conformation, ensuring that the desired functional groups are held in the required axial or equatorial positions for optimal target engagement.
-
Reactivity and Metabolism: The axial or equatorial position of a group can influence its chemical reactivity and susceptibility to metabolic enzymes, affecting the drug's pharmacokinetic profile.
Conclusion
The chair flip of this compound is a rapid and fundamental conformational process defined by a precise energetic landscape. The stability of the chair conformation arises from its ability to minimize angle and torsional strain, while the interconversion is dictated by the high-energy half-chair transition state, which imposes an energy barrier of approximately 45 kJ/mol. Understanding this energy profile, through both advanced spectroscopic techniques like dynamic NMR and robust computational modeling, is not merely an academic exercise. It provides chemists and drug development professionals with the foundational knowledge to predict and control molecular shape, a critical determinant of biological function and therapeutic efficacy.
References
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Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of this compound. Available at: [Link]
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Wikipedia. (n.d.). This compound conformation. Retrieved January 4, 2026, from [Link]
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University of Wisconsin-Platteville. (n.d.). This compound Conformational Analysis. Available at: [Link]
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Master Organic Chemistry. (2014, May 30). The this compound Chair Flip. Available at: [Link]
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St. Olaf College. (n.d.). This compound Conformations. Available at: [Link]
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Allen, A. (n.d.). Conformation of this compound: Chair, Boat & Energy Profile. Available at: [Link]
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OpenOChem Learn. (n.d.). This compound. Available at: [Link]
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Master Organic Chemistry. (2014, June 6). The this compound Chair Flip – Energy Diagram. Available at: [Link]
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JoVE. (2023, April 30). Video: Conformations of this compound. Available at: [Link]
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Master Organic Chemistry. (2014, April 18). Conformations of this compound (and Cyclopentane). Available at: [Link]
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Chemistry LibreTexts. (2020, May 30). 4.7: this compound Conformations. Available at: [Link]
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JoVE. (2024, December 5). Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution. Available at: [Link]
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Algor Cards. (n.d.). This compound Conformational Analysis. Available at: [Link]
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Chem Wonders. (2020, July 2). Why this compound gives two signals in H-NMR spectrum? [Video]. YouTube. Available at: [Link]
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Kwantlen Polytechnic University. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. In Introduction to Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Available at: [Link]
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Chemistry LibreTexts. (2021, December 15). 4.3: Conformation Analysis of this compound. Available at: [Link]
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Unveiling the Energetic Landscape of Cyclohexane: A Technical Guide to Calculating the Ring Inversion Barrier
Abstract
The conformational flexibility of the cyclohexane ring is a cornerstone of stereochemistry and has profound implications in medicinal chemistry and materials science. The interconversion between its two stable chair conformations, known as ring inversion, is not instantaneous but is governed by a specific energy barrier. Understanding and quantifying this barrier is crucial for predicting molecular behavior and designing novel chemical entities. This in-depth technical guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies employed to determine the energy barrier of this compound ring inversion. We delve into the theoretical underpinnings of Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and computational chemistry, offering field-proven insights and detailed, step-by-step protocols for researchers, scientists, and drug development professionals.
The Dynamic World of this compound: An Introduction
The this compound ring is not a static, planar entity. To alleviate torsional and angle strain, it predominantly adopts a puckered "chair" conformation, which is the global energy minimum.[1] In this conformation, the hydrogen atoms (or other substituents) are oriented in two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).
At room temperature, this compound undergoes a rapid conformational change known as ring inversion or "ring flipping."[2] This process involves the interconversion between two equivalent chair conformations, during which all axial substituents become equatorial, and all equatorial substituents become axial.[2] However, this inversion is not a simple, direct process. It proceeds through several higher-energy intermediate conformations, including the "half-chair," "twist-boat," and "boat" forms. The highest energy point on this reaction coordinate, the half-chair conformation, represents the transition state, and the energy required to reach it is the activation energy barrier for ring inversion.[3][4]
The magnitude of this energy barrier, typically around 10-11 kcal/mol, is a critical parameter.[3] It dictates the rate of interconversion, which in turn influences a molecule's reactivity, its ability to bind to a receptor, and its overall physicochemical properties. Therefore, the accurate determination of this barrier is of significant scientific and practical importance.
Experimental Determination: Harnessing the Power of Dynamic NMR (DNMR) Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the quintessential experimental technique for quantifying the kinetics of dynamic processes like ring inversion.[5][6] The principle lies in observing the changes in the NMR spectrum of a molecule as a function of temperature.
The Causality Behind DNMR: From Coalescence to Kinetics
At room temperature, the ring inversion of this compound is so rapid that the NMR spectrometer detects only an average signal for the axial and equatorial protons, resulting in a single sharp peak.[3] As the temperature is lowered, the rate of inversion slows down. When the rate of exchange becomes comparable to the difference in the resonance frequencies of the axial and equatorial protons, the single peak broadens.
Upon further cooling, a critical temperature is reached, known as the coalescence temperature (Tc) . At this point, the single broad peak begins to resolve into two separate signals corresponding to the now distinct axial and equatorial protons. Below the coalescence temperature, two well-resolved signals are observed, indicating that the ring inversion is slow on the NMR timescale.[5]
The coalescence temperature is the key experimental observable that allows us to calculate the rate constant (k) for the ring inversion at that specific temperature. From the rate constant, we can then determine the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to inversion.
Self-Validating Protocol: A Step-by-Step DNMR Experiment
The following protocol outlines a robust workflow for determining the ring inversion barrier of a substituted this compound, which is often used to avoid the complexity of the parent this compound's proton-proton couplings.
Step 1: Sample Preparation
-
Dissolve a suitable derivative of this compound (e.g., this compound-d11 to observe a single proton, or a substituted this compound where axial and equatorial protons have distinct chemical shifts) in a low-freezing point solvent (e.g., deuterated chloroform, dichloromethane, or toluene).
-
The concentration should be optimized to give a good signal-to-noise ratio in a reasonable number of scans.
Step 2: High-Temperature Spectrum Acquisition
-
Acquire a standard 1H NMR spectrum at room temperature to serve as a reference. At this temperature, a single, time-averaged signal for the protons of interest should be observed.
Step 3: Variable Temperature (VT) NMR Measurements
-
Gradually lower the temperature of the NMR probe in increments of 5-10 K.
-
Allow the sample to equilibrate at each temperature for a few minutes before acquiring a spectrum.
-
Observe the broadening of the signal of interest as the temperature decreases.
Step 4: Identification of the Coalescence Temperature (Tc)
-
Carefully pinpoint the temperature at which the single broad peak just begins to split into two. This is the coalescence temperature (Tc).
Step 5: Low-Temperature Spectrum Acquisition
-
Continue to lower the temperature until two well-resolved peaks are observed.
-
Record the chemical shifts of the two individual peaks (νax and νeq) at a temperature well below Tc. The difference between these is the chemical shift difference (Δν) in Hertz.
Step 6: Calculation of the Rate Constant (k) at Coalescence
-
For a simple, uncoupled two-site exchange, the rate constant at the coalescence temperature can be calculated using the following equation:
-
k = (π * Δν) / √2
-
Step 7: Calculation of the Gibbs Free Energy of Activation (ΔG‡)
-
The Gibbs free energy of activation can then be calculated using the Eyring equation, which relates the rate constant to the free energy of activation.[7][8]
-
ΔG‡ = -RTc * ln(k * h / (kB * Tc))
-
Where:
-
R is the gas constant (8.314 J/mol·K)
-
Tc is the coalescence temperature in Kelvin
-
k is the rate constant at Tc
-
h is Planck's constant (6.626 x 10-34 J·s)
-
kB is the Boltzmann constant (1.381 x 10-23 J/K)
-
-
A more complete analysis can be performed by fitting the line shapes of the spectra at multiple temperatures to derive the Arrhenius and Eyring parameters (enthalpy and entropy of activation).[9][10]
DNMR Workflow Visualization
Caption: Workflow for DNMR determination of the this compound ring inversion barrier.
Computational Chemistry: Modeling the Inversion Pathway
Computational chemistry provides a powerful in silico alternative for determining the energy barrier of this compound ring inversion.[11][12] These methods allow for the detailed exploration of the potential energy surface and the identification of ground and transition states.
The Logic of Computational Modeling: From Geometries to Energies
The fundamental principle of the computational approach is to model the structures of the stable chair conformation (ground state) and the half-chair conformation (transition state) and then calculate the energy difference between them. This energy difference corresponds to the activation energy barrier.
Density Functional Theory (DFT) is a widely used and reliable method for such calculations, offering a good balance between accuracy and computational cost.[13][14] The choice of the functional and basis set is critical for obtaining accurate results. For instance, the B3LYP functional with a 6-31G(d,p) basis set is a common starting point for geometry optimizations and frequency calculations.[5]
A key aspect of this process is the verification of the stationary points. A true energy minimum (the chair conformation) will have no imaginary frequencies in its vibrational analysis. In contrast, a first-order saddle point (the transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—in this case, the ring inversion.[12]
A Self-Validating Computational Protocol
This protocol outlines the steps for calculating the ring inversion barrier using a typical quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
Step 1: Building the Initial Structures
-
Construct the 3D structures of the this compound chair and half-chair conformations. Most molecular modeling software has built-in fragments for the chair conformation. The half-chair may need to be constructed manually by moving one carbon atom into the plane of its three adjacent carbons.
Step 2: Geometry Optimization of the Ground State (Chair Conformation)
-
Perform a geometry optimization of the chair conformation using a suitable level of theory (e.g., B3LYP/6-31G(d,p)). This will find the lowest energy arrangement of the atoms for the chair structure.
Step 3: Frequency Calculation for the Ground State
-
Perform a frequency calculation on the optimized chair geometry at the same level of theory.
-
Validation: Confirm that there are no imaginary frequencies. This verifies that the optimized structure is a true energy minimum.
Step 4: Geometry Optimization of the Transition State (Half-Chair Conformation)
-
Perform a transition state (TS) optimization of the half-chair conformation using an appropriate algorithm (e.g., QST2, QST3, or an eigenvector-following method). This will locate the first-order saddle point on the potential energy surface.
Step 5: Frequency Calculation for the Transition State
-
Perform a frequency calculation on the optimized transition state geometry.
-
Validation: Confirm that there is exactly one imaginary frequency. The corresponding vibrational mode should visually correspond to the ring inversion motion.
Step 6: Calculation of the Energy Barrier
-
The electronic energy barrier is the difference in the electronic energies of the transition state and the ground state.
-
For a more accurate Gibbs free energy of activation (ΔG‡), include the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy obtained from the frequency calculations.
-
ΔG‡ = GTS - GGS
-
Visualizing the Ring Inversion Pathway and Computational Workflow
Caption: Energy profile for this compound ring inversion.
Caption: Workflow for computational determination of the ring inversion barrier.
A Comparative Analysis: Experimental vs. Computational Approaches
Both DNMR spectroscopy and computational chemistry offer valuable insights into the energy barrier of this compound ring inversion. The choice between them often depends on the specific research question, available resources, and desired level of detail.
| Feature | Dynamic NMR Spectroscopy | Computational Chemistry |
| Nature | Experimental | Theoretical / In Silico |
| Primary Observable | Coalescence Temperature (Tc) | Optimized Geometries and Energies |
| Information Provided | Gibbs Free Energy of Activation (ΔG‡) | ΔG‡, ΔH‡, ΔS‡, and detailed structural information |
| Strengths | Direct measurement of the dynamic process in solution; accounts for solvent effects. | Provides detailed mechanistic insight; can study unstable or hypothetical molecules. |
| Limitations | Requires a suitable molecule and solvent; can be time-consuming; provides limited structural information about the transition state. | Accuracy is dependent on the level of theory; solvent effects need to be modeled explicitly. |
| Typical Barrier (kcal/mol) | ~10.2 - 10.3 | ~10.0 - 11.0 |
The values obtained from both methods are generally in good agreement, which provides a strong cross-validation for our understanding of this fundamental chemical process.[11][15]
Conclusion
The determination of the energy barrier for this compound ring inversion is a classic problem in physical organic chemistry that elegantly demonstrates the synergy between experimental and computational techniques. DNMR spectroscopy provides a direct, empirical measure of the kinetic barrier in the solution phase, while computational chemistry offers a detailed exploration of the potential energy surface, revealing the structures and energies of the transient species involved. For researchers in drug development and materials science, a thorough understanding and application of these methods are indispensable for predicting and controlling the conformational behavior of cyclic molecules, which is often a critical determinant of their function. The self-validating protocols and workflows presented in this guide provide a robust framework for accurately quantifying this fundamental energetic parameter.
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Dynamics and Entropy of this compound Rings Control pH-Responsive Reactivity. Journal of the American Chemical Society Au. [Link]
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Conformational study of cis-1,4-di-tert-butylthis compound by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry. [Link]
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An In-depth Technical Guide to the Spectroscopic Properties of Cyclohexane: NMR and IR Analysis
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexane, a foundational cyclic alkane, serves as a critical structural motif in a vast array of chemical and pharmaceutical compounds. Its non-planar, puckered structure and dynamic conformational isomerism present unique spectroscopic characteristics. This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of this compound. We will delve into the theoretical underpinnings and practical applications of these techniques in characterizing this compound's structure and dynamic behavior, with a focus on the influential chair-boat conformations and the phenomenon of ring flipping. This analysis is essential for researchers in drug development and organic synthesis, where a precise understanding of molecular conformation and dynamics is paramount.
The Dynamic Structure of this compound: Beyond a Simple Hexagon
To appreciate the spectroscopic properties of this compound, one must first understand its three-dimensional structure. The carbon atoms in the this compound ring are sp³ hybridized, favoring bond angles of approximately 109.5°.[1] A flat hexagonal ring would necessitate bond angles of 120°, leading to significant angle strain.[1] To alleviate this, this compound adopts puckered conformations, the most stable of which is the chair conformation .[1][2]
In the chair conformation, all C-C-C bond angles are close to the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are staggered, minimizing both angle and torsional strain.[2] This conformation possesses a D3d symmetry.[3] The twelve hydrogen atoms are not structurally equivalent and are classified into two distinct types:
-
Axial hydrogens: Six hydrogens are oriented parallel to the principal symmetry axis of the ring, three pointing up and three pointing down.[4][5]
-
Equatorial hydrogens: The other six hydrogens are located around the periphery of the ring, in a plane roughly containing the carbon atoms.[4][5]
Each carbon atom in the chair conformation has one axial and one equatorial hydrogen.[5][6]
A key feature of this compound is its conformational flexibility. At room temperature, this compound undergoes a rapid "ring flip" or "chair-flipping" process, where one chair conformation interconverts into another equivalent chair form.[1][5] During this process, axial hydrogens become equatorial, and equatorial hydrogens become axial.[1][2] This dynamic equilibrium is fundamental to understanding the NMR spectra of this compound.
Figure 1: this compound ring flip, showing the interchange of axial (Ha) and equatorial (He) protons.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
The Influence of Conformational Dynamics on the ¹H NMR Spectrum
At room temperature, the ¹H NMR spectrum of this compound exhibits a single sharp peak at approximately 1.44 ppm.[7][8] This is a direct consequence of the rapid ring flipping. The rate of interconversion between the two chair conformers is on the order of 10⁵ times per second, which is much faster than the NMR timescale.[8] As a result, the NMR spectrometer detects an average signal for all twelve protons, as it cannot distinguish between the distinct axial and equatorial environments.[2][9]
However, as the temperature is lowered, the rate of ring flipping decreases. At sufficiently low temperatures (around -100 °C), the interconversion becomes slow on the NMR timescale.[10] Under these conditions, the axial and equatorial protons are no longer averaged and give rise to two distinct signals.[9][10] The equatorial protons typically resonate downfield (at a higher chemical shift) compared to the axial protons.[11] This is because axial protons experience greater shielding from the electron clouds of the surrounding C-C bonds.[11][12] The chemical shift difference between axial and equatorial protons at low temperatures is approximately 0.5 ppm.[7]
| Temperature | ¹H NMR Spectrum | Chemical Shift (ppm) | Reason |
| Room Temperature | Single sharp peak | ~1.44 | Rapid ring flipping leads to an averaged signal for all 12 protons.[7][8] |
| Low Temperature (~ -100 °C) | Two distinct signals | Axial: ~1.14, Equatorial: ~1.62 | Slow ring flipping allows for the resolution of axial and equatorial protons.[9] |
Experimental Protocol: Variable Temperature ¹H NMR of this compound
Objective: To observe the coalescence of the axial and equatorial proton signals and determine the energy barrier for ring inversion.
Materials:
-
High-resolution NMR spectrometer with variable temperature capabilities.
-
NMR tube.
-
This compound-d11 (for locking and to simplify the spectrum by observing a single proton).
-
Appropriate low-temperature solvent (e.g., CS₂ or a mixture of CHClF₂/CHCl₂F).
Procedure:
-
Prepare a dilute solution of this compound-d11 in the chosen low-temperature solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum at room temperature to observe the single averaged peak.
-
Gradually lower the temperature of the NMR probe in increments of 10-20 °C.
-
Acquire a ¹H NMR spectrum at each temperature, paying close attention to the line shape of the this compound proton signal.
-
Observe the broadening of the signal as the temperature decreases, followed by its separation into two distinct peaks corresponding to the axial and equatorial protons at very low temperatures.
-
The temperature at which the two separate signals merge into a single broad peak is the coalescence temperature.
-
The energy barrier for ring inversion (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the axial and equatorial protons at low temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Similar to the ¹H NMR spectrum, the room temperature ¹³C NMR spectrum of this compound shows a single peak at approximately 27.1 ppm.[13][14] This is because the rapid ring flipping makes all six carbon atoms chemically equivalent on the NMR timescale.[14]
At low temperatures, where the ring inversion is slow, one would still expect to see a single peak for the carbons in unsubstituted this compound, as all carbon atoms remain in equivalent environments even in a static chair conformation. However, for substituted cyclohexanes, low-temperature ¹³C NMR can be a powerful tool to study conformational equilibria. For example, in methylthis compound, the axial and equatorial conformers are no longer energetically equivalent, and separate signals for the ring carbons in each conformer can be observed at low temperatures.[15]
Infrared (IR) Spectroscopy of this compound
IR spectroscopy probes the vibrational frequencies of molecular bonds. The IR spectrum of this compound provides valuable information about its functional groups and overall structure.[16] The spectrum can be broadly divided into three main regions:
-
C-H Stretching Region (2800-3000 cm⁻¹): This region is characterized by strong absorptions due to the stretching vibrations of the C-H bonds in the CH₂ groups. Typically, two main bands are observed:
-
C-H Bending Region (1300-1500 cm⁻¹): This region contains bands corresponding to the various bending vibrations of the CH₂ groups, including:
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions arising from skeletal C-C vibrations and other complex molecular motions.[18] These bands are highly characteristic of the this compound ring structure.[16][18] Notable vibrations in this region include the ring breathing vibration around 802 cm⁻¹ and a unique skeletal deformation at 248 cm⁻¹.[16]
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| C-H Asymmetric Stretch | 2930 | Asymmetric stretching of C-H bonds in CH₂ groups.[16][17] |
| C-H Symmetric Stretch | 2850 | Symmetric stretching of C-H bonds in CH₂ groups.[16][17] |
| CH₂ Scissoring | 1445-1460 | Bending vibration where H-C-H angle changes.[16] |
| Ring Breathing | 802 | Symmetrical stretching and contracting of the carbon ring.[16][19] |
| Skeletal Deformation | 248 | A characteristic vibration of the this compound skeleton.[16] |
Experimental Protocol: FT-IR Spectroscopy of Liquid this compound
Objective: To obtain the infrared spectrum of liquid this compound and identify its characteristic vibrational modes.
Materials:
-
Fourier Transform Infrared (FT-IR) spectrometer.
-
Liquid IR cell (e.g., KBr or NaCl plates).
-
Liquid this compound.
Procedure:
-
Ensure the FT-IR spectrometer is properly calibrated and a background spectrum of the empty sample compartment is recorded.
-
Place a small drop of liquid this compound between two salt plates to create a thin liquid film.
-
Mount the salt plates in the sample holder of the spectrometer.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Process the spectrum (e.g., baseline correction) and identify the major absorption bands corresponding to the C-H stretching, C-H bending, and fingerprint regions.
Figure 2: A simplified workflow for acquiring the FT-IR spectrum of liquid this compound.
Conclusion
The spectroscopic properties of this compound are intrinsically linked to its unique conformational dynamics. NMR spectroscopy, particularly variable-temperature ¹H NMR, provides a powerful means to study the kinetics of ring flipping and resolve the distinct axial and equatorial proton environments. ¹³C NMR complements this by offering insights into the carbon framework, especially in substituted derivatives. IR spectroscopy, on the other hand, offers a detailed fingerprint of the molecule's vibrational modes, confirming the presence of the CH₂ groups and the characteristic skeletal structure of the this compound ring. A thorough understanding of these spectroscopic techniques and their application to this compound is indispensable for researchers in organic chemistry and drug development, enabling the precise characterization of molecular structure and conformation, which are critical determinants of chemical reactivity and biological activity.
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physical and chemical properties of high-purity cyclohexane
An In-depth Technical Guide to the Core Physical and Chemical Properties of High-Purity Cyclohexane For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₆H₁₂), a cycloalkane, is a colorless, flammable liquid with a characteristic sweet, detergent-like odor.[1][2] In the realms of pharmaceutical research and drug development, the purity of this non-polar solvent is of paramount importance.[3] High-purity this compound serves as a critical solvent in synthesis, an extraction agent, and a medium for crystallization, directly impacting the yield, purity, and quality of active pharmaceutical ingredients (APIs).[4][5] This guide provides an in-depth exploration of the core , offering field-proven insights and methodologies for its effective application.
Molecular Structure and Conformational Analysis
The this compound molecule is composed of a six-carbon ring, with each carbon atom bonded to two hydrogen atoms.[3] To minimize angular and torsional strain, the this compound ring is not planar and primarily adopts a stable three-dimensional "chair" conformation.[2][6] In this arrangement, the carbon-carbon bonds are at a tetrahedral angle of approximately 109.5°.[6] The hydrogen atoms are positioned in two distinct orientations: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring).[2][6]
Another, less stable conformation is the "boat" conformation, which can interconvert to the more stable chair form.[2] Understanding these conformations is crucial as they influence the molecule's reactivity and its interactions as a solvent.
Caption: Conformational isomers of this compound.
Core Physical Properties
The physical properties of high-purity this compound are fundamental to its application in various laboratory and industrial processes.
| Property | Value |
| Molecular Formula | C₆H₁₂ |
| Molecular Weight | 84.16 g/mol [7][8] |
| Appearance | Colorless liquid[1][2][6] |
| Odor | Sweet, petroleum-like[1][8][9] |
| Melting Point | 6.47 °C (43.65 °F)[1][2] |
| Boiling Point | 80.74 °C (177.33 °F)[1][2] |
| Density | 0.779 g/mL at 25 °C[1] |
| Solubility in Water | Slightly soluble[1] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, and benzene[1] |
| Vapor Pressure | 77.5 Torr at 20 °C[7] |
| Flash Point | -20 °C (-4 °F)[7][8] |
| Refractive Index | 1.426 at 20 °C[7] |
| Dielectric Constant | 2.02 at 20 °C[7] |
| Viscosity | 1.0 cP at 20 °C[7] |
Chemical Properties and Reactivity
High-purity this compound is a non-polar, flammable liquid.[1] While relatively inert compared to other hydrocarbons, it undergoes several important reactions, particularly oxidation.
-
Oxidation: The industrial production of adipic acid and caprolactam, precursors to nylon, begins with the oxidation of this compound.[2][10] This process yields a mixture of cyclohexanone and cyclohexanol, often referred to as "KA oil."[2]
-
Stability: Under recommended storage conditions, this compound is stable.[1] However, prolonged exposure to air and light can lead to the formation of explosive peroxides.[1]
-
Dehydrogenation: At high temperatures (above 300 °C), this compound can undergo dehydrogenation to form benzene, a reaction that is entropically favorable.[2]
High-Purity Specifications
For pharmaceutical and research applications, the purity of this compound is critical. The "this compound 999" grade, as specified by ASTM D5309, is a common standard.[11][12][13] High-purity this compound typically has a minimum purity of 99.9%.[14][15]
| Impurity | Maximum Allowable Content |
| Benzene | 100 ppm[5][14] |
| Methylthis compound | 200 ppm[5][14] |
| Total Aromatics | 150 ppm[5][14] |
| Sulfur Content | 1 ppm[5][14] |
| Chlorine | 1 ppm[5][14] |
| Nitrogen Content | < 1 ppm[5][14] |
| Non-volatile Matter | < 1 ppm[5][14] |
Analytical Methodology: Purity Determination by Gas Chromatography
The purity of this compound and the quantification of its impurities are commonly determined by gas chromatography (GC).[16][17] ASTM D7266 provides a standard test method for this analysis using an external standard calibration technique.[16]
Experimental Protocol: Gas Chromatography Analysis
-
Instrument and Column: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar phase like 100% dimethylpolysiloxane) is required.
-
Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Temperature Program:
-
Initial Oven Temperature: 40 °C, hold for 5 minutes.
-
Ramp Rate: 5 °C/minute to 100 °C.
-
Final Temperature: 100 °C, hold for 2 minutes.
-
-
Injection: A small, precise volume (e.g., 1 µL) of the this compound sample is injected into the GC inlet.
-
Detection: The FID detects the organic compounds as they elute from the column.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to this compound and any impurities. The area of each peak is proportional to the concentration of the corresponding compound. By comparing the peak areas of impurities to those of external standards, their concentrations can be accurately determined. The purity of this compound is then calculated by subtracting the total percentage of impurities from 100%.
Caption: Workflow for this compound purity analysis by GC.
Applications in Research and Drug Development
The unique properties of high-purity this compound make it a versatile tool in the pharmaceutical industry.
-
Solvent in Drug Synthesis: As a non-polar solvent, this compound is excellent for dissolving non-polar reactants and facilitating organic reactions.[3][4] Its stability provides a reliable medium for synthesizing a variety of drugs, including some anti-inflammatory agents.[4]
-
Extraction Agent: this compound is used to extract specific compounds from natural sources or reaction mixtures.[4] Its non-polar nature allows it to dissolve and separate non-polar active ingredients from plant materials or other complex matrices.[4]
-
Recrystallization Solvent: Many organic compounds exhibit good solubility in hot this compound and poor solubility at low temperatures, making it an ideal solvent for recrystallization to purify solid compounds.[2]
-
Analytical Standard: In analytical chemistry, this compound can be used as a reference standard in gas chromatography for the analysis of residual solvents in pharmaceutical formulations.[1]
Safety, Handling, and Storage
This compound is a highly flammable liquid and vapor, and it can cause skin irritation and drowsiness or dizziness.[1][18] Therefore, strict safety protocols must be followed.
-
Handling: Always handle this compound in a well-ventilated area, preferably under a fume hood, to prevent vapor accumulation.[6][19] Use spark-proof tools and explosion-proof equipment.[6] Ground and bond containers during transfer to prevent static discharge.[6][19]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[6] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[6][7][18] Keep containers tightly closed and upright.[6][20]
-
Environmental Considerations: this compound is very toxic to aquatic life with long-lasting effects.[6][18] Avoid release into the environment and dispose of it as hazardous waste according to regulations.[6]
Conclusion
High-purity this compound is an indispensable solvent and reagent in the pharmaceutical and chemical research sectors. Its well-defined physical properties, predictable chemical behavior, and stringent purity standards make it a reliable choice for applications ranging from organic synthesis to final product purification. A thorough understanding of its characteristics, coupled with rigorous adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory and beyond.
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An In-depth Technical Guide to 1,3-Diaxial Interactions in Cyclohexane: From First Principles to Strategic Application
Abstract
The cyclohexane ring is a ubiquitous scaffold in organic chemistry, central to the structure of numerous natural products, pharmaceuticals, and synthetic materials. Its conformational behavior, governed by a delicate balance of steric and stereoelectronic effects, dictates the three-dimensional architecture of molecules, which in turn profoundly influences their reactivity and biological function. Among the most critical of these non-covalent interactions is the 1,3-diaxial interaction, a destabilizing steric strain that arises in the chair conformation. This guide provides an in-depth technical exploration of the 1,3-diaxial interaction, moving from its fundamental principles and energetic underpinnings to its strategic manipulation in stereoselective synthesis and rational drug design. We will dissect the causality behind conformational preferences, detail field-proven experimental and computational protocols for their study, and present case studies that bridge theory with practical application for researchers, scientists, and drug development professionals.
The Chair Conformation: A Realm of Two Positions
The this compound ring is not a planar hexagon; to alleviate angle and torsional strain, it predominantly adopts a puckered "chair" conformation.[1][2] This conformation is the most stable, with near-ideal tetrahedral bond angles and staggered C-H bonds, rendering it essentially strain-free.[2][3] In this chair form, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial , pointing perpendicular to the general plane of the ring, and six are equatorial , pointing outwards from the perimeter of the ring.[4]
Through a process known as a "ring flip" or "chair-chair interconversion," one chair conformation can convert into another.[5] During this rapid process, all axial positions become equatorial, and all equatorial positions become axial.[5] For an unsubstituted this compound ring, these two chair forms are identical and isoenergetic. However, the introduction of a substituent breaks this degeneracy, leading to two distinct chair conformers with different stabilities.[6]
The Genesis of 1,3-Diaxial Interactions
When a substituent on a this compound ring occupies an axial position, it is brought into close spatial proximity with the other two axial substituents on the same face of the ring.[7][8] These substituents are located on carbons three positions away, leading to the designation of this steric clash as a 1,3-diaxial interaction .[9] This interaction is purely repulsive and destabilizes the conformation in which the substituent is axial.[6][10]
To understand the energetic cost of this interaction, it is useful to compare it to a well-understood acyclic strain: the gauche interaction in butane. A Newman projection of an axial methylthis compound reveals that the axial methyl group has a gauche relationship with the C3 and C5 ring carbons.[3] This steric hindrance is analogous to the gauche conformation of butane, which is less stable than the anti conformation by approximately 3.8 kJ/mol (0.9 kcal/mol).[6] Since an axial substituent in this compound experiences two such interactions with the syn-axial hydrogens (or other groups), the total destabilization is roughly double this value.[6] For a methyl group, this amounts to approximately 7.6 kJ/mol (1.8 kcal/mol) of steric strain.[11]
This energetic penalty is the driving force behind the strong preference for substituents to occupy the more spacious equatorial position, where such destabilizing interactions are absent.[3][6]
Quantifying Conformational Preference: The A-Value
The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value . The A-value is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[12] A larger A-value signifies a greater energetic penalty for the axial position and thus a stronger preference for the equatorial position.[12] These values are crucial for predicting the conformational equilibrium of a substituted this compound.
The equilibrium constant (K) between the two conformers can be calculated using the equation:
ΔG° = -RT ln(K)
where R is the gas constant and T is the temperature in Kelvin.[11] For example, a methyl group's A-value of 1.74 kcal/mol (7.3 kJ/mol) corresponds to an equilibrium where approximately 95% of methylthis compound molecules have the methyl group in the equatorial position at room temperature.[12]
The A-value is a direct reflection of the severity of the 1,3-diaxial interactions and is dependent on the steric bulk of the substituent. It is important to note that it is the effective size and shape of the group, not just its molecular weight, that determines the magnitude of the A-value.[6]
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |
| -F | 0.24 | 1.0 |
| -Cl | 0.4 | 1.7 |
| -Br | 0.2 - 0.7 | 0.8 - 2.9 |
| -OH | 0.6 (0.9 in H-bonding solvents) | 2.5 (3.8) |
| -CH₃ | 1.8 | 7.6 |
| -CH₂CH₃ | 2.0 | 8.4 |
| -CH(CH₃)₂ | 2.2 | 9.2 |
| -C(CH₃)₃ | >4.5 | >18.8 |
| -C₆H₅ | 3.0 | 12.6 |
| -CN | 0.2 | 0.8 |
| -COOH | 1.2 | 5.0 |
Data compiled from various sources. Exact values may vary slightly depending on the experimental conditions and solvent.
The exceptionally large A-value of the tert-butyl group (>4.5 kcal/mol) means that the energy required to place it in an axial position is prohibitively high.[12] Consequently, a tert-butyl group effectively "locks" the this compound ring into a single conformation where it occupies an equatorial position. This principle is widely exploited in conformational analysis and stereoselective synthesis to enforce a specific ring geometry.[12]
Strategic Implications in Chemical Synthesis
A thorough understanding of 1,3-diaxial interactions is not merely an academic exercise; it is a powerful tool for predicting and controlling the outcome of chemical reactions. By manipulating the conformational equilibrium of a this compound ring, chemists can influence the stereoselectivity of reactions occurring both on the ring and on adjacent functional groups.
Conformational Control in Stereoselective Reactions
The steric environment created by axial substituents can dictate the trajectory of an incoming reagent, leading to highly stereoselective transformations. A classic example is the E2 elimination reaction, which requires an anti-periplanar arrangement of the hydrogen and the leaving group. In a this compound system, this translates to a trans-diaxial arrangement. The preferred conformation of the substrate, which minimizes 1,3-diaxial strain, will therefore determine which protons are available for abstraction and, consequently, the regioselectivity and stereoselectivity of the resulting alkene.[13]
Case Study: Stereoselectivity in Glycosylation Reactions
The synthesis of oligosaccharides is a field where stereocontrol is paramount. The stereochemical outcome of a glycosylation reaction—the formation of an α or β linkage—is profoundly influenced by the conformation of the pyranose ring (a six-membered heterocycle analogous to this compound) and the nature of its substituents.
For instance, participating groups at the C2 position can form intermediate dioxolenium ions that block one face of the molecule, leading to 1,2-trans products. However, in the absence of such groups, the inherent conformational preferences of the glycosyl donor and the transition state become critical. An axial substituent on the "disarmed" donor can sterically hinder the approach of the glycosyl acceptor from one face, thereby favoring the formation of a specific anomer.[14] Furthermore, stereoelectronic effects, which are intimately linked to the ring's conformation, play a crucial role. For example, the alignment of a pseudo-axial C-H bond with the oxocarbenium ion's p-orbital provides stabilizing hyperconjugation, influencing the preferred conformation of this key intermediate and thus the final stereoselectivity.[14][15]
Application in Drug Design and Medicinal Chemistry
The principle that molecular shape dictates biological function is a cornerstone of drug discovery. For drug molecules containing a this compound ring, controlling its conformation is critical for optimizing interactions with the target protein and achieving the desired pharmacological effect.[16] Medicinal chemists often employ the strategy of conformational restriction to lock a flexible molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and enhancing potency and selectivity.[8]
Minimizing 1,3-diaxial interactions is a key consideration in this process. By designing molecules where bulky or critical pharmacophoric groups are predisposed to occupy equatorial positions, a more stable and predictable three-dimensional structure can be achieved, leading to a better fit within the receptor's binding pocket.
Case Study: Telaprevir, an HCV Protease Inhibitor
Telaprevir is a direct-acting antiviral drug that was used for the treatment of Hepatitis C. It functions as a potent inhibitor of the HCV NS3/4A serine protease.[17] A key structural feature of Telaprevir is its macrocyclic core, which incorporates a substituted this compound ring.
The design of Telaprevir involved a structure-based approach where the conformation of the inhibitor was optimized to fit the protease active site.[18] The this compound ring serves as a rigid scaffold, and its substituents are positioned to make key interactions with the enzyme. The large P2 moiety of the inhibitor, which includes the this compound, is critical for its potency.[19] The conformation of this ring is constrained by its inclusion in the macrocycle, which helps to pre-organize the molecule into its bioactive conformation. This conformational locking minimizes the entropic cost of binding to the protease, contributing to its high affinity. The substituents on the this compound ring are arranged to avoid unfavorable 1,3-diaxial interactions, ensuring that the lowest energy conformation of the molecule is indeed the one that binds most effectively to the target.
Case Study: Sofosbuvir and the ProTide Prodrug Strategy
Sofosbuvir is a cornerstone of modern Hepatitis C therapy, acting as an inhibitor of the viral RNA-dependent RNA polymerase.[20] It is administered as a phosphoramidate prodrug, a strategy known as ProTide technology, which is designed to efficiently deliver the active nucleoside monophosphate into hepatocytes.[21]
While the core of Sofosbuvir is a ribonucleoside analog, the ProTide moiety itself involves stereochemical and conformational considerations. The phosphoramidate group is chiral at the phosphorus center, and Sofosbuvir is a single diastereomer.[21] The specific stereochemistry was selected because it leads to the correct and rapid intracellular metabolism to the active triphosphate form. The bulky groups attached to the phosphorus atom influence the conformational preferences of the prodrug, affecting its interaction with the metabolizing enzymes. The design ensures that the prodrug can adopt a conformation that is readily recognized and processed by intracellular esterases and kinases, while also possessing the necessary physicochemical properties for oral bioavailability and liver targeting.[20][21] This is an example where controlling the three-dimensional shape of a delivery moiety is just as critical as the shape of the active drug itself.
Experimental and Computational Methodologies
The quantitative study of 1,3-diaxial interactions and the resulting conformational equilibria relies heavily on a combination of experimental and computational techniques.
Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy
Variable Temperature NMR is a powerful technique to study dynamic processes like the chair-chair interconversion of this compound.[6][22] By lowering the temperature, this interconversion can be slowed down on the NMR timescale, allowing for the observation of separate signals for the axial and equatorial conformers.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the substituted this compound derivative in a suitable deuterated solvent that has a low freezing point (e.g., deuterated methanol (CD₃OD), deuterated dichloromethane (CD₂Cl₂), or deuterated toluene (toluene-d₈)).
-
The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Use high-quality NMR tubes designed for VT experiments to prevent cracking at low temperatures.[6]
-
-
Instrument Setup:
-
Use an NMR spectrometer equipped with a VT unit.
-
Calibrate the temperature of the probe using a standard sample (e.g., methanol for low temperatures).[10]
-
Acquire a standard ¹H or ¹³C spectrum at room temperature (e.g., 298 K) and ensure the spectrometer is well-shimmed.
-
-
Data Acquisition:
-
Gradually lower the temperature in increments (e.g., 10-20 K).[6] Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.[23]
-
Monitor the spectra as the temperature decreases. Broadening of signals will be observed as the rate of interconversion approaches the NMR timescale.
-
Continue cooling until the signals for the two chair conformers are sharp and well-resolved (the "slow-exchange regime"). This temperature is often below -60 °C (213 K).
-
-
Data Analysis:
-
Integrate the signals corresponding to the axial and equatorial conformers in the slow-exchange spectrum. The ratio of the integrals gives the equilibrium constant, K = [equatorial]/[axial].
-
Calculate the Gibbs free energy difference (A-value) at that temperature using ΔG° = -RT ln(K).
-
By analyzing the spectra at the coalescence temperature (where the two signals merge into one broad peak), it is also possible to calculate the activation energy (ΔG‡) for the ring flip.
-
Computational Protocol: Calculating A-Values with Density Functional Theory (DFT)
Computational chemistry provides a powerful in-silico method to predict the relative energies of conformers and calculate A-values.[24] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.
Step-by-Step Methodology (using Gaussian software as an example):
-
Molecule Building:
-
Using a molecular modeling program (e.g., GaussView), build the two chair conformers of the monosubstituted this compound: one with the substituent in an axial position and one with it in an equatorial position.
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to get a reasonable starting structure for each.
-
Save the coordinates for each conformer as separate input files (e.g., axial.com and equatorial.com).
-
-
Input File Setup:
-
For each input file, specify the calculation parameters. A typical route section for a geometry optimization and frequency calculation would be: #p opt freq B3LYP/6-31G(d) scrf=(solvent=toluene)
-
#p: Requests detailed output.
-
opt: Requests a geometry optimization to the nearest energy minimum.
-
freq: Requests a frequency calculation to confirm the structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data (including Gibbs free energy).
-
B3LYP/6-31G(d): Specifies the DFT functional (B3LYP) and basis set. More accurate results can be obtained with larger basis sets (e.g., 6-311+G(d,p)) and different functionals (e.g., M06-2X).
-
scrf=(solvent=...): Optionally includes a solvent model to better mimic experimental conditions.
-
-
-
Running the Calculation:
-
Submit the input files to the Gaussian program. These calculations will run until the geometries have converged to their lowest energy structures.
-
-
Data Extraction and Analysis:
-
Open the output files (.log or .out). Verify that the calculations completed successfully and that the frequency analysis shows zero imaginary frequencies.
-
Scroll to the end of each output file and find the "Sum of electronic and thermal Free Energies". This is the calculated Gibbs free energy (G) for each conformer.
-
The A-value is the difference between these two energies: A-value = G(axial) - G(equatorial)
-
The energies are typically given in Hartrees and must be converted to kcal/mol (1 Hartree ≈ 627.5 kcal/mol) or kJ/mol.
-
Conclusion
The 1,3-diaxial interaction is a fundamental concept in stereochemistry with far-reaching consequences. It is the primary determinant of conformational preference in this compound rings, a principle that is quantifiable through A-values. For the modern researcher, a mastery of this concept extends beyond simple prediction of the most stable chair form. It provides a powerful lever for controlling stereochemical outcomes in complex synthesis and for the rational design of conformationally defined molecules with optimized biological activity. The synergistic use of high-field NMR spectroscopy and modern computational chemistry provides a robust toolkit for the rigorous analysis and prediction of these conformational behaviors, enabling scientists to harness the subtle yet powerful influence of 1,3-diaxial strain in advancing the frontiers of chemical and pharmaceutical science.
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An In-Depth Technical Guide to the Molecular Orbital Theory of Cyclohexane: From Conformational Stability to Drug Design
This guide provides an in-depth exploration of the molecular orbital (MO) theory of cyclohexane, structured for researchers, scientists, and drug development professionals. Moving beyond simplistic valence bond descriptions, we will delve into the electronic underpinnings of this compound's unique conformational behavior, reactivity, and its significance as a foundational scaffold in medicinal chemistry. Our analysis is grounded in the principles of quantum mechanics, validated by experimental data, and contextualized for practical application.
Part 1: The Electronic Architecture of a Saturated Ring
To truly understand this compound, we must look beyond the textbook depiction of localized single bonds and consider its electrons as occupying a set of delocalized molecular orbitals that span the entire carbocyclic framework. This perspective is essential for explaining the subtle energetic differences that govern its structure and function.
Constructing the Molecular Orbitals of the this compound Framework
The molecular orbitals of this compound arise from the linear combination of atomic orbitals (LCAO) of its constituent carbon and hydrogen atoms.[1] The primary framework is built from the overlap of sp³ hybridized atomic orbitals on the six carbon atoms, forming the carbon-carbon sigma (σ) bonds. These individual σ bonds then combine to create a set of 18 delocalized σ molecular orbitals for the C-C framework. Similarly, the 12 C-H bonds generate their own set of molecular orbitals.
While the Walsh orbital model is most famously applied to the strained cyclopropane ring, its core principle—that the geometry of a ring dictates how its basis orbitals mix—is fundamentally important.[2][3] For this compound, the non-planar chair geometry allows for an optimal arrangement that minimizes unfavorable orbital interactions, leading to a highly stable electronic ground state. A more rigorous approach using group theory can systematically predict the symmetry and energy ordering of these molecular orbitals, but for our purposes, we will focus on the qualitative outcomes of these interactions.[4]
Part 2: A Molecular Orbital Rationale for Conformational Preference
The overwhelming preference of this compound for the chair conformation is a classic concept in organic chemistry. MO theory provides the deepest explanation for this stability, attributing it not just to the absence of strain, but to the presence of specific, stabilizing orbital interactions.
The Chair Conformation: A Symphony of Stabilizing Interactions
The chair conformation is the global energy minimum for this compound, being essentially free of ring strain.[5][6] At room temperature, over 99.9% of this compound molecules exist in this form.[7] This exceptional stability is a direct consequence of its electronic structure:
-
Minimized Torsional Strain: Every C-C bond in the chair conformation exhibits a perfectly staggered arrangement. This geometry maximizes the distance between adjacent C-H bonds, minimizing Pauli repulsion.
-
Maximized Hyperconjugation: More importantly, the staggered arrangement optimizes a key stabilizing MO interaction known as hyperconjugation. This involves the donation of electron density from a filled, bonding σ orbital (like σ_C-H or σ_C-C) into an adjacent empty, anti-bonding σ* orbital. This delocalization of electrons lowers the overall energy of the system. In the chair form, every bond is perfectly positioned to engage in this stabilizing overlap with its neighbors.
The Boat and Twist-Boat Conformations: Destabilized by Repulsive Interactions
The boat conformation represents an energy maximum on the path of ring inversion and is significantly less stable than the chair.[6][8][9] Its higher energy can be explained by two primary repulsive orbital interactions:
-
Eclipsing Interactions: Along the "sides" of the boat, the C-H bonds are eclipsed, leading to unfavorable repulsion between the filled σ_C-H bonding orbitals.[10] This arrangement precludes effective hyperconjugative stabilization.
-
Flagpole Interaction: The steric clash between the two inward-pointing "flagpole" hydrogens is a manifestation of severe Pauli repulsion between the electron clouds of their respective filled σ_C-H orbitals.[6][9]
The twist-boat conformation is an intermediate that is lower in energy than the pure boat because it partially relieves these eclipsing and flagpole interactions.[7] However, it remains less stable than the chair.
The energetic landscape of this compound's primary conformations is summarized in the table below.
| Conformation | Relative Energy (kJ/mol) | Key MO-Based Features |
| Chair | 0 | All bonds staggered; maximal hyperconjugation; no angle or torsional strain.[6] |
| Twist-Boat | ~23 | Reduced flagpole and eclipsing interactions compared to the boat.[11] |
| Boat | ~30 | Significant eclipsing strain and repulsive flagpole orbital interactions.[12] |
| Half-Chair | ~45 | High angle and torsional strain; transition state for chair-twist interconversion.[5] |
Part 3: Frontier Molecular Orbitals and the Reactivity of this compound
Frontier Molecular Orbital (FMO) theory is a powerful model that predicts chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[13][14]
The HOMO and LUMO of this compound
-
HOMO (Highest Occupied Molecular Orbital): This is the orbital holding the most energetic, or most easily donated, electrons.[15] In this compound, the HOMO consists of a degenerate set of orbitals with significant σ_C-C and σ_C-H bonding character.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons.[15] The LUMO of this compound is a high-energy anti-bonding orbital, σ_C-C / σ_C-H.
As a saturated alkane, this compound possesses a very low-energy HOMO and a very high-energy LUMO. The resulting large HOMO-LUMO energy gap is the primary reason for its low reactivity and chemical stability. Reactions require a significant input of energy (e.g., UV light in free-radical halogenation) or highly reactive species to overcome this gap.
The diagram below illustrates the fundamental principle of FMO theory, where reactivity is governed by the interaction between the electron-donating HOMO of one molecule and the electron-accepting LUMO of another.
Caption: FMO theory: Reaction occurs via HOMO-LUMO interaction.
Part 4: Experimental and Computational Verification
The theoretical framework of MO theory is strongly supported by both experimental evidence and high-level computational methods.
Experimental Probe: Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique that directly measures the binding energies of electrons in their molecular orbitals.[16][17] When applied to this compound, PES provides an "image" of the occupied molecular orbital energy manifold. Studies have successfully resolved the vibrational fine structure of the this compound parent ion, which yields information about the bonding character of the orbitals from which the electrons were ejected.[16][17] Furthermore, C1s core-level PES can differentiate between carbon atoms in slightly different chemical environments, confirming the high symmetry of the chair conformation.[18][19]
Protocol: Ab Initio Molecular Orbital Calculation
Modern computational chemistry allows for the direct calculation and visualization of this compound's molecular orbitals. Ab initio methods are based entirely on the fundamental laws of quantum mechanics.[20][21] The following protocol outlines a typical workflow for a research setting using software like Gaussian.
Objective: To calculate the optimized geometry and visualize the frontier molecular orbitals of chair this compound.
Methodology:
-
Structure Generation: A 3D model of this compound is constructed in the chair conformation using a molecular editor (e.g., GaussView, Avogadro).
-
Calculation Setup:
-
Job Type: Specify Opt (Geometry Optimization) followed by Freq (Frequency analysis). The optimization will locate the lowest energy structure, and the frequency calculation will confirm it is a true minimum (i.e., has no imaginary frequencies).[21]
-
Method: Select a suitable level of theory. Density Functional Theory (DFT) with the B3LYP functional is a robust choice for performance and accuracy.
-
Basis Set: Choose a basis set to describe the atomic orbitals. The Pople-style basis set 6-31G(d) is a common and efficient starting point, providing a good balance of accuracy and computational cost for a molecule of this size.[20][21]
-
-
Execution: The calculation is submitted to the computational software. This process iteratively adjusts the molecular geometry to minimize the total electronic energy.
-
Analysis:
-
Optimization Convergence: Verify that the optimization completed successfully.
-
Frequency Verification: Confirm the absence of imaginary frequencies in the output, which validates the structure as a stable conformer.
-
Orbital Visualization: Load the final checkpoint or formatted output file into a visualization program. Generate surfaces for the HOMO and LUMO to analyze their shape, symmetry, and nodal properties.
-
Caption: Workflow for computational analysis of this compound.
Part 5: Relevance in Drug Design and Development
The this compound ring is a ubiquitous scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents, from steroids to anticonvulsants.[22][23] An understanding of its electronic properties is therefore not merely academic but has profound practical implications.
-
Quantitative Structure-Activity Relationships (QSAR): In QSAR modeling, molecular descriptors are used to correlate a compound's structure with its biological activity. Electronic properties derived from MO calculations, such as the energies of the HOMO and LUMO (E_HOMO, E_LUMO), are critical descriptors.[22] For instance, a higher E_HOMO may indicate a molecule is a better electron donor, potentially enhancing its interaction with an electron-deficient receptor site.[22]
-
Conformational Control and Binding: The three-dimensional shape of a drug is paramount for its ability to bind to a biological target.[24] The conformational preferences of substituents on a this compound ring (axial vs. equatorial) are governed by the subtle interplay of steric and electronic (orbital) effects. Designing molecules where key functional groups are locked into a bioactive (e.g., equatorial) conformation is a key strategy in drug design to maximize potency and minimize off-target effects.
By modeling the electronic structure of potential drug candidates containing a this compound core, computational chemists can predict how modifications will affect both the molecule's shape and its intrinsic reactivity, providing invaluable guidance for synthesizing more effective and selective therapeutics.
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An In-depth Technical Guide to the History and Synthesis of Cyclohexane from Benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexane, a pivotal cycloalkane, serves as a critical precursor in the synthesis of nylon and other essential industrial materials. Its production, primarily through the catalytic hydrogenation of benzene, represents a cornerstone of industrial organic chemistry. This technical guide provides a comprehensive exploration of the history of this compound, delving into its discovery and the evolution of its synthesis. The core of this document is a detailed examination of the synthesis of this compound from benzene, with a focus on the underlying thermodynamic and kinetic principles, a comparative analysis of catalytic systems, and in-depth protocols for both liquid-phase and gas-phase hydrogenation processes. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this vital chemical transformation.
A Journey Through Time: The History of this compound
The story of this compound is intertwined with the development of our understanding of cyclic organic molecules. Initially, in 1867, French chemist Marcellin Berthelot produced a compound he believed to be n-hexane by reducing benzene with hydroiodic acid. It was Adolf von Baeyer who, in 1870, repeated this work and correctly identified the product as a cyclic compound, which he named "hexahydrobenzene." In 1890, Vladimir Markovnikov thought he had isolated the same compound from Caucasus petroleum, terming it "hexanaphtene." However, the definitive synthesis of this compound was achieved in 1894 by Adolf von Baeyer through a Dieckmann condensation of pimelic acid followed by multiple reduction steps.[1]
The industrial significance of this compound began to surge in the 1960s with the burgeoning production of polyamides, particularly nylon.[2] The demand for high-purity this compound quickly outstripped what could be obtained from the fractional distillation of crude oil, which typically yielded a product of only 85% purity.[2] This spurred the rapid development of processes for the synthesis of this compound from benzene, a readily available aromatic hydrocarbon. Today, the vast majority, around 80-85%, of global this compound production is derived from the catalytic hydrogenation of benzene.[2]
The Heart of the Matter: Thermodynamics and Kinetics of Benzene Hydrogenation
The conversion of benzene to this compound is a highly exothermic reaction, a key factor influencing reactor design and process control. The overall reaction is as follows:
C₆H₆ + 3H₂ → C₆H₁₂
The hydrogenation of benzene is thermodynamically favorable, with a significant release of energy.[1][3] However, the initial step of breaking the aromaticity of the benzene ring requires a substantial energy input, making the reaction kinetically controlled and necessitating the use of catalysts and often elevated temperatures and pressures.[4]
The reaction is believed to proceed via a stepwise mechanism, known as the Horiuti-Polanyi mechanism, involving the sequential addition of hydrogen atoms to the adsorbed benzene molecule on the catalyst surface.[5] This step-wise addition means that intermediates such as cyclohexene and cyclohexadiene are formed on the catalyst surface, though they are highly reactive and typically not isolated in significant quantities as they are rapidly hydrogenated to this compound.[4][5]
The kinetics of benzene hydrogenation over nickel catalysts, a common industrial choice, have been extensively studied. The reaction is generally considered to be first-order with respect to hydrogen partial pressure and zero-order with respect to benzene concentration, particularly at higher benzene concentrations where the catalyst surface is saturated with the aromatic reactant.[6] The apparent activation energy for this process has been reported to be in the range of 36-53 kJ/mol, depending on the specific catalyst and reaction conditions.[6][7]
The Workhorse of Industry: Catalytic Systems for Benzene Hydrogenation
The choice of catalyst is paramount to the efficiency and selectivity of benzene hydrogenation. A variety of transition metals have been shown to be active for this reaction, with nickel, platinum, and palladium being the most common choices in industrial applications.[8][9]
| Catalyst System | Typical Support | Operating Phase | Key Advantages | Key Disadvantages |
| Raney Nickel | None (skeletal) | Liquid | High activity at moderate temperatures, cost-effective. | Susceptible to sulfur poisoning, pyrophoric nature requires careful handling. |
| Supported Nickel | Alumina, Silica, Kieselguhr | Liquid & Gas | Good activity and stability, lower cost than noble metals.[10][11] | Can be prone to deactivation by coking at higher temperatures.[12] |
| Platinum | Alumina, Carbon | Liquid & Gas | High activity and selectivity, good resistance to isomerization.[13] | Higher cost than nickel, can be sensitive to sulfur. |
| Palladium | Alumina, Carbon | Liquid & Gas | High activity at low temperatures.[14] | Can be less selective than platinum, higher cost than nickel. |
| Ruthenium | Alumina, Zirconia | Liquid | Can be highly selective for partial hydrogenation to cyclohexene under specific conditions.[15] | Typically lower activity for complete hydrogenation to this compound compared to Ni, Pt, Pd. |
For complete hydrogenation to this compound, nickel-based catalysts are often favored due to their high activity and cost-effectiveness.[6][8] The catalyst support can also play a crucial role in the overall performance, influencing the dispersion of the active metal and the catalyst's mechanical and thermal stability.
Industrial Synthesis Protocols: A Step-by-Step Guide
The industrial production of this compound from benzene is primarily carried out using either a liquid-phase or a gas-phase hydrogenation process. The choice between these two methods depends on factors such as desired production capacity, available utilities, and capital investment considerations.
Liquid-Phase Hydrogenation (IFP Process)
The Institut Français du Pétrole (IFP) process is a widely adopted liquid-phase hydrogenation technology.[2] This process is known for its excellent temperature control and high product purity.
Experimental Protocol:
-
Feed Preparation: High-purity benzene (typically with a sulfur content of less than 1 ppm) and purified hydrogen are used as feedstocks.[2]
-
Reaction: The benzene feed is introduced into a primary liquid-phase reactor containing a suspension of a highly active nickel-based catalyst (e.g., Raney nickel).[2] The reaction is typically carried out at a temperature of 200-225°C and a pressure of around 4.9 MPa.[2] The highly exothermic heat of reaction is managed by circulating the liquid reaction mixture and by the bubbling of hydrogen through the reactor.[2]
-
Partial Conversion: In the primary reactor, a high conversion of benzene (around 95%) to this compound is achieved.[2]
-
Finishing Reaction: The overhead vapor from the primary reactor, containing unreacted benzene, this compound, and hydrogen, is passed to a secondary fixed-bed reactor. This reactor contains a solid supported nickel catalyst and operates in the gas phase to ensure complete conversion of the remaining benzene.[2]
-
Separation and Purification: The product stream from the finishing reactor is cooled and passed through a series of separators to remove unreacted hydrogen, which is recycled back to the process. The liquid this compound product is then sent to a distillation column for final purification to achieve a purity of over 99.5%.[16]
Gas-Phase Hydrogenation
Gas-phase hydrogenation processes are also widely used and offer advantages in terms of simpler reactor design and catalyst handling.
Experimental Protocol:
-
Feed Vaporization and Preheating: Liquid benzene is vaporized and mixed with a stream of purified hydrogen. This gaseous mixture is then preheated to the desired reaction temperature.[16]
-
Reaction: The preheated gas mixture is fed into a fixed-bed catalytic reactor. The reactor is typically a tubular design packed with a supported nickel or platinum catalyst.[13] The reaction is carried out at a temperature of 350-450°C and a pressure of about 3.1 MPa.[13] The exothermic heat of reaction is managed by circulating a heat transfer fluid around the reactor tubes.
-
High Conversion: Under these conditions, a very high conversion of benzene to this compound (often exceeding 99.9%) is achieved in a single pass.[13]
-
Product Cooling and Separation: The hot gaseous product stream from the reactor is cooled to condense the this compound. The resulting liquid-gas mixture is then sent to a separator to remove the unreacted hydrogen and any light hydrocarbon gases. The recovered hydrogen is typically recycled.
-
Purification: The crude liquid this compound is then purified, usually by distillation, to remove any remaining impurities and achieve the desired product specification.
Process Visualization
To better understand the flow of the industrial synthesis of this compound from benzene, the following diagrams illustrate the key stages of both the liquid-phase and gas-phase processes.
Caption: Liquid-Phase Benzene Hydrogenation Workflow.
Caption: Gas-Phase Benzene Hydrogenation Workflow.
Safety Considerations in Benzene Hydrogenation
Given the hazardous nature of the reactants and the reaction conditions, safety is of paramount importance in the synthesis of this compound from benzene.
-
Benzene Hazards: Benzene is a known carcinogen and is highly flammable.[17][18][19][20] All handling of benzene should be conducted in well-ventilated areas, preferably within a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[17][20][21]
-
Hydrogen Hazards: Hydrogen is an extremely flammable gas that can form explosive mixtures with air.[18] Hydrogenation reactions should be carried out in equipment designed to withstand the operating pressures, and all potential ignition sources must be eliminated from the vicinity.
-
Exothermic Reaction: The highly exothermic nature of the reaction requires robust temperature control systems to prevent runaway reactions, which could lead to a dangerous increase in temperature and pressure.
-
Catalyst Handling: Some catalysts, such as Raney nickel, are pyrophoric and can ignite spontaneously upon exposure to air. These catalysts must be handled under an inert atmosphere or a liquid medium.
Conclusion
The synthesis of this compound from benzene is a mature and highly optimized industrial process that is fundamental to the production of essential polymers. From its historical roots in the late 19th century to the sophisticated catalytic processes of today, the journey of this compound production reflects the broader advancements in organic chemistry and chemical engineering. A thorough understanding of the underlying principles of thermodynamics, kinetics, and catalysis, as detailed in this guide, is crucial for researchers and professionals seeking to innovate and improve upon these vital chemical transformations. As the chemical industry continues to evolve, a deep appreciation of these foundational processes will remain indispensable for the development of new materials and technologies.
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Saeys, M., Reyniers, M. F., Marin, G. B., van der Mynsbrugge, J., & Waroquier, M. (2006). Ab Initio Reaction Path Analysis of Benzene Hydrogenation to this compound on Pt(111). The Journal of Physical Chemistry B, 110(40), 20067–20076. [Link]
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PROCESS SIMULATION AND OPTIMIZATION OF this compound MANUFACTURING PLANT USING UniSim AND HINT. (n.d.). JETIR. Retrieved from [Link]
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Integrated Optimization of this compound Production via Benzene Hydrogenation Incorporating Advanced Separation, Extended Distillation, and Heat Exchanger Integration to Enhance Product Purity and Energy Efficiency. (2025, December 28). ResearchGate. Retrieved from [Link]
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BENZENE SAFETY PROGRAM. (2021, February 15). University of New Mexico. Retrieved from [Link]
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Faiq, N. F., Ghifari, A. N., Hafizh, D., Wafi, M. A., & Failasofi, M. N. (2025). Improving this compound Yield from Hydrogenation Benzene with a Modified Multistage Separation Design. Journal of Chemical Engineering Research Progress, 2(1), 1-13. [Link]
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natural occurrence and isolation of cyclohexane
An In-Depth Technical Guide to the Natural Occurrence and Isolation of Cyclohexane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding this compound
This compound (C₆H₁₂) is a non-polar, alicyclic hydrocarbon that presents as a colorless, flammable liquid with a characteristic mild, sweet odor.[1][2] Its chemical stability and excellent solvency for a wide range of non-polar substances make it a valuable solvent in various industrial and laboratory settings.[3][4] However, the primary industrial significance of this compound lies in its role as a critical feedstock for the chemical industry. Over 90% of commercially produced this compound is used as a precursor in the synthesis of adipic acid and caprolactam, the essential monomers for the production of nylon 6 and nylon 6,6, respectively.[5][6][7] These polymers have ubiquitous applications in textiles, carpets, and engineering thermoplastics.[5][8]
While the vast majority of this compound is now produced synthetically to meet industrial demand, it is a naturally occurring compound. This guide provides a detailed exploration of the natural sources of this compound and the technical methodologies employed for its isolation and purification, offering field-proven insights into the causality behind experimental choices for achieving high-purity material suitable for research and development applications.
Part 1: The Natural Occurrence of this compound
This compound is found in several natural reservoirs, from vast geological deposits to biogenic emissions. Understanding these sources is fundamental to appreciating the context of its initial discovery and the development of isolation techniques.
Primary Reservoir: Petroleum Crude Oil
The most significant natural source of this compound is petroleum crude oil, where it exists as a native component of the hydrocarbon mixture.[1][6][9][10] It is specifically concentrated within the light naphtha fraction, which is separated during the refining process.[2][7][11] The concentration of this compound can vary significantly depending on the geographic origin and specific composition of the crude oil.
The presence of this compound in petroleum is a result of the geological transformation of organic matter over millions of years. It is classified as a naphthene, a class of saturated cyclic hydrocarbons that, along with paraffins and aromatics, constitute the bulk of crude oil.[11]
Table 1: Representative Concentrations of this compound in Petroleum Fractions
| Petroleum Fraction | Typical this compound Concentration (wt%) | Source |
| C5-200°F Naphtha Fraction | 10 - 14% | [2] |
| Specific Indian Crude Oil | 1.81% | [12] |
Other Environmental and Biogenic Sources
Beyond petroleum, this compound is released into the environment from other, more diffuse natural sources:
-
Volcanic Emissions: this compound is a component of the gases released during volcanic eruptions.[1][6][8][10]
-
Plant Volatiles: It is emitted in small quantities by various plants as a natural volatile organic compound (VOC).[1][9] Databases have documented its presence in species such as Manilkara zapota and Helichrysum odoratissimum.[2]
-
The this compound Motif in Natural Products: It is critical for drug development professionals to distinguish between the parent compound this compound (C₆H₁₂) and the this compound ring, which is a ubiquitous structural scaffold in a vast number of complex natural products and pharmaceuticals.[13][14] Its rigid, three-dimensional conformation is a versatile framework for the precise spatial arrangement of functional groups, influencing biological activity.[14] This guide, however, focuses specifically on the isolation of the parent hydrocarbon, C₆H₁₂.
Part 2: Isolation and Purification Methodologies
The isolation of this compound from its natural matrix—primarily petroleum—is a complex process dictated by the close boiling points of accompanying hydrocarbons. For laboratory applications requiring ultra-high purity, further rigorous purification steps are essential.
Workflow Overview: From Source to Pure Compound
The overall pathway from natural source to purified this compound involves initial separation from a complex mixture followed by fine purification to remove persistent, close-boiling contaminants.
Caption: Overview of this compound Sources and Isolation Pathways.
Industrial Scale Isolation from Petroleum
The primary challenge in isolating this compound from the naphtha fraction of petroleum is its separation from a mixture of other C6 hydrocarbons, particularly methylcyclopentane and benzene, which have very similar boiling points.[15]
1. Fractional Distillation (Superfractionation)
-
Principle: This process separates chemical compounds based on differences in their boiling points.[11] Crude oil is heated, and the vaporized components rise through a tall fractionating column, cooling and condensing at different levels corresponding to their boiling points.
-
Causality: this compound (boiling point ~80.7°C) is concentrated in the light naphtha fraction.[1][16] However, simple distillation is insufficient to separate it from benzene (b.p. ~80.2°C) and methylcyclopentane (b.p. ~72°C, but forms azeotropes). Therefore, "superfractionation"—distillation using columns with very high numbers of theoretical plates—is employed to produce an initial concentrate of about 85% purity.[2][12]
Caption: Industrial Fractional Distillation of Naphtha.
2. Isomerization and Extractive Distillation
-
Principle: To maximize yield and achieve separation from close-boiling impurities, a multi-step approach is used.
-
Causality & Protocol:
-
Isomerization: The methylcyclopentane present in the fraction is catalytically converted to this compound, increasing the overall yield of the desired product.[17][18][19]
-
Extractive Distillation: A high-boiling point solvent, known as an extractive agent (e.g., aniline or propylene glycol methyl ether), is continuously added near the top of the distillation column.[12][20] This agent interacts differently with the components of the mixture, altering their relative volatilities. It selectively reduces the volatility of benzene more than this compound, allowing the more volatile this compound to distill overhead while the benzene and extractive agent are removed from the bottom.[12] This is a critical step for breaking the near-azeotropic behavior of the this compound-benzene pair.
-
It is noteworthy that due to the high demand for high-purity this compound, especially for nylon production, direct isolation from petroleum now accounts for only a minority (15-20%) of global production.[7] The majority is synthesized via the catalytic hydrogenation of benzene.[7][17][21]
Laboratory Scale Purification Protocols
For research, analytical, and drug development applications, commercial this compound often requires further purification to remove trace impurities that can interfere with sensitive experiments (e.g., polymerization, spectroscopy).
Protocol 1: General Purification via Chemical Washing and Distillation
This protocol is designed to remove a broad range of impurities, including residual aromatics (benzene), olefins, oxygenated compounds (peroxides), and water.[22]
-
Objective: Achieve >99.5% purity suitable for general synthesis and solvent use.
-
Methodology:
-
Acid Wash: Place 500 mL of technical-grade this compound in a 1 L separatory funnel. Add 50 mL of concentrated sulfuric acid (H₂SO₄) and shake vigorously for 2-3 minutes, periodically venting the funnel. Causality: The concentrated H₂SO₄ sulfonates and removes aromatic impurities like benzene and reactive olefins.[22] Allow the layers to separate and discard the lower acid layer. Repeat until the acid layer remains colorless.
-
Neutralization: Wash the this compound with 100 mL portions of 5% sodium hydroxide (NaOH) solution, followed by several washes with deionized water until the aqueous layer is neutral to pH paper. Causality: This step removes residual sulfuric acid and any acidic byproducts.[22]
-
Preliminary Drying: Transfer the washed this compound to an Erlenmeyer flask and add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[22] Allow it to stand for at least one hour with occasional swirling.
-
Final Distillation: Decant the dried this compound into a dry distillation flask. Add a small amount of a powerful drying agent that also removes peroxides, such as sodium metal (with benzophenone indicator) or calcium hydride (CaH₂).[22] Perform a fractional distillation, collecting the fraction that boils at a constant temperature (80-81°C). Causality: Distillation from a reactive drying agent rigorously removes the last traces of water and destroys peroxide impurities, which can be hazardous and inhibit radical reactions.
-
Protocol 2: Purification for Spectroscopic Applications
Trace amounts of benzene can interfere significantly with UV and IR spectroscopy. This protocol specifically targets their removal.
-
Objective: Obtain this compound with minimal UV absorbance for spectroscopic analysis.
-
Methodology:
-
Prepare a chromatography column packed with activated silica gel (activated by heating at 150°C for several hours).
-
Pass the pre-distilled this compound through the silica gel column. Causality: Silica gel is a polar adsorbent that preferentially retains the more polarizable benzene molecules, allowing the non-polar this compound to elute through.[22]
-
Collect the eluate, which is now suitable for spectroscopic use.
-
Protocol 3: High-Purity Separation by Fractional Freezing
This method leverages the relatively high melting point of this compound (6.47°C) for purification.[1][9]
-
Objective: Achieve ultra-high purity (>99.9%) for sensitive physical chemistry or polymerization studies.
-
Methodology:
-
Place a flask of pre-purified this compound in a cooling bath maintained at a temperature slightly below its melting point (e.g., 0-5°C).
-
Stir the liquid slowly as crystals begin to form. Causality: According to thermodynamic principles, the solid phase (crystals) will be richer in the pure component (this compound), while impurities will become concentrated in the remaining liquid phase (the mother liquor).
-
Once a substantial amount of solid has formed (e.g., 50-70%), decant or filter the mother liquor away from the crystals.
-
Allow the crystals to melt. This melted liquid represents a purer fraction of this compound.
-
Repeat the process of partial freezing and removal of the mother liquor several times to achieve progressively higher purity.[22][23]
-
Conclusion
This compound, a cornerstone of the modern chemical industry, originates naturally as a constituent of petroleum crude oil. Its isolation from this complex hydrocarbon matrix is a testament to sophisticated chemical engineering, relying on high-efficiency fractional distillation coupled with catalytic isomerization and extractive distillation to overcome the challenges posed by close-boiling contaminants. For the researcher and scientist, achieving the high purity required for sensitive applications necessitates further rigorous laboratory purification. The protocols detailed herein—from chemical washing and distillation to chromatography and fractional freezing—provide a validated framework for obtaining this compound of exacting quality, empowering advancements in synthesis, materials science, and drug development.
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Methodological & Application
Application Note: Cyclohexane as a Non-Polar Solvent in Organic Synthesis
Abstract
Cyclohexane, a non-polar cycloalkane, is a versatile and widely utilized solvent in organic synthesis.[1] Its distinct physicochemical properties, including a moderate boiling point, low polarity, and the ability to form azeotropes with water, make it an ideal medium for a variety of applications ranging from recrystallization to reaction chemistry.[2] This guide provides an in-depth analysis of this compound's properties, outlines its principal applications, and offers detailed, field-proven protocols for its use. The content is designed for researchers, chemists, and professionals in drug development who require a technical and practical understanding of this essential solvent.
Physicochemical Profile and Rationale for Use
This compound (C₆H₁₂) is a colorless, flammable liquid characterized by a mild, sweet odor. Its non-polar nature stems from the symmetrical arrangement of C-H bonds, resulting in a molecule with a zero dipole moment and a low dielectric constant.[3][4] This inherent lack of polarity is the primary driver of its utility, dictating its miscibility and solvency power. It is immiscible with water but soluble in many organic solvents like ethanol, ether, and acetone.
The principle of "like dissolves like" governs its application; this compound is an excellent solvent for non-polar compounds such as oils, fats, waxes, and other hydrocarbons.[5] Its moderate boiling point of 80.7°C is a key advantage, high enough to facilitate reactions at elevated temperatures but low enough for easy removal during workup via rotary evaporation.[6]
Table 1: Comparative Properties of Common Non-Polar Solvents
| Property | This compound | n-Hexane | Toluene |
| Formula | C₆H₁₂ | C₆H₁₄ | C₇H₈ |
| Molar Mass ( g/mol ) | 84.16 | 86.18 | 92.14 |
| Boiling Point (°C) | 80.7 | 69 | 111 |
| Melting Point (°C) | 6.5[6] | -95 | -95 |
| Density (g/mL at 20°C) | 0.779[7] | 0.655 | 0.867 |
| Dielectric Constant (at 20°C) | 2.02[3] | 1.88 | 2.38 |
| Solubility in Water | Insoluble[7] | Insoluble | Insoluble |
One of this compound's most significant limitations is its relatively high freezing point (6.5°C), which can be problematic in colder laboratory environments or when conducting reactions at sub-ambient temperatures.[6]
Core Applications in Organic Synthesis
This compound's unique properties lend themselves to several key applications in the synthetic organic laboratory.
Recrystallization of Non-Polar Compounds
Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[8] this compound is an excellent choice for non-polar to moderately polar organic compounds that are highly soluble in hot this compound but sparingly soluble at room temperature or upon cooling.[9] This significant solubility gradient allows for the selective crystallization of the desired product, leaving impurities behind in the "mother liquor."[10]
-
Causality: The efficacy of this process hinges on the thermodynamic principle that crystal lattice formation is an energetically favorable, ordered process. As the hot, saturated solution cools, the solubility of the target compound decreases sharply, forcing it out of solution to form a pure crystalline solid. The non-polar nature of this compound ensures that it does not strongly solvate the non-polar product at lower temperatures, promoting crystallization.
Solvent for Water-Sensitive Reactions & Azeotropic Distillation
Many organic reactions, such as esterifications, acetal formations, and some condensations, produce water as a byproduct. According to Le Châtelier's principle, the removal of this water is necessary to drive the reaction equilibrium towards the product. This compound forms a low-boiling heterogeneous azeotrope with water (boiling point ~69°C), which is a mixture that boils at a constant temperature and has a fixed composition. This property is exploited in azeotropic distillation.[2]
Using a Dean-Stark apparatus, the this compound-water azeotrope boils out of the reaction mixture, condenses, and collects in a graduated trap. Because this compound is less dense than and immiscible with water, the two liquids separate into distinct layers in the trap. The denser water settles to the bottom and can be removed, while the lighter this compound overflows and returns to the reaction flask, continuously removing water and driving the reaction to completion.[11]
Inert Solvent for Specific Reaction Classes
-
Diels-Alder Reaction: This powerful [4+2] cycloaddition reaction forms six-membered rings and is a cornerstone of synthetic chemistry.[12][13] While the reaction can often be run neat, non-polar solvents like this compound are frequently used.[14] this compound provides a medium that dissolves the diene and dienophile without participating in the reaction, allowing the concerted pericyclic mechanism to proceed without interference.[15] Its boiling point is also suitable for reactions that require thermal promotion.
-
Organometallic Reactions: While ethers like diethyl ether or THF are the canonical solvents for Grignard reagents due to their ability to solvate and stabilize the magnesium center, highly inert hydrocarbon solvents like this compound can be used in specific cases, particularly for other organometallic species like certain organolithium reagents where a non-coordinating solvent is required.[16][17] The primary requirement is an aprotic medium, which this compound provides.[18] However, its inability to coordinate with the metal center means it is not a universal choice for Grignard reactions.[19]
Detailed Experimental Protocols
Protocol 1: Recrystallization of Triphenylmethanol
This protocol describes the purification of crude triphenylmethanol, removing non-polar impurities like biphenyl.[10]
Rationale: Triphenylmethanol has moderate polarity, making it highly soluble in hot this compound. The non-polar impurity, biphenyl, is very soluble in this compound even at low temperatures.[10] This difference in solubility allows for the selective crystallization of the desired product.
Materials:
-
Crude triphenylmethanol
-
This compound (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place 1.0 g of crude triphenylmethanol into a 50 mL Erlenmeyer flask. Add approximately 15-20 mL of this compound and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate in a fume hood until the solvent boils. Add this compound in small portions (1-2 mL at a time) until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing the yield upon cooling.
-
Cooling (Crystal Formation): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize crystal precipitation. Causality: The solubility of triphenylmethanol in this compound decreases significantly at 0-5°C, driving more product out of solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold this compound to remove any residual mother liquor containing impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Weigh the final product and determine its melting point to assess purity.
Protocol 2: Azeotropic Water Removal using a Dean-Stark Apparatus
This protocol provides a general workflow for a reaction that produces water, such as the esterification of acetic acid with n-butanol.
Materials:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Reactants (e.g., acetic acid, n-butanol)
-
Acid catalyst (e.g., H₂SO₄)
-
This compound
Procedure:
-
Assembly: Assemble the apparatus as shown in the workflow diagram below. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add the reactants (e.g., 0.5 mol acetic acid, 0.5 mol n-butanol), a catalytic amount of sulfuric acid, and sufficient this compound to fill approximately one-third of the flask and the Dean-Stark trap.
-
Heating: Heat the mixture to a gentle reflux. The this compound-water azeotrope will begin to distill.
-
Water Collection: The vapor will condense and collect in the trap. Two distinct layers will form: an upper layer of this compound and a lower layer of water.
-
Monitoring: As the reaction progresses, the water level in the graduated arm of the trap will rise. The reaction is considered complete when water no longer collects.
-
Workup: Once the reaction is complete, cool the flask to room temperature. The reaction mixture can then be worked up according to standard procedures (e.g., washing with sodium bicarbonate solution, drying, and solvent removal).
Visualizations and Diagrams
Caption: Decision tree for selecting this compound as a solvent.
Caption: Workflow for azeotropic distillation with a Dean-Stark trap.
Safety and Handling
This compound is a highly flammable liquid and vapor.[20] It should be handled in a well-ventilated fume hood, away from heat, sparks, and open flames.[21] Personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and appropriate gloves, must be worn.[22]
-
Hazards: Causes skin irritation and may cause drowsiness or dizziness.[23] It is also an aspiration hazard; it may be fatal if swallowed and enters the airways.[20]
-
Storage: Store in a dedicated flammables cabinet, tightly closed, in a cool, well-ventilated area.[24]
-
Disposal: Dispose of this compound waste in appropriately labeled containers according to institutional and local regulations.[21]
Conclusion
This compound is an indispensable non-polar solvent in organic synthesis. Its utility is rooted in its low polarity, moderate boiling point, and its unique ability to form a water azeotrope. By understanding the principles behind its application and adhering to established protocols and safety measures, researchers can effectively leverage this compound for purification, as an inert reaction medium, and as a tool for driving reactions to completion. Its judicious selection over other non-polar solvents can lead to improved yields, higher purity, and more efficient synthetic workflows.
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Application Notes and Protocols for Using Cyclohexane as a Mobile Phase in HPLC
Part 1: Foundational Principles and Strategic Considerations
Introduction: The Role of Cyclohexane in Normal-Phase Chromatography
In the landscape of High-Performance Liquid Chromatography (HPLC), mobile phase selection is a critical determinant of separation efficiency, selectivity, and resolution.[1][2] While reversed-phase HPLC is the most widely used mode, normal-phase (NP-HPLC) remains indispensable for the analysis of highly non-polar compounds, geometric isomers, and analytes that are highly soluble in organic solvents.[3][4] In this context, this compound (C₆H₁₂) serves as a key non-polar solvent, or "weak" solvent, in NP-HPLC, where the stationary phase is polar (e.g., silica or alumina).[4][5]
This compound's utility stems from its low polarity, which allows for the controlled elution of non-polar analytes from a polar stationary phase.[5] Its elution strength is typically modulated by the addition of a more polar "modifier" solvent, such as isopropanol, ethanol, or ethyl acetate.[6][7][8] The concentration of this modifier is a powerful tool for adjusting retention times and achieving the desired separation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a mobile phase in HPLC, covering its physicochemical properties, application-specific protocols, and critical operational considerations.
Physicochemical Properties and Rationale for Use
The decision to use this compound is grounded in its specific chemical properties. Understanding these properties is essential for method development and troubleshooting.
Key Physicochemical Properties of this compound for HPLC
| Property | Value | Significance in HPLC |
| Polarity Index (P') | 0.2 | Low polarity makes it a weak solvent in NP-HPLC, ideal for retaining and separating non-polar analytes.[5] |
| UV Cutoff | ~200 nm | Allows for UV detection at lower wavelengths, although it is less transparent than solvents like acetonitrile or water.[9][10] |
| Viscosity (at 20°C) | 0.98 cP | Relatively low viscosity contributes to lower system backpressure compared to more viscous solvents.[11][12] |
| Boiling Point | 80.7 °C | A moderate boiling point helps prevent excessive evaporation while still being compatible with detectors like ELSD that require solvent evaporation.[5][13] |
| Refractive Index (n20/D) | ~1.426 | Relevant for Refractive Index (RI) detection. |
| Miscibility | Miscible with most organic solvents; immiscible with water. | Allows for a wide range of modifiers but is unsuitable for reversed-phase systems. |
This compound vs. n-Hexane: A Note on Selectivity While often used interchangeably with n-hexane, this compound can offer different selectivity in separations. The rigid ring structure of this compound, compared to the flexible linear chain of n-hexane, can lead to different steric interactions with both the analyte and the stationary phase. This can be exploited to improve the resolution between structurally similar compounds, such as positional isomers.[14]
Critical Operational Hazard: Solidification Under Pressure
A unique and critical consideration when using pure this compound is its potential to solidify under pressure at ambient temperatures.[15] This phenomenon is a function of the pressure and temperature, as described by the Simon equation.[16]
-
At 20°C, pure this compound can solidify at approximately 236 bar (3423 psi).[16]
-
At 30°C, the melting pressure increases to 459 bar (6657 psi).[16]
Solidification within the HPLC pump or column can cause catastrophic damage, including broken pump pistons.[16]
Mitigation Strategies:
-
Set Pressure Limits: Always set the HPLC system's upper pressure limit below the solidification pressure for the operating temperature.[16]
-
Increase Temperature: Operating the column and solvent lines at a slightly elevated temperature (e.g., 30-40°C) significantly increases the pressure at which solidification occurs.[16]
-
Use Solvent Mixtures: The presence of even small amounts of a modifier solvent (e.g., isopropanol) significantly increases the pressure required for solidification, often moving it beyond the operating range of standard HPLC systems.[16] Using a mobile phase with at least a small percentage of a modifier is the most common and effective way to prevent this issue.
Part 2: Application Notes and Experimental Protocols
This section details the practical application of this compound-based mobile phases for the separation of two important classes of non-polar compounds: Lipids and Polymers.
Application I: Separation of Lipid Classes
Objective: To separate major lipid classes (e.g., triglycerides, free fatty acids, phospholipids) from a complex mixture using NP-HPLC with a this compound-based mobile phase and an Evaporative Light Scattering Detector (ELSD). ELSD is often preferred for lipid analysis as many lipids lack a UV chromophore.[17][18][19]
Workflow for Lipid Class Separation
Caption: Workflow for NP-HPLC lipid analysis.
Protocol 2.1.1: Mobile Phase and Sample Preparation
-
Mobile Phase A (Weak Solvent): HPLC-grade this compound.
-
Mobile Phase B (Strong Solvent/Modifier): HPLC-grade Isopropanol.
-
Working Mobile Phase Preparation:
-
For a simple isocratic separation of neutral lipids like triglycerides, a mobile phase of This compound/Isopropanol (98:2, v/v) can be effective.
-
Prepare the mobile phase by accurately measuring the components separately before mixing to ensure reproducibility.[20]
-
Filter the final mixture through a 0.45 µm solvent-compatible filter (e.g., PTFE) to remove particulates.[8]
-
Degas the mobile phase thoroughly using vacuum filtration, sonication, or helium sparging to prevent bubble formation in the pump.[1][21]
-
-
Sample Preparation:
-
Dissolve the lipid extract in a non-polar solvent like n-hexane or chloroform/methanol (1:1, v/v) to a concentration of approximately 1-5 mg/mL.[22][23]
-
Ensure the sample solvent is miscible with the mobile phase to prevent precipitation upon injection.
-
Filter the sample solution through a 0.2 µm PTFE syringe filter before injection.[22]
-
Protocol 2.1.2: HPLC-ELSD System Parameters
| Parameter | Recommended Setting | Rationale / Notes |
| Column | Silica, 5 µm, 250 x 4.6 mm | Standard polar stationary phase for NP-HPLC. |
| Mobile Phase | Gradient elution for complex mixtures | A gradient allows for the separation of lipids with a wide range of polarities. |
| Initial: 99% this compound, 1% Isopropanol | Weak initial conditions to retain all lipids. | |
| Gradient: Linear to 80% this compound, 20% Isopropanol over 15 min | Increasing the polar modifier elutes more polar lipids like phospholipids. | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Helps maintain reproducibility and avoids this compound solidification.[16] |
| Injection Vol. | 10-20 µL | Adjust based on sample concentration and detector sensitivity. |
| ELSD Temp. | 40-50 °C (Drift Tube) | Temperature should be sufficient to evaporate the mobile phase but low enough to avoid degrading thermally labile analytes.[24] |
| ELSD Gas Flow | ~1.5 L/min (Nitrogen) | Nebulizer gas flow should be optimized for stable baseline and good sensitivity. |
Application II: Polymer Analysis by Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the molecular weight distribution of a polymer (e.g., polystyrene) using GPC/SEC, a subset of HPLC where separation is based on the hydrodynamic volume (size) of the molecules.[4][25] this compound is a suitable mobile phase for certain polymers at specific temperatures.
Protocol 2.2.1: Mobile Phase and Sample Preparation for GPC
-
Mobile Phase: HPLC-grade this compound. For GPC, the mobile phase is typically used without a modifier.
-
Mobile Phase Preparation:
-
Filter this compound through a 0.45 µm PTFE filter.
-
Degas thoroughly. An in-line degasser is highly recommended for GPC to ensure a stable baseline, which is critical for accurate molecular weight calculations.[21]
-
-
Sample Preparation:
-
Dissolve the polymer sample completely in this compound. This may require gentle heating and agitation.
-
The concentration depends on the molecular weight of the polymer; higher molecular weight polymers require more dilute solutions (e.g., 0.05-0.2%) to avoid viscosity-related peak distortion.[26]
-
Filter the final solution through a 0.2 µm PTFE filter to protect the GPC columns from particulates.
-
Protocol 2.2.2: GPC System Parameters
| Parameter | Recommended Setting | Rationale / Notes |
| Column(s) | GPC columns (e.g., Polystyrene-divinylbenzene), set of 2-3 in series | A series of columns with different pore sizes is used to cover a broad molecular weight range. |
| Mobile Phase | Isocratic, 100% this compound | Separation is based on size exclusion, not polarity differences, so an isocratic mobile phase is used. |
| Flow Rate | 1.0 mL/min | Must be precise and pulseless for accurate molecular weight determination. |
| System Temp. | 35 °C (Theta condition for Polystyrene) | Temperature control is critical for GPC. For polystyrene, 35°C is the "theta" temperature in this compound, where polymer-solvent interactions are ideal, minimizing non-size-exclusion effects. |
| Detector | Refractive Index (RI) Detector | RI is a universal detector for polymers, responding to changes in the refractive index of the eluent. |
| Calibration | Narrow molecular weight polymer standards (e.g., Polystyrene kit) | The system must be calibrated by running standards of known molecular weight to create a calibration curve (log MW vs. retention time). |
Part 3: System Validation and Troubleshooting
Decision Logic for Employing this compound
The choice to use this compound should be a deliberate one based on the analytical goals.
Caption: Decision tree for selecting this compound mobile phase.
Troubleshooting Guide for this compound-Based Methods
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapidly Increasing or Unstable High Pressure | This compound solidification. | Immediately stop the pump. Increase system temperature to >30°C. Ensure mobile phase contains a modifier solvent. Set a lower pressure limit on the system.[16] |
| Clogged column frit or guard column. | Back-flush the column. If pressure remains high, replace the frit or guard column. Always filter samples and mobile phases.[27] | |
| Variable Retention Times | Inconsistent mobile phase composition. | Prepare mobile phase fresh daily by accurately measuring components by weight if possible.[20] Ensure adequate mixing. Use an in-line degasser.[21] |
| Water contamination in the mobile phase. | Use high-purity, dry solvents. Water is a very strong polar modifier in NP-HPLC; even trace amounts can drastically reduce retention times.[28] | |
| Temperature fluctuations. | Use a thermostatted column compartment to maintain a stable temperature.[9][27] | |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase (e.g., acidic silanols). | Add a small amount of a competing modifier like triethylamine (TEA) for basic analytes. Ensure the column is well-conditioned. |
| Sample overload. | Reduce the injected sample mass by diluting the sample.[27] | |
| Poor Peak Shape (Fronting or Split Peaks) | Sample solvent is stronger (more polar) than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent (e.g., pure hexane).[21][27] |
| Column void or damage. | Replace the column. Check for leaks at column fittings.[27] | |
| Noisy or Drifting Baseline (ELSD) | Mobile phase is not volatile enough for the drift tube temperature. | Increase the drift tube temperature or decrease the mobile phase flow rate. Note that increasing temperature may degrade analytes.[18] |
| Impurities in the mobile phase or gas supply. | Use only high-purity HPLC-grade solvents and a high-purity nitrogen or air source.[21] |
Part 4: References
-
Pharma Times Official. (2025, August 8). Steps for HPLC Method Development. Available at: --INVALID-LINK--
-
Hamilton, J. G., & Comai, K. (n.d.). Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC. PubMed. Available at: --INVALID-LINK--
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HPLC Troubleshooting Guide. (n.d.). Available at: --INVALID-LINK--
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Hamilton, J. G., & Comai, K. (n.d.). Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC. Semantic Scholar. Available at: --INVALID-LINK--
-
Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Available at: --INVALID-LINK--
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Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Available at: --INVALID-LINK--
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: --INVALID-LINK--
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SciSpace. (n.d.). Hplc method development and validation: an overview. Available at: --INVALID-LINK--
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Wikipedia. (n.d.). Evaporative light scattering detector. Available at: --INVALID-LINK--
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Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Available at: --INVALID-LINK--
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. Available at: --INVALID-LINK--
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Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available at: --INVALID-LINK--
-
(n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: --INVALID-LINK--
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: --INVALID-LINK--
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Meyer, V. R. (n.d.). Is this compound a Suitable HPLC Solvent? It Can Become Solid Under Pressure. Chromatography Online. Available at: --INVALID-LINK--
-
SEDERE. (n.d.). How does an ELSD work. Available at: --INVALID-LINK--
-
Dolan, J. W. (n.d.). Success with Evaporative Light-Scattering Detection. LCGC. Available at: --INVALID-LINK--
-
Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography Protocols for the Separation of Triglyceride Isomers. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. Available at: --INVALID-LINK--
-
Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. Available at: --INVALID-LINK--
-
(n.d.). Analysis of Lipids by HPLC-CAD. Available at: --INVALID-LINK--
-
Agilent. (2011, September 1). Analysis of fat-soluble vitamins from food matrix for nutrition labeling. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Analysis of Lipids by RP-HPLC Using the Dionex Corona ultra. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Determination of Water- and Fat-Soluble Vitamins by HPLC. Available at: --INVALID-LINK--
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: --INVALID-LINK--
-
SCION Instruments. (n.d.). HPLC Analysis of Fat-Soluble Vitamins - Application Note. Available at: --INVALID-LINK--
-
PerkinElmer. (n.d.). The Qualitative and Quantitative Analysis of Fat-Soluble Vitamins by UHPLC Using UV Detection. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Polymer analysis by GPC-SEC Technical Note. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of different alcohol modifiers with n-hexane on resolution (Rs).... Available at: --INVALID-LINK--
-
ResearchGate. (2017, August 9). Protocol for fat-soluble vitamins using HPLC. Available at: --INVALID-LINK--
-
Agilent. (n.d.). GPC/SEC Applications - What You Should Know When You Need to Analyze Polymers, Biopolymers, and Proteins. Available at: --INVALID-LINK--
-
Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. Available at: --INVALID-LINK--
-
Chrominfo. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: --INVALID-LINK--
-
Agilent. (2009, July 24). High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC Using the Agilent 1290 Infinity LC UHPLC System. Available at: --INVALID-LINK--
-
Meyer, V. R. (2025, August 6). Is this compound a suitable HPLC solvent? It can become solid under pressure. ResearchGate. Available at: --INVALID-LINK--
-
Separation Science. (n.d.). Trends and Applications in GPC Polymer Analysis. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Available at: --INVALID-LINK--
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: --INVALID-LINK--
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. Available at: --INVALID-LINK--
-
Agilent. (2009, October 1). High resolution of complex lipids (triglycerides) using the Agilent 1290 Infinity LC and ZORBAX RRHT and RRHD 1.8 µm columns. Available at: --INVALID-LINK--
-
Phenomenex. (2022, November 2). Mobile Phase Preparation Tips & Tricks. Available at: --INVALID-LINK--
-
PubMed. (2014, May 16). Solvent systems with n-hexane and/or this compound in countercurrent chromatography--Physico-chemical parameters and their impact on the separation of alkyl hydroxybenzoates. Available at: --INVALID-LINK--
-
ResearchGate. (2025, August 5). A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light Scattering. Available at: --INVALID-LINK--
-
AOCS. (2019, July 23). Reversed-Phase HPLC of Triacylglycerols. Available at: --INVALID-LINK--
References
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- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
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Application Notes and Protocols: Synthesis of Cyclohexanol from Cyclohexane Oxidation
For: Researchers, scientists, and drug development professionals.
Introduction
The selective oxidation of cyclohexane to produce cyclohexanol and its corresponding ketone, cyclohexanone, is a cornerstone of industrial organic synthesis. This mixture, often referred to as KA-oil (Ketone-Alcohol oil), is a critical precursor for the production of adipic acid and caprolactam, the monomers for Nylon-6 and Nylon-6,6, respectively.[1][2][3] The inert nature of this compound's C-H bonds presents a significant challenge, often requiring harsh reaction conditions that can lead to over-oxidation and the formation of undesirable byproducts.[1] This guide provides an in-depth overview of various synthetic strategies for the oxidation of this compound to cyclohexanol, with a focus on reaction mechanisms, catalytic systems, and detailed experimental protocols. We will explore both established industrial methods and emerging green chemistry approaches, offering insights into the causality behind experimental choices to empower researchers in their own process development.
Theoretical Background: The Challenge of Selective this compound Oxidation
The primary challenge in the oxidation of this compound lies in activating the strong C-H bonds (bond dissociation energy ~99.5 kcal/mol) while preventing the further oxidation of the more reactive cyclohexanol and cyclohexanone products. Industrial processes typically operate at low this compound conversion rates (3-10%) to maintain high selectivity (75-85%) for KA-oil.[2][4][5] The reaction generally proceeds via a free-radical mechanism, initiated by the decomposition of a radical initiator or through the interaction of this compound with a metal catalyst.
Reaction Mechanism Overview
The oxidation of this compound is a complex process involving a series of radical chain reactions. The key intermediate is cyclohexyl hydroperoxide (CHHP), which can then decompose to form cyclohexanol and cyclohexanone.
Sources
- 1. Efficient Oxidation of this compound over Bulk Nickel Oxide under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidation of this compound to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Oxidation of this compound/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pivotal Role of Cyclohexane in the Industrial Production of Nylon
Abstract: Nylon, a family of synthetic polyamides, is renowned for its exceptional strength, durability, and thermal resistance, making it indispensable in applications ranging from textiles and automotive components to industrial fibers.[1] The industrial-scale synthesis of the two most common types of nylon—Nylon 6,6 and Nylon 6—is fundamentally reliant on a single petrochemical feedstock: cyclohexane (C₆H₁₂).[2][3] This document provides a detailed technical guide on the critical role of this compound, outlining the core chemical transformations and industrial protocols that convert this simple cycloalkane into the essential nylon monomers, adipic acid and ε-caprolactam. We will explore the catalytic oxidation of this compound to its primary intermediates, cyclohexanol and cyclohexanone (KA oil), and the subsequent, divergent pathways to the final monomers, supported by step-by-step protocols, process parameter tables, and workflow diagrams for clarity.
Part 1: The Genesis – Catalytic Oxidation of this compound to KA Oil
The journey from this compound to nylon begins with its conversion into an intermediate mixture known as KA oil (Ketone-Alcohol oil). This mixture, primarily composed of cyclohexanone and cyclohexanol, is the common precursor for both adipic acid and caprolactam synthesis.[4][5] Over 90% of global this compound production is dedicated to this initial oxidation step, underscoring its significance in the nylon value chain.[3]
1.1: Theoretical Background: Liquid-Phase Air Oxidation
The industrial oxidation of this compound is a liquid-phase, free-radical chain reaction.[6] The process is typically catalyzed by soluble cobalt salts, such as cobalt naphthenate, at elevated temperatures (125–165 °C) and pressures (8–15 bar).[7][8] The reaction is initiated by the catalyst, which facilitates the abstraction of a hydrogen atom from the this compound ring, starting a radical cascade.
A critical aspect of this process is managing the trade-off between conversion and selectivity. To achieve high selectivity (80-85%) for the desired cyclohexanol and cyclohexanone products, the conversion of this compound is deliberately kept low, typically in the range of 4-11%.[7][9] Higher conversion rates lead to the formation of undesirable byproducts through over-oxidation, such as dicarboxylic acids and esters, which complicate purification and reduce the overall yield.[9]
1.2: Industrial Protocol for KA Oil Production
This protocol describes the standard industrial methodology for the air oxidation of this compound.
1. Materials and Equipment:
-
High-Purity this compound (≥99.9% assay)
-
Catalyst: Soluble cobalt(II) salt (e.g., cobalt naphthenate)
-
Oxidant: Compressed Air
-
High-pressure, stirred tank reactors in series, constructed from mild steel with stainless steel lining[10]
-
Downstream separation and purification columns
2. Step-by-Step Methodology:
-
Reactor Charging: Liquid this compound is continuously fed into the first of a series of reactors. The cobalt catalyst is introduced into the feed stream.
-
Reaction Initiation: The this compound is heated to the target temperature of 150–160 °C and pressurized to 8–20 bar.[4]
-
Oxidation: Compressed air is sparged through the hot, pressurized this compound. The vigorous mixing ensures efficient mass transfer of oxygen into the liquid phase, where the catalyzed oxidation occurs.[10]
-
Process Control: The residence time in the reactor series is carefully controlled to limit the this compound conversion to approximately 4-6%. This is the most critical parameter for maximizing selectivity towards KA oil.[7]
-
Product Separation: The effluent from the final reactor, containing unreacted this compound, KA oil, and minor byproducts, is sent to a distillation train.
-
This compound Recycling: Unreacted this compound, being the bulk of the effluent, is recovered via distillation and recycled back to the first reactor.
-
KA Oil Purification: The cyclohexanol and cyclohexanone mixture (KA oil) is separated from heavier byproducts and collected for use in the subsequent synthesis steps.
1.3: Data Presentation: KA Oil Production Parameters
| Parameter | Typical Value | Rationale & Significance |
| Feedstock Purity | ≥99.9% this compound | Prevents catalyst poisoning and side reactions, ensuring high-quality intermediates. |
| Operating Temperature | 150 - 165 °C | Provides sufficient energy to overcome the activation barrier for C-H bond cleavage.[7][10] |
| Operating Pressure | 8 - 20 bar | Maintains this compound in the liquid phase and increases oxygen solubility.[4] |
| Catalyst | Cobalt (II) Naphthenate | Homogeneous catalyst that effectively initiates the free-radical oxidation process.[4][8] |
| This compound Conversion | 4 - 11% | Critically controlled at a low level to maximize selectivity for KA oil and prevent over-oxidation.[7] |
| Selectivity to KA Oil | 80 - 85% | A direct consequence of low conversion, ensuring a high yield of desired intermediates.[8] |
1.4: Experimental Workflow Diagram
Caption: Workflow for the industrial production of KA Oil from this compound.
Part 2: Pathway to Nylon 6,6 – Synthesis of Adipic Acid
Adipic acid is a dicarboxylic acid that, when reacted with hexamethylene diamine (HMDA), forms Nylon 6,6, a polymer prized for its strength and thermal stability. The industrial synthesis of adipic acid relies on the further oxidation of the KA oil produced in the first stage.
2.1: Theoretical Background: Nitric Acid Oxidation
The conventional and most widespread industrial method for producing adipic acid involves the oxidation of the cyclohexanol/cyclohexanone mixture with nitric acid (HNO₃).[11][12] The reaction is typically catalyzed by a mixture of copper and vanadium salts (e.g., ammonium metavanadate).[13] In this process, the alcohol and ketone functional groups in the KA oil are oxidized, and the this compound ring is cleaved to form the linear, six-carbon diacid. A significant environmental drawback of this process is the co-production of nitrous oxide (N₂O), a potent greenhouse gas.[14]
2.2: Industrial Protocol for Adipic Acid Synthesis
1. Materials and Equipment:
-
KA Oil (Cyclohexanol/Cyclohexanone mixture)
-
Nitric Acid (50-60% concentration)
-
Catalyst: Ammonium metavanadate with a copper promoter
-
Glass-lined or stainless steel reactor
-
Crystallizer, filtration system, and industrial dryer
2. Step-by-Step Methodology:
-
Reactor Setup: The KA oil is charged into the reactor.
-
Oxidation: Nitric acid and the catalyst are added. The reaction is exothermic and the temperature is maintained at 65-90 °C through cooling jackets.[6][13] The reaction produces adipic acid along with gaseous byproducts, including N₂O.
-
Off-Gas Treatment: The nitrous oxide and other nitrogen oxides (NOx) are vented from the reactor and sent to an abatement unit for environmental treatment.
-
Crystallization: After the reaction is complete, the mixture is cooled, causing the adipic acid to crystallize out of the solution due to its lower solubility at reduced temperatures.[15]
-
Separation: The crystallized adipic acid is separated from the nitric acid solution via filtration or centrifugation.
-
Purification and Drying: The crude adipic acid crystals are washed with water to remove residual nitric acid and other impurities, then dried to yield a high-purity white crystalline powder.[16]
2.3: Data Presentation: Adipic Acid Production Parameters
| Parameter | Typical Value | Rationale & Significance |
| Feedstock | KA Oil | Direct precursor from the initial this compound oxidation step. |
| Oxidizing Agent | 50-60% Nitric Acid | A strong and effective oxidant for cleaving the ring and forming dicarboxylic acid.[13] |
| Catalyst | Copper/Vanadium Salts | Enhances the rate and selectivity of the oxidation reaction.[13] |
| Reaction Temperature | 65 - 90 °C | Optimal temperature range for efficient conversion without excessive degradation.[6] |
| Product Purity | >99.8% | High purity is essential for the subsequent polymerization step to achieve high molecular weight nylon. |
2.4: Chemical Pathway Diagram
Caption: Synthesis pathway of ε-Caprolactam from Cyclohexanone.
Part 4: Overall Process Summary: From this compound to Nylon
This compound is the foundational starting material from which the two primary nylon monomers are derived through divergent synthesis pathways originating from the common KA oil intermediate. These monomers are then subjected to distinct polymerization reactions to create the final nylon polymers.
-
Nylon 6,6 Production: Involves the condensation polymerization of two six-carbon monomers: adipic acid (derived from this compound) and hexamethylenediamine. [1][17]* Nylon 6 Production: Involves the ring-opening polymerization of the single six-carbon monomer, ε-caprolactam (derived from this compound). [17][18]
Caption: Overall industrial pathways from this compound to Nylon 6,6 and Nylon 6.
Conclusion
This compound holds an indispensable position as the primary feedstock in the global production of nylon. Its efficient, albeit carefully controlled, oxidation to cyclohexanol and cyclohexanone provides the critical KA oil intermediate. From this single source, the industrial synthesis of both adipic acid and ε-caprolactam is made possible, feeding directly into the production of Nylon 6,6 and Nylon 6, respectively. Understanding these core chemical pathways and the associated industrial protocols is essential for researchers and professionals involved in polymer science, chemical manufacturing, and materials development. While established, these processes continue to be the subject of research aimed at improving efficiency and mitigating environmental impact, particularly concerning greenhouse gas emissions and byproduct formation.
References
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Application Notes and Protocols for Photochemical Reactions in Cyclohexane Solvent
Introduction: Cyclohexane as a Strategic Solvent in Photochemistry
In the realm of synthetic organic chemistry, the choice of solvent is a critical parameter that can dictate the outcome of a reaction. This is particularly true in photochemistry, where the solvent can influence the energy of excited states, the stability of reactive intermediates, and the overall reaction pathway. This compound, a non-polar cycloalkane, has emerged as a valuable solvent for a variety of photochemical transformations. Its chemical inertness, broad transparency window in the ultraviolet-visible (UV-Vis) spectrum, and inability to form hydrogen bonds make it an ideal medium for studying and performing photochemical reactions where solvent participation is to be minimized.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of conducting photochemical reactions in this compound. We will delve into the mechanistic underpinnings of key reaction classes, provide detailed experimental protocols, and offer insights into optimizing reaction conditions and ensuring laboratory safety.
Core Principles: Why this compound?
The utility of this compound in photochemistry stems from several key properties:
-
Photochemical Inertness: this compound's C-H bonds are relatively strong, making it resistant to hydrogen abstraction by many excited-state species. This minimizes solvent-related side reactions and ensures that the observed chemistry is primarily that of the dissolved reactants.
-
Broad UV Transparency: this compound is transparent to UV radiation at wavelengths above 200 nm, allowing for the efficient irradiation of a wide range of chromophores without interference from the solvent.[1]
-
Non-Polar Nature: As a non-polar solvent, this compound does not solvate polar or charged intermediates to a significant extent. This can influence the relative energies of different excited states and the lifetimes of radical intermediates, thereby affecting reaction selectivity.[2][3]
-
Volatility: With a boiling point of 80.74 °C, this compound is readily removed from reaction mixtures during workup, simplifying product isolation.
Key Photochemical Reactions in this compound
This compound serves as an excellent solvent for a variety of photochemical reactions, including cycloadditions, Norrish-type reactions, and photoisomerizations.
[2+2] and [4+4] Photocycloadditions
Photocycloadditions are powerful reactions for the construction of cyclic compounds. These reactions involve the union of two unsaturated molecules under the influence of light to form a cyclic product.
The [2+2] photocycloaddition is a classic example of a pericyclic reaction that is often forbidden under thermal conditions but allowed photochemically. The reaction typically proceeds through the excitation of one of the alkene partners to its first excited singlet or triplet state. This excited molecule then adds to a ground-state alkene to form a cyclobutane ring.[4] The reaction can be either a direct irradiation or a sensitized process.
Diagram: [2+2] Photocycloaddition Mechanism
Caption: Mechanism of a [2+2] photocycloaddition reaction.
This protocol describes a general procedure for the [2+2] photocycloaddition of an N-alkyl maleimide with an alkene in this compound.
Materials:
-
N-Alkyl Maleimide (1.0 equivalent)
-
Alkene (2.0-5.0 equivalents)
-
Anhydrous this compound (to achieve a desired concentration, e.g., 0.1 M of maleimide)
-
Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 280 nm)
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
In a quartz reaction vessel, dissolve the N-alkyl maleimide and the alkene in anhydrous this compound.
-
Seal the vessel with a septum and deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for at least 30 minutes. Oxygen can quench the excited triplet state and lead to undesired side reactions.
-
Place the reaction vessel in the photochemical reactor and ensure it is positioned for uniform irradiation.
-
Begin stirring and irradiate the solution with the UV lamp. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots from the reaction mixture.
-
Upon completion of the reaction (typically indicated by the disappearance of the maleimide), turn off the lamp and stop the stirring.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Causality Behind Experimental Choices:
-
Excess Alkene: Using an excess of the alkene helps to ensure that the excited maleimide reacts with the alkene rather than undergoing self-dimerization or other decomposition pathways.
-
Deoxygenation: The removal of oxygen is crucial as it is a known quencher of triplet excited states, which are often the reactive species in these cycloadditions.
-
Pyrex Filter: A Pyrex filter is used to block high-energy UV light that could cause decomposition of the reactants or products.
The [4+4] photocycloaddition is a reaction where two molecules containing a 1,3-diene system combine to form an eight-membered ring. A classic example is the photodimerization of anthracene and its derivatives.[5][6][7] The reaction is believed to proceed through the formation of an exciplex between an excited-state and a ground-state molecule.[5]
Diagram: [4+4] Photocycloaddition of Anthracene
Caption: Mechanism of the [4+4] photodimerization of anthracene.
This protocol outlines the photodimerization of a 9-substituted anthracene derivative in this compound.
Materials:
-
9-Substituted Anthracene (e.g., 9-methylanthracene)
-
Anhydrous this compound
-
Photochemical reactor with a lamp emitting at >300 nm (e.g., medium-pressure mercury lamp with a Pyrex or uranium glass filter)
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of the 9-substituted anthracene in anhydrous this compound in a quartz reaction vessel. The concentration should be kept low (e.g., 10⁻³ to 10⁻⁴ M) to favor the intramolecular reaction if applicable or to control the rate of dimerization.
-
Deoxygenate the solution by purging with nitrogen or argon for 30 minutes.
-
Irradiate the stirred solution at a wavelength greater than 300 nm. The progress of the dimerization can be monitored by the decrease in the characteristic UV absorbance of the anthracene monomer.[8]
-
Once the reaction is complete, the solvent can be removed by rotary evaporation.
-
The dimer product often precipitates from the solution upon cooling or concentration and can be collected by filtration. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
-
Wavelength Selection: Irradiation at wavelengths above 300 nm is crucial to selectively excite the anthracene derivative without causing other unwanted photochemical reactions.
-
Low Concentration: Maintaining a low concentration can be important to control the reaction rate and minimize the formation of side products.
Norrish Type I and Type II Reactions
Norrish reactions are fundamental photochemical processes of ketones and aldehydes. They are classified as Type I (α-cleavage) and Type II (intramolecular hydrogen abstraction).
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond of a carbonyl compound upon photoexcitation. This cleavage results in the formation of two radical intermediates: an acyl radical and an alkyl radical.[2][9] These radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or disproportionation.
Diagram: Norrish Type I Reaction
Caption: General mechanism of a Norrish Type I reaction.
This protocol describes the Norrish Type I cleavage of dibenzyl ketone in this compound.
Materials:
-
Dibenzyl ketone
-
Anhydrous this compound
-
Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve dibenzyl ketone in anhydrous this compound in a quartz reaction vessel to a concentration of approximately 0.05 M.
-
Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Irradiate the stirred solution with a medium-pressure mercury lamp.
-
Monitor the reaction progress by GC or TLC, observing the disappearance of the starting material and the formation of products such as 1,2-diphenylethane (from recombination of benzyl radicals after decarbonylation).
-
After the reaction is complete, remove the this compound by rotary evaporation.
-
Purify the product mixture by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
This compound as Solvent: The inertness of this compound prevents it from participating in radical trapping reactions, allowing the desired radical chemistry of the substrate to dominate.
The Norrish Type II reaction is an intramolecular process that occurs in carbonyl compounds containing a γ-hydrogen atom. Upon photoexcitation, the carbonyl oxygen abstracts the γ-hydrogen, leading to the formation of a 1,4-biradical intermediate.[10] This biradical can then either cyclize to form a cyclobutanol derivative (Yang cyclization) or cleave to yield an enol and an alkene.
Diagram: Norrish Type II Reaction
Caption: Mechanism of a Norrish Type II reaction.
Photoisomerization
Photoisomerization is a process in which light induces the conversion of one isomer of a molecule to another.[11] A well-known example is the cis-trans isomerization of azobenzene.
The photoisomerization of azobenzene involves the excitation of the molecule to an excited electronic state, which then relaxes to a geometry that is intermediate between the cis and trans forms. From this intermediate geometry, the molecule can decay back to the ground state as either the cis or the trans isomer.[12][13] The quantum yield of isomerization can be dependent on the excitation wavelength and the solvent.[12][14]
Diagram: Photoisomerization of Azobenzene
Caption: Reversible photoisomerization of azobenzene.
This protocol describes the trans-to-cis photoisomerization of azobenzene in this compound.
Materials:
-
trans-Azobenzene
-
Anhydrous this compound (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Photochemical reactor with a UV lamp (e.g., 365 nm LED or mercury lamp with appropriate filters)
-
Quartz cuvette
Procedure:
-
Prepare a dilute solution of trans-azobenzene in this compound (e.g., 10⁻⁵ M) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the solution. The trans isomer has a strong π-π* absorption band around 320 nm and a weaker n-π* band around 440 nm.
-
Irradiate the solution in the cuvette with UV light (e.g., 365 nm).
-
Periodically stop the irradiation and record the UV-Vis spectrum to monitor the progress of the isomerization. The intensity of the π-π* band of the trans isomer will decrease, while the n-π* band of the cis isomer will increase.
-
Continue irradiation until a photostationary state is reached, where the concentrations of the cis and trans isomers no longer change.
-
The quantum yield of the isomerization can be determined by measuring the change in absorbance as a function of the number of photons absorbed, which requires actinometry.[15][16]
Causality Behind Experimental Choices:
-
Spectroscopic Grade this compound: Using a high-purity solvent is essential for accurate spectroscopic measurements, as impurities can absorb UV light and interfere with the analysis.
-
Dilute Solution: Working with dilute solutions is necessary for accurate absorbance measurements and to prevent aggregation of the azobenzene molecules.
Experimental Setup and Safety Precautions
Conducting photochemical reactions in this compound requires a well-designed experimental setup and strict adherence to safety protocols due to the flammable nature of the solvent.
Photochemical Reactor Setup
A typical photochemical reactor for use with this compound consists of the following components:
-
Light Source: A medium-pressure mercury lamp is a common choice, providing a broad spectrum of UV and visible light. LEDs are becoming increasingly popular due to their narrow emission wavelengths and lower heat output.[17]
-
Reaction Vessel: A quartz vessel is required for reactions using UV light below 300 nm, as Pyrex absorbs strongly in this region. For reactions at longer wavelengths, a Pyrex vessel is sufficient.
-
Immersion Well: The lamp is often housed in a quartz or Pyrex immersion well that is placed directly into the reaction solution. This ensures efficient delivery of light to the sample.
-
Cooling System: Photochemical reactions can generate significant heat. A cooling system, such as a circulating water bath or a fan, is essential to maintain a constant reaction temperature.
-
Inert Atmosphere: As mentioned previously, reactions should be conducted under an inert atmosphere of nitrogen or argon to prevent quenching of excited states by oxygen and to minimize the risk of fire.
Diagram: Photochemical Reactor Setup
Caption: Schematic of a typical photochemical reactor setup.
Safety Precautions for this compound
This compound is a flammable liquid and its vapors can form explosive mixtures with air.[18][19] Therefore, the following safety precautions must be strictly followed:
-
Ventilation: All manipulations involving this compound should be performed in a well-ventilated fume hood.
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot plates, and sparks from electrical equipment, from the work area.[19][20]
-
Grounding and Bonding: When transferring large quantities of this compound, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Spill Containment: Have a spill kit readily available and be familiar with the procedures for cleaning up flammable solvent spills.
Workup and Purification
After the photochemical reaction is complete, the product needs to be isolated and purified.
General Workup Procedure for Reactions in this compound
-
Solvent Removal: The this compound solvent is typically removed under reduced pressure using a rotary evaporator.
-
Aqueous Wash: If the reaction produces any water-soluble byproducts or unreacted starting materials, the crude product can be dissolved in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water or brine in a separatory funnel.
-
Drying: The organic layer should be dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove any residual water.[18]
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is then purified by standard techniques such as column chromatography, recrystallization, or distillation.
For non-polar products, a simple filtration through a plug of silica gel with a non-polar eluent can sometimes be sufficient to remove more polar impurities.[3]
Quantitative Data
The efficiency of a photochemical reaction is often expressed as its quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed.[21][22][23]
Table 1: Quantum Yields of Selected Photochemical Reactions in this compound
| Reaction Type | Reactants | Product(s) | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Norrish Type I | Dibenzyl Ketone | 1,2-Diphenylethane + CO | 313 | ~0.33 | N/A |
| Photoisomerization | trans-Azobenzene | cis-Azobenzene | 313 | 0.11 | N/A |
| [4+4] Photocycloaddition | Anthracene | Dianthracene | 365 | ~0.1 | N/A |
Note: The quantum yields can be influenced by various factors, including temperature, concentration, and the presence of quenchers. The values presented here are approximate and for illustrative purposes.
Conclusion
This compound is a versatile and valuable solvent for a wide range of photochemical reactions. Its inertness, optical transparency, and non-polar character provide a unique environment for studying and controlling photochemical transformations. By understanding the fundamental principles of photochemistry and adhering to proper experimental and safety protocols, researchers can effectively utilize this compound to synthesize novel molecules and advance the fields of chemistry and drug discovery.
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Application Notes and Protocols: Preparation of Anhydrous Cyclohexane for Chemical Reactions
Introduction: The Critical Role of Anhydrous Cyclohexane in Synthesis
This compound, a nonpolar cycloalkane, is a widely utilized solvent in the chemical industry and academic research.[1][2] Its utility spans applications from being a solvent for nonpolar compounds to its role as a raw material in the industrial production of nylon precursors like adipic acid and caprolactam.[1][3][4] In the context of organic synthesis, the purity of this compound, particularly its water content, is of paramount importance. Many organometallic reactions and other moisture-sensitive chemical transformations necessitate the use of anhydrous solvents to prevent unwanted side reactions, catalyst deactivation, and reduced product yields. This guide provides detailed protocols and the underlying scientific principles for the preparation of anhydrous this compound suitable for the most demanding synthetic applications.
Pure this compound is relatively unreactive, making it a suitable medium for a variety of chemical reactions.[1] However, the presence of water can have a detrimental effect on many sensitive reagents, such as organolithium compounds, Grignard reagents, and certain transition metal catalysts. Therefore, the rigorous exclusion of water from the reaction medium is a critical prerequisite for the success of these reactions. This document outlines several field-proven methods for drying this compound, ranging from distillation over reactive metals to the use of molecular sieves. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the chemical principles at play, and essential safety precautions.
Methods for the Determination of Water Content
Before delving into the drying protocols, it is crucial to have a reliable method to quantify the water content in the solvent. This allows for the validation of the drying process and ensures the solvent meets the required specifications for a given reaction.
Several methods are available for determining the water content in organic solvents, with Karl Fischer titration being the gold standard due to its high sensitivity and accuracy.[5][6] Other methods include gas chromatography and colorimetric techniques.[5][7]
| Method | Principle | Sensitivity | Advantages | Disadvantages |
| Karl Fischer Titration | Titration with a reagent containing iodine, sulfur dioxide, a base, and a solvent. Water reacts with iodine in a stoichiometric manner. | High (ppm level) | High accuracy and precision, considered the "gold standard".[5] | Destructive, requires specific reagents, can be time-consuming.[5] |
| Gas Chromatography (GC) | Separation of water from the solvent on a chromatographic column followed by detection with a thermal conductivity detector (TCD). | Good (ppm level) | Can be automated, provides quantitative results. | Requires specialized equipment, potential for interference from ambient moisture.[7] |
| Colorimetric Test Strips | Indicator dyes that change color based on the water content of the organic solvent. | Qualitative to semi-quantitative | Rapid, cost-effective, and portable.[8] | Lower accuracy and precision compared to other methods. |
For the purposes of validating the protocols described herein, Karl Fischer titration is the recommended method for accurate determination of residual water content.
Protocols for Preparing Anhydrous this compound
The choice of drying method depends on the required level of dryness, the scale of the operation, and the available laboratory equipment. The following protocols provide detailed instructions for three commonly employed and effective methods.
Protocol 1: Distillation from Sodium and Benzophenone
This is a classic and highly effective method for obtaining super-dry solvents. Sodium metal reacts with water to produce sodium hydroxide and hydrogen gas. Benzophenone serves as an indicator; in the absence of water and oxygen, it is reduced by sodium to the intensely blue-colored benzophenone ketyl radical anion. The persistence of this blue color indicates that the solvent is anhydrous.
Underlying Chemistry
The drying process involves the following reactions:
-
Reaction of sodium with water: 2 Na(s) + 2 H₂O → 2 NaOH(s) + H₂(g)
-
Formation of the benzophenone ketyl radical anion (indicator): (C₆H₅)₂C=O (benzophenone) + Na(s) → [(C₆H₅)₂C=O]⁻Na⁺ (benzophenone ketyl)
The deep blue color of the ketyl radical anion provides a visual confirmation that the solvent is dry and free of oxygen.
Safety Precautions
EXTREME CAUTION IS REQUIRED WHEN WORKING WITH SODIUM METAL.
-
Water Reactivity: Sodium reacts violently with water, producing flammable hydrogen gas that can ignite spontaneously.[9][10][11][12]
-
Handling: Always handle sodium metal under an inert liquid like mineral oil or in a glove box.[10][12] Use dry tools and glassware.
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and nitrile gloves.[9][10][12]
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available. DO NOT use water or carbon dioxide extinguishers on a sodium fire. [11]
-
Disposal: Unreacted sodium must be quenched carefully. A common procedure involves the slow addition of isopropanol, followed by methanol, and finally water. This should be done in a fume hood.
Experimental Workflow
Figure 1: Workflow for drying this compound by distillation from sodium and benzophenone.
Step-by-Step Protocol
-
Pre-drying: If the this compound has a high water content, it is advisable to pre-dry it by stirring over anhydrous calcium chloride or magnesium sulfate for several hours, followed by decantation.[13]
-
Apparatus Setup: Assemble a distillation apparatus in a certified chemical fume hood. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Solvent Addition: Add the pre-dried this compound to the distillation flask.
-
Addition of Sodium: Carefully cut sodium metal into small pieces under mineral oil and add them to the this compound. The amount of sodium will depend on the volume of solvent and its initial water content. A typical loading is 2-3 grams per liter.
-
Initial Reflux: Heat the mixture to reflux for several hours to allow the sodium to react with the bulk of the water.
-
Addition of Benzophenone: After the initial reflux, add a small amount of benzophenone (approximately 0.25 g per liter of solvent).[14]
-
Indicator Color Development: Continue to reflux the solution. The solution will turn deep blue or purple when the solvent is anhydrous.[14][15] If the blue color does not persist, it indicates that water is still present, and more sodium may be needed.
-
Distillation: Once a persistent deep blue color is achieved, distill the this compound under a positive pressure of an inert gas (nitrogen or argon).
-
Collection and Storage: Collect the distilled solvent in a dry, flame-dried receiving flask equipped with a septum. For long-term storage, the anhydrous this compound should be kept over activated molecular sieves in a sealed container under an inert atmosphere.
Protocol 2: Drying with Activated Molecular Sieves
Molecular sieves are crystalline aluminosilicates with a uniform pore structure that can selectively adsorb small molecules like water.[16][17] This method is safer than using sodium and is very effective for removing trace amounts of water. 3Å and 4Å molecular sieves are commonly used for drying solvents.[17] For this compound, 4Å molecular sieves are suitable.[18]
Underlying Principle
The porous structure of molecular sieves allows small molecules like water to enter and be adsorbed, while larger solvent molecules like this compound are excluded. The efficiency of drying depends on the type of molecular sieve, its activation state, the amount used, and the contact time.
Activation of Molecular Sieves
For optimal performance, molecular sieves must be activated to remove any pre-adsorbed water.
-
Place the molecular sieves in a porcelain or Pyrex dish.
-
Heat in a muffle furnace at 300-350 °C for at least 3 hours.
-
Cool the activated sieves in a desiccator over a strong desiccant (e.g., P₂O₅ or anhydrous CaSO₄).
Alternatively, heating at 150-180°C for 2-3 hours, followed by heating at 300°C for 3-4 hours can be effective.[19]
Experimental Workflow
Figure 2: Workflow for drying this compound with activated molecular sieves.
Step-by-Step Protocol
-
Activation: Activate 4Å molecular sieves as described above.
-
Drying: Place the this compound in a dry flask and add the activated molecular sieves. A loading of 10-20% by weight to volume is recommended.[16]
-
Equilibration: Seal the flask and allow it to stand for at least 24 hours, with occasional swirling.[19] For very low water content, a longer contact time may be necessary.
-
Separation: Carefully decant or filter the dry this compound from the molecular sieves.
-
Storage: Store the anhydrous this compound in a tightly sealed container, preferably under an inert atmosphere, to prevent re-adsorption of moisture from the air.
Protocol 3: Purification via a Solvent Purification System
Modern laboratories are often equipped with solvent purification systems (also known as Grubb's systems) that pass solvents through columns of activated alumina and other materials to remove water and other impurities. These systems provide a convenient and safe source of anhydrous solvents on demand.
Underlying Principle
In these systems, the solvent is pushed through packed columns under positive pressure from an inert gas. The columns typically contain activated alumina, which is a highly effective drying agent for hydrocarbons.[20] Some systems may also include columns for removing other impurities.
Experimental Workflow
Figure 3: Workflow for obtaining anhydrous this compound from a solvent purification system.
Step-by-Step Protocol
-
System Preparation: Ensure that the solvent purification system is properly maintained and that the drying columns are active. The system should be under a positive pressure of a high-purity inert gas (e.g., argon).
-
Flask Preparation: Use a clean, oven-dried, or flame-dried flask that has been cooled under an inert atmosphere.
-
Dispensing: Flush the dispensing tap with a small amount of this compound to remove any solvent that may have been exposed to the atmosphere.
-
Collection: Dispense the desired volume of anhydrous this compound into the prepared flask.
-
Storage: Immediately seal the flask and store it under an inert atmosphere.
Summary of Drying Methods
| Method | Drying Agent(s) | Achievable Water Content | Advantages | Disadvantages |
| Distillation | Sodium, Benzophenone | < 10 ppm[15][21] | Very high purity, visual indicator of dryness. | Hazardous (requires handling of sodium), time-consuming setup. |
| Molecular Sieves | Activated 4Å Molecular Sieves | < 10 ppm[20] | Safe, simple, effective for removing trace water. | Requires proper activation of sieves, can be slow. |
| Solvent Purification System | Activated Alumina | < 10 ppm | Convenient, safe, provides solvent on demand. | Requires specialized and expensive equipment. |
Conclusion
The preparation of anhydrous this compound is a critical step for the success of many chemical reactions. The choice of drying method should be based on the specific requirements of the reaction, the available resources, and safety considerations. Distillation from sodium and benzophenone provides exceptionally dry solvent but requires stringent safety precautions. Drying with activated molecular sieves is a safer and effective alternative, while solvent purification systems offer the most convenient and safe option for routine use. By following the detailed protocols outlined in this guide, researchers can confidently prepare high-quality anhydrous this compound for their synthetic needs.
References
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- This compound as a Solvent: Properties and Industrial Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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- Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. (2018). ACS Omega.
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Cyclohexane in Spectroscopic Analysis: A Detailed Application Guide for Researchers
Introduction: The Unsung Hero of Transparent Solvents
In the vast arsenal of solvents available for spectroscopic analysis, cyclohexane holds a unique and often understated position. While more polar solvents might see broader use, the non-polar, cyclic alkane structure of this compound (C₆H₁₂) offers a distinct set of advantages, particularly when analyzing hydrophobic or non-polar analytes. Its exceptional transparency across wide spectral regions, coupled with its chemical inertness, makes it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of this compound's properties, applications, and detailed protocols for its use in UV-Vis, Infrared (IR), and Raman spectroscopy. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in scientific principles.
Physicochemical Properties of Spectroscopic Grade this compound
A thorough understanding of a solvent's physical and chemical properties is paramount to its effective use in spectroscopy. These properties dictate everything from sample solubility to potential interactions with the analyte and the instrument.
| Property | Value | Significance in Spectroscopy |
| Molecular Formula | C₆H₁₂ | --- |
| Molecular Weight | 84.16 g/mol | Important for concentration calculations. |
| Boiling Point | 80.74 °C[1] | A relatively low boiling point allows for easy sample recovery if needed, but also necessitates care to prevent evaporation during analysis. |
| Melting Point | 6.47 °C[1] | Can solidify in cold environments, which is a consideration for storage. |
| Density | 0.779 g/mL at 25 °C | Lower density than water. |
| Refractive Index (n²⁰/D) | 1.42662[1] | Important for certain advanced spectroscopic techniques and for understanding light-solvent interactions. |
| UV Cut-off | ~195-200 nm[2][3][4] | This low UV cut-off is a key advantage, allowing for analysis in the deep UV region where many other solvents absorb. |
| Polarity | Non-polar[1] | Ideal for dissolving non-polar and hydrophobic analytes, minimizing solvent-induced spectral shifts that can occur with polar solvents. |
| Solubility | Immiscible in water; soluble in ether, alcohol, and acetone[1] | Dictates its application for specific sample types. |
This compound in UV-Visible Spectroscopy: A Window to the Deep UV
The primary advantage of this compound in UV-Visible spectroscopy is its low UV cut-off wavelength, typically around 195-200 nm. This makes it an excellent choice for the analysis of compounds that absorb in the far-UV region, a spectral range where many common solvents, such as ethanol or acetonitrile, exhibit significant absorbance.[5]
Causality of Transparency:
This compound's transparency in the UV region stems from its molecular structure. As a saturated alkane, it lacks π-electrons and non-bonding electrons (n-electrons) that are readily excited by UV radiation. The energy required to excite the σ-electrons in its C-C and C-H bonds is high, corresponding to wavelengths below its cut-off.[1] This is in stark contrast to solvents containing double bonds or heteroatoms, which have lower energy electronic transitions that lead to absorption at longer UV wavelengths.
Protocol for UV-Vis Analysis using this compound
Objective: To obtain the UV-Visible absorption spectrum of a non-polar analyte.
Materials:
-
Spectroscopic grade this compound (≥99.9% purity)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analyte (solid or liquid)
-
UV-Vis spectrophotometer
Methodology:
-
Solvent Purity Check:
-
Fill a clean quartz cuvette with spectroscopic grade this compound.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum against air from 400 nm down to 190 nm.
-
The absorbance should be close to zero across this range. Any significant absorbance indicates impurities in the solvent, which should be discarded.
-
-
Sample Preparation:
-
Solid Samples: Accurately weigh a small amount of the solid analyte and dissolve it in a known volume of this compound in a volumetric flask. Ensure complete dissolution. If necessary, use gentle warming or sonication, but allow the solution to return to room temperature before analysis.
-
Liquid Samples: Accurately measure a small volume of the liquid analyte and dilute it with this compound in a volumetric flask to the desired concentration.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the same batch of spectroscopic grade this compound used to prepare the sample.
-
Place this "blank" cuvette in the reference beam of a double-beam spectrophotometer or run a baseline scan in a single-beam instrument. This step is crucial to subtract the minimal absorbance of the solvent and any imperfections in the cuvette.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the analyte solution before filling it.
-
Place the sample cuvette in the sample beam of the spectrophotometer.
-
Acquire the absorption spectrum over the desired wavelength range.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
If performing quantitative analysis, ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Caption: Workflow for UV-Vis Spectroscopic Analysis in this compound.
This compound in Infrared (IR) Spectroscopy: A Clear View of Vibrational Modes
In IR spectroscopy, this compound is valued for its relatively simple spectrum, which arises from its limited number of vibrational modes. The primary absorptions are due to C-H stretching and bending, and C-C stretching.[3] The absence of highly polar bonds or complex functional groups means its spectrum has large transparent regions, making it an excellent solvent for analyzing analytes with vibrational modes that might be obscured by more complex solvents.
Characteristic IR Bands of this compound:
-
C-H Stretching: Strong absorptions in the 2850-2930 cm⁻¹ region.[3]
-
CH₂ Bending (Scissoring): A distinct peak around 1450 cm⁻¹.[3]
-
Fingerprint Region: Several weaker and sharper bands below 1400 cm⁻¹, which are characteristic of the this compound ring structure.
The key is that outside of these regions, this compound is largely transparent, allowing for the unobstructed observation of analyte signals.
Protocol for ATR-FTIR Analysis of a Liquid Analyte in this compound
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples without the need for traditional transmission cells.
Objective: To obtain the IR spectrum of a liquid analyte dissolved in this compound.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a ZnSe or diamond crystal)
-
Spectroscopic grade this compound
-
Liquid analyte
-
Pipettes
-
Lint-free tissues and a suitable cleaning solvent (e.g., isopropanol)
Methodology:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will account for atmospheric water and CO₂.
-
-
Solvent Spectrum (Optional but Recommended):
-
Place a drop of pure this compound on the ATR crystal.
-
Acquire the spectrum of the solvent. This helps in identifying the solvent's peaks in the final sample spectrum.
-
-
Sample Preparation and Measurement:
-
Prepare a solution of the liquid analyte in this compound at an appropriate concentration.
-
Clean the ATR crystal.
-
Place a drop of the sample solution onto the ATR crystal, ensuring it covers the crystal surface.
-
Acquire the IR spectrum of the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background.
-
If necessary, perform a baseline correction and solvent subtraction to isolate the analyte's peaks.
-
Caption: Workflow for ATR-FTIR Analysis.
This compound in Raman Spectroscopy: A Low-Interference Medium
This compound is also a suitable solvent for Raman spectroscopy due to its relatively simple Raman spectrum with sharp, well-defined peaks.[6] As Raman scattering is a weak phenomenon, a solvent with a low background signal and minimal fluorescence is crucial. Spectroscopic grade this compound meets these criteria. It is also commonly used as a calibration standard for Raman spectrometers.[7][8]
Key Raman Peaks of this compound:
-
Ring Breathing Mode: A strong, sharp peak around 802 cm⁻¹.
-
C-H Stretching Modes: A group of strong peaks in the 2850-2940 cm⁻¹ region.
The intensity of these peaks can be influenced by the excitation wavelength.[6]
Protocol for Raman Spectroscopic Analysis
Objective: To obtain the Raman spectrum of an analyte dissolved in this compound.
Materials:
-
Raman spectrometer with appropriate laser excitation wavelength
-
Quartz cuvette or NMR tube
-
Spectroscopic grade this compound
-
Analyte
Methodology:
-
Instrument Calibration:
-
Solvent Spectrum:
-
Acquire a Raman spectrum of the pure this compound. This will serve as a reference for solvent subtraction.
-
-
Sample Preparation:
-
Dissolve the analyte in this compound to the desired concentration. Ensure the solution is free of particulate matter that could cause fluorescence or scattering artifacts. Filtration may be necessary.
-
-
Sample Measurement:
-
Transfer the sample solution to a clean cuvette or NMR tube.
-
Place the sample in the spectrometer's sample holder.
-
Optimize the focus of the laser into the sample.
-
Acquire the Raman spectrum, using appropriate laser power and acquisition time to achieve a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Processing:
-
Perform cosmic ray removal and baseline correction as needed.
-
Subtract the spectrum of pure this compound to isolate the analyte's Raman bands.
-
Advantages and Limitations of this compound in Spectroscopy
Advantages:
-
Excellent UV Transparency: Its low UV cut-off allows for analysis in the deep UV region.[1][5]
-
Chemical Inertness: As a saturated hydrocarbon, it is relatively unreactive and less likely to interact with the analyte.
-
Simple IR and Raman Spectra: Its spectrum has large transparent windows, reducing the likelihood of solvent peaks obscuring analyte signals.[3]
-
Good Solvent for Non-Polar Compounds: It is an ideal choice for hydrophobic and non-polar analytes.[1]
Limitations:
-
Poor Solvent for Polar Compounds: It is unsuitable for dissolving polar or hydrophilic analytes.
-
Volatility: Its relatively low boiling point can lead to concentration changes due to evaporation if samples are not handled properly.[1]
-
Potential for Impurities: Commercial grades of this compound can contain aromatic impurities (like benzene) that have strong UV absorbance. Therefore, using high-purity spectroscopic grade is essential.
-
Safety: this compound is flammable and can be a skin and respiratory irritant. Appropriate safety precautions must be taken.
Comparison with Other Common Spectroscopic Solvents
| Solvent | UV Cut-off (nm) | Polarity | Key Considerations |
| This compound | ~195-200[2][3][4] | Non-polar | Excellent for non-polar analytes in the deep UV. |
| n-Hexane | ~195-200 | Non-polar | Similar to this compound but with a linear structure. Choice may depend on specific analyte solubility. |
| Acetonitrile | ~190 | Polar aprotic | Good for a wide range of compounds, but its polarity can influence spectra. |
| Ethanol | ~205 | Polar protic | Can form hydrogen bonds with analytes, potentially causing spectral shifts. |
| Water | ~190 | Very polar | Excellent for biological and highly polar samples, but incompatible with non-polar analytes. |
Case Studies and Specific Applications
-
Pharmaceutical Analysis: this compound is used as a solvent in the spectroscopic analysis of non-polar drugs and intermediates.[9] For instance, it can be employed in UV-Vis assays to quantify hydrophobic active pharmaceutical ingredients (APIs) that are insoluble in aqueous or alcoholic media. Its inert nature ensures that the drug molecule is analyzed in a non-interactive environment.
-
Analysis of Natural Products: In the analysis of essential oils, fats, and other non-polar compounds extracted from natural sources, this compound is an excellent solvent for spectroscopic characterization.[10]
-
Polymer Science: The analysis of non-polar polymers and their additives by UV-Vis and IR spectroscopy often utilizes this compound as a solvent to dissolve the polymer and obtain clear spectra.
Safety and Handling
This compound is a flammable liquid and should be handled with care in a well-ventilated area, preferably within a fume hood.[11][12] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[12]
Conclusion
This compound is a powerful and often indispensable solvent for spectroscopic analysis, particularly for non-polar analytes and applications requiring deep UV transparency. Its chemical inertness and simple spectral profile in IR and Raman spectroscopy provide a clean background for analyte characterization. By understanding its properties and following the detailed protocols outlined in this guide, researchers can confidently and effectively leverage this compound to obtain high-quality, reliable spectroscopic data.
References
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The Architect's Guide to Six-Membered Rings: A Handbook for Stereoselective Cyclohexane Synthesis
Introduction: The Cyclohexane Scaffold - A Cornerstone of Modern Chemistry
The this compound ring, a deceptively simple six-carbon motif, is a ubiquitous and fundamentally important structural unit in the landscape of organic chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and advanced materials underscores its significance.[1] The conformational rigidity of the this compound chair, with its well-defined axial and equatorial positions, provides a three-dimensional scaffold that allows for the precise spatial orientation of substituents.[2] This stereochemical control is paramount, as the biological activity and material properties of a molecule are often dictated by the specific arrangement of its constituent atoms.
In the realm of drug discovery and development, the stereoselective synthesis of substituted cyclohexanes is of critical importance. A prime example is the neuraminidase inhibitor Oseltamivir (Tamiflu®), where the cyclohexene ring's conformation is crucial for its therapeutic action against the influenza virus.[3][4][5][6] Similarly, the anticonvulsant drug Gabapentin features a substituted this compound ring essential for its pharmacological profile.[7][8][9][10][11]
This comprehensive guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the key methodologies for the stereoselective synthesis of substituted cyclohexanes. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer comparative data to aid in the rational design of synthetic strategies.
I. The [4+2] Cycloaddition: Mastering the Diels-Alder Reaction
The Diels-Alder reaction stands as one of the most powerful and reliable methods for the construction of six-membered rings, offering excellent control over regio- and stereochemistry.[12][13][14] This concerted, pericyclic reaction between a conjugated diene and a dienophile forms two new carbon-carbon bonds and up to four stereocenters in a single step.[14][15]
Core Principles and Mechanistic Insights
The stereospecificity of the Diels-Alder reaction is a key feature; the stereochemistry of the reactants is faithfully translated to the product.[15] The reaction proceeds through a concerted transition state, where the diene must adopt an s-cis conformation for optimal orbital overlap. The endo rule, which favors the formation of the product where the substituents on the dienophile are oriented towards the diene, is a guiding principle for predicting the major diastereomer. However, steric factors can sometimes favor the exo product.
Asymmetric variants of the Diels-Alder reaction are essential for accessing enantioenriched cyclohexene derivatives. This is typically achieved through the use of chiral Lewis acid catalysts, chiral auxiliaries, or organocatalysts.[16][17] Chiral Lewis acids, often derived from metals like titanium, boron, or copper complexed with chiral ligands, activate the dienophile towards cycloaddition and create a chiral environment that directs the facial selectivity of the diene's approach.[16][17]
References
- 1. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 10. Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. scielo.br [scielo.br]
Troubleshooting & Optimization
Cyclohexane Extraction Technical Support Center: A Guide to Phase Separation Challenges
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting for phase separation issues encountered during liquid-liquid extractions using cyclohexane. As a non-polar solvent, this compound is invaluable for extracting a wide range of compounds, but it can also present unique challenges, particularly in forming stable emulsions.[1] This guide is designed to provide you with the expertise and practical steps to overcome these hurdles efficiently and effectively.
Frequently Asked Questions (FAQs)
Q1: Why is phase separation sometimes difficult when using this compound for extractions?
Phase separation issues, most commonly the formation of an emulsion, arise when the this compound and aqueous layers fail to separate cleanly after mixing.[2] An emulsion is a stable mixture of two immiscible liquids where one is dispersed in the other as fine droplets.[2] This often appears as a cloudy or milky layer between the two phases, making a clean separation impossible.
The primary reasons for emulsion formation in this compound extractions include:
-
Presence of Surfactant-like Molecules: Many reaction mixtures or natural product extracts contain compounds that act as surfactants, such as phospholipids, fatty acids, or certain byproducts of a reaction.[3] These molecules have both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, allowing them to stabilize the interface between the aqueous and this compound layers.[2]
-
Fine Particulate Matter: Insoluble solids, such as residual catalysts or fine precipitates, can accumulate at the interface and physically prevent the droplets of the dispersed phase from coalescing.[2]
-
Vigorous Shaking: While thorough mixing is necessary for efficient extraction, excessively vigorous shaking can create very fine droplets of one phase within the other, increasing the surface area and promoting emulsion formation.[2][3]
-
High Solute Concentration: A high concentration of dissolved substances can increase the viscosity of either phase, which hinders the separation of the two layers.[2]
Q2: I have an emulsion in my this compound extraction. What is the first thing I should try?
The simplest and often effective first step is patience. Allow the separatory funnel to stand undisturbed for 10-20 minutes.[4] Sometimes, the emulsion will break on its own as the droplets coalesce over time. Gentle swirling of the separatory funnel can also aid this process without introducing the high energy that causes emulsions in the first place.[3]
If time and gentle agitation do not resolve the issue, the next step is typically the addition of a saturated aqueous sodium chloride solution (brine).
Q3: How does adding brine ("salting out") help break an emulsion?
Adding brine is a very common and effective technique to break emulsions.[3] This method, known as "salting out," works by increasing the ionic strength of the aqueous layer.[5] The dissolved salt ions attract and hydrate water molecules, which reduces the solubility of organic compounds, including your target molecule and any surfactant-like impurities, in the aqueous phase.[6] This forces the organic components more completely into the this compound layer, destabilizing the emulsion and promoting a clean phase separation.[4][5]
Q4: Can I use centrifugation to resolve a stubborn emulsion with this compound?
Yes, centrifugation is a powerful mechanical method for breaking emulsions, especially those that are resistant to other techniques.[7] The high centrifugal force accelerates the sedimentation of the denser phase and the coalescence of the dispersed droplets, leading to a sharp separation of the layers.[8] This method is particularly useful for small-volume extractions where a suitable centrifuge is available.
Q5: What is the correct way to mix the layers to prevent emulsion formation in the first place?
Prevention is always better than cure.[3] Instead of vigorous shaking, which is a common cause of emulsions, gentle inversion of the separatory funnel is recommended. A good rule of thumb is to invert the funnel slowly and deliberately about 10-15 times. This allows for sufficient interfacial contact for extraction to occur without the high shear forces that lead to emulsion formation. Remember to vent the separatory funnel frequently to release any pressure buildup, especially when working with volatile solvents like this compound.
Troubleshooting Flowchart
Here is a decision-making flowchart to guide you through the process of troubleshooting phase separation issues with this compound.
In-depth Troubleshooting Protocols
Protocol 1: Breaking an Emulsion by Salting Out
-
Prepare a Saturated Brine Solution: In a separate beaker, add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves and some solid remains at the bottom.
-
Add Brine to the Separatory Funnel: Add a small volume of the saturated brine solution (approximately 10-20% of the aqueous phase volume) to the separatory funnel containing the emulsion.
-
Gentle Mixing: Stopper the funnel and gently invert it a few times to mix the brine with the aqueous layer. Do not shake vigorously.
-
Observe: Allow the funnel to stand and observe for phase separation. The emulsion should start to break, and a clearer interface should form.
-
Separate the Layers: Once the layers have separated cleanly, drain the lower aqueous layer and then the upper this compound layer into separate flasks.
Protocol 2: Breaking an Emulsion by Centrifugation
-
Transfer the Mixture: Carefully transfer the entire contents of the separatory funnel, including the emulsion, into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Centrifuge: Place the tubes in a centrifuge and spin at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes. The optimal speed and time may need to be determined empirically.
-
Observe Separation: After centrifugation, a sharp interface between the aqueous and this compound layers should be visible.
-
Separate the Layers: Carefully pipette the upper this compound layer from the centrifuge tubes. Alternatively, the lower aqueous layer can be removed first.
Protocol 3: Breaking an Emulsion by Filtration
This method is particularly effective when fine particulate matter is suspected to be the cause of the emulsion.
-
Prepare a Filtration Funnel: Place a plug of glass wool or a small pad of Celite® in a powder funnel or a Büchner funnel.
-
Filter the Mixture: Pass the entire contents of the separatory funnel, including the emulsion, through the prepared funnel into a clean flask.
-
Rinse: Rinse the separatory funnel with a small amount of fresh this compound and pass this through the filter as well to ensure complete transfer of the organic phase.
-
Separate the Layers: The filtrate should consist of two distinct layers that can be separated using a clean separatory funnel.
Comparative Effectiveness of Emulsion Breaking Techniques
| Technique | Principle of Action | Best Suited For | Potential Drawbacks |
| Patience & Gentle Swirling | Allows time for droplets to coalesce naturally. | Minor emulsions. | Time-consuming. |
| Salting Out (Brine Addition) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[5] | Most common emulsions. | May affect the solubility of highly polar target compounds. |
| Centrifugation | Applies a strong mechanical force to accelerate phase separation.[7] | Stubborn emulsions, small volumes. | Requires access to a centrifuge; not practical for large volumes. |
| Filtration | Physically removes particulate matter that may be stabilizing the emulsion.[2] | Emulsions caused by fine solids. | Potential for some loss of product on the filter medium. |
| pH Adjustment | Alters the charge of acidic or basic compounds that may be acting as surfactants. | Emulsions where the pH of the aqueous phase is a contributing factor. | May affect the chemical stability of the target compound. |
| Gentle Heating | Reduces the viscosity of the liquids, promoting coalescence.[4] | Viscous emulsions. | Risk of degrading thermally sensitive compounds. |
This compound: Key Properties for Extraction
Understanding the physical properties of this compound is crucial for troubleshooting extractions.
| Property | Value | Implication for Extraction |
| Formula | C₆H₁₂ | Non-polar solvent.[1][9] |
| Molar Mass | 84.16 g/mol | - |
| Density | 0.779 g/mL | Less dense than water, so it will be the upper layer in an extraction with an aqueous solution.[10][11] |
| Boiling Point | 80.7 °C | Easily removed by rotary evaporation after extraction.[1] |
| Solubility in Water | Very low (immiscible) | Forms a distinct layer with water, making it suitable for liquid-liquid extraction.[10][12] |
Advanced Troubleshooting
My layers separated, but the interface is still cloudy. What should I do?
A cloudy interface, even after the bulk of the emulsion has broken, often indicates the presence of a small amount of finely dispersed water in the this compound layer or vice versa. In this case, proceed with the separation as best as possible and then treat the collected this compound layer with a drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask containing the this compound and drying agent until the solvent is clear. The drying agent can then be removed by filtration.
I tried everything, and the emulsion is still not breaking. What are my options?
In rare cases, an extremely stable emulsion may form that is resistant to all of the techniques described above. If this occurs, you may need to consider an alternative to liquid-liquid extraction. Solid-phase extraction (SPE) is a powerful alternative that can often circumvent emulsion issues altogether. In SPE, the sample is passed through a solid sorbent that retains the analyte of interest, and the interfering substances are washed away. The analyte is then eluted with a different solvent.
References
- 1. This compound for Extraction: An Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 8. dolphincentrifuge.com [dolphincentrifuge.com]
- 9. This compound | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - DCCEEW [dcceew.gov.au]
- 11. quora.com [quora.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Cyclohexane Oxidation
Welcome to the technical support center for the optimization of cyclohexane oxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide
This section addresses common issues encountered during this compound oxidation to produce cyclohexanol and cyclohexanone, collectively known as KA oil. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.
Issue 1: Low this compound Conversion
Low conversion of this compound is a frequent challenge, often stemming from suboptimal reaction kinetics or catalyst inefficiency.
Possible Causes and Solutions:
-
Insufficient Reaction Temperature: The oxidation of C-H bonds in this compound requires a significant energy input. Low temperatures can lead to sluggish reaction rates.[1][2]
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the conversion and selectivity at each step. Be aware that excessively high temperatures can lead to over-oxidation and the formation of byproducts like adipic acid, thus decreasing the selectivity for KA oil.[1] A feasible temperature range is often between 120°C and 150°C.[2][3]
-
-
Inadequate Oxygen Pressure: The partial pressure of the oxidant (typically oxygen or air) is a critical parameter influencing the reaction rate.
-
Solution: Increase the oxygen pressure in the reactor. A typical range for achieving good conversion is between 0.8 and 2 MPa.[3] However, always operate within the safety limits of your reactor system.
-
-
Poor Catalyst Activity: The choice and condition of the catalyst are paramount for efficient this compound oxidation.
-
Solution:
-
Catalyst Selection: Ensure you are using a suitable catalyst. Metal and metal oxide loaded silica catalysts, as well as gold nanoparticles on various supports, have shown high selectivity and conversion rates.[4] For example, Pt-Sn supported on multi-walled carbon nanotubes has demonstrated good performance.[3]
-
Catalyst Loading: An insufficient amount of catalyst will naturally lead to lower conversion. The optimal catalyst amount depends on the specific catalyst and reaction volume.[4] Experiment with catalyst loading to find the optimal concentration.
-
Catalyst Deactivation: Catalysts can deactivate over time due to poisoning by impurities, coking (carbon deposition), or leaching of active species.[5][6][7] Consider regenerating the catalyst according to the manufacturer's protocol or using a fresh batch.
-
-
-
Insufficient Reaction Time: The reaction may not have had enough time to proceed to a reasonable conversion.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for addressing low this compound conversion.
Issue 2: Poor Selectivity to KA Oil (Cyclohexanol/Cyclohexanone)
Low selectivity indicates that the desired products are being consumed in side reactions or that the reaction conditions favor the formation of byproducts.
Possible Causes and Solutions:
-
Over-Oxidation: The primary products, cyclohexanol and cyclohexanone, can be further oxidized to dicarboxylic acids, such as adipic acid, especially at high temperatures and prolonged reaction times.[1][8]
-
Solution:
-
Reduce Reaction Temperature: Lowering the temperature can help to minimize over-oxidation.[1]
-
Decrease Reaction Time: Monitor the reaction profile over time to identify the point of maximum KA oil yield before significant byproduct formation occurs.[3]
-
Limit this compound Conversion: Industrially, this compound conversion is often kept low (below 10%) to maintain high selectivity (70-85%) for KA oil.[3]
-
-
-
Undesirable Side Reactions: The free-radical mechanism of this compound oxidation can lead to a variety of byproducts.[8][9][10]
-
Solution:
-
Choice of Catalyst: Certain catalysts can better control the reaction pathway and suppress side reactions. For instance, Ti-MWW zeolite has shown high selectivity (over 90%) to KA oil.[11][12]
-
Use of Initiators/Scavengers: In some systems, the addition of radical initiators or scavengers can influence the product distribution.[3] However, this can also complicate the reaction mixture.
-
-
-
Solvent Effects: The solvent can play a significant role in the reaction pathway and product selectivity.
Data on Temperature Effect on Selectivity
| Temperature | This compound Conversion (%) | KA Oil Selectivity (%) | Reference |
| 403 K (130°C) | 0.5 | 100 | [1] |
| 423 K (150°C) | 7.5 | 60.6 | [1] |
| 120°C | 24.1 | 83.4 | [3] |
| 140°C | - | 96.9 | [2] |
| 150°C | - | 98.1 | [2] |
Note: Data is compiled from different studies with varying reaction conditions and catalysts, and should be used as a general guide.
Issue 3: Catalyst Deactivation
Catalyst deactivation leads to a decrease in reaction rate and conversion over time, and is a common issue in heterogeneous catalysis.
Possible Causes and Solutions:
-
Coke Formation: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[5][6]
-
Solution: Catalyst regeneration through calcination in air can often remove coke deposits. The specific temperature and duration will depend on the catalyst. For example, a Ti-MWW catalyst was regenerated by calcination at 550°C for 6 hours.[11]
-
-
Leaching of Active Species: The active metal components of the catalyst may leach into the reaction mixture, leading to a loss of activity.[7]
-
Solution:
-
Stronger Metal-Support Interaction: Choose catalysts with strong interactions between the active metal and the support material to minimize leaching.
-
Post-Reaction Analysis: Analyze the reaction mixture for traces of the leached metal to confirm if this is the cause of deactivation.
-
-
-
Poisoning: Impurities in the reactants or solvent can adsorb onto the catalyst's active sites and inhibit its function.
-
Solution: Ensure high purity of this compound, oxidant, and any solvent used. Purification of starting materials may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound oxidation?
A1: The liquid-phase oxidation of this compound typically proceeds via a free-radical autoxidation mechanism.[9][10] The process is initiated by the formation of a cyclohexyl radical, which then reacts with oxygen to form a cyclohexylperoxy radical. This radical can abstract a hydrogen atom from another this compound molecule to form cyclohexyl hydroperoxide (CHHP) and another cyclohexyl radical, thus propagating the chain reaction. The CHHP is a key intermediate that can then decompose, often with the help of a catalyst, to form cyclohexanol and cyclohexanone.[11][14]
Simplified Reaction Pathway
Caption: Simplified free-radical mechanism for this compound oxidation.
Q2: What are the most common oxidants used for this compound oxidation, and what are their pros and cons?
A2: The choice of oxidant is a critical factor.
-
Molecular Oxygen (O₂) or Air: This is the most common and economically viable oxidant for industrial-scale production.[4] Air is cheaper, but pure oxygen can offer higher reaction rates. However, using pure oxygen increases safety risks and requires careful handling to stay within flammability limits.[15][16]
-
Hydrogen Peroxide (H₂O₂): H₂O₂ is a greener oxidant as its only byproduct is water. It can lead to high selectivity under milder conditions.[10] However, it is more expensive than air or oxygen, and its thermal decomposition can initiate radical reactions that may be difficult to control.[7]
-
tert-Butyl Hydroperoxide (TBHP): TBHP is another common oxidant used in laboratory-scale reactions and can offer good selectivity.[10][11] However, it is also more expensive and introduces organic byproducts from its decomposition.
Q3: How can I analyze the products of my this compound oxidation reaction?
A3: Gas chromatography (GC) is the most common method for analyzing the product mixture from this compound oxidation.[9][17] A flame ionization detector (FID) is typically used for quantification. To accurately quantify all components, including non-volatile byproducts like adipic acid, a derivatization step, such as silylation, may be necessary to make them volatile enough for GC analysis.[17] An internal standard, such as chlorobenzene, is often used for accurate quantification.[9] Gas chromatography-mass spectrometry (GC-MS) can be used to identify unknown byproducts.[10]
Q4: What are the key safety considerations when performing this compound oxidation?
A4: this compound oxidation involves flammable materials and potentially high pressures and temperatures, making safety a top priority.
-
Flammability: this compound is highly flammable, and its vapors can form explosive mixtures with air.[18] Ensure the reaction is carried out in a well-ventilated area, and all equipment is properly grounded to prevent static discharge. Keep ignition sources away from the reaction setup.[18]
-
High Pressure: The reaction is often run under pressure. Use a reactor that is rated for the intended pressure and temperature, and ensure it is equipped with a pressure relief valve.
-
Oxidant Handling: Pure oxygen can significantly increase the risk of fire and explosion. The historic Flixborough disaster serves as a stark reminder of the dangers of uncontrolled this compound oxidation.[16] Always handle pure oxygen with extreme care and follow established safety protocols.
-
Peroxides: The intermediate, cyclohexyl hydroperoxide, can be explosive, especially in concentrated form. Avoid isolating it unless you have the appropriate safety measures in place.
Experimental Protocols
Protocol 1: General Procedure for Catalytic this compound Oxidation
This protocol provides a general starting point for the liquid-phase oxidation of this compound. Conditions should be optimized for the specific catalyst and setup used.
Materials and Equipment:
-
High-pressure autoclave reactor with magnetic stirring, gas inlet, pressure gauge, and temperature controller.
-
This compound (high purity).
-
Oxygen or air supply.
-
Gas chromatograph with FID for analysis.
Procedure:
-
Add the desired amount of catalyst (e.g., 50 mg) and this compound (e.g., 10 mL) to the reactor vessel.[3]
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with oxygen or air to the desired pressure (e.g., 1.5 MPa).[3]
-
Begin stirring and heat the reactor to the target temperature (e.g., 120°C).[3]
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 6 hours), taking samples periodically if the reactor setup allows.[3]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Open the reactor, collect the liquid product mixture, and separate the catalyst by centrifugation or filtration.
-
Analyze the product mixture using gas chromatography.
Protocol 2: Product Analysis by Gas Chromatography (GC)
Sample Preparation:
-
Take a known volume of the product mixture (e.g., 1 mL).
-
Add a known amount of an internal standard (e.g., chlorobenzene).[9]
-
If analyzing for non-volatile byproducts, perform a derivatization step (e.g., silylation).[17]
-
Dilute the sample with a suitable solvent (e.g., acetone) to a concentration appropriate for GC analysis.
GC Conditions (Example):
-
Column: CP-Wax 42 or similar polar capillary column.[9]
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 275°C.
-
Oven Temperature Program: Start at 50°C, hold for 5 minutes, then ramp up to 220°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium or Nitrogen.
Note: The GC method should be optimized and calibrated for the specific analytes of interest.
References
- Highly Selective Liquid-Phase Oxidation of this compound to KA Oil over Ti-MWW Catalyst: Evidence of Formation of Oxyl Radicals.
- A comprehensive and updated review of studies on the oxidation of this compound to produce ketone-alcohol (KA) oil.
- Efficient Aerobic Oxidation of this compound to KA Oil Catalyzed by Pt-Sn supported on MWCNTs. Indian Academy of Sciences.
- Effect of reaction temperature on this compound oxidation.
- Gas Chromatographic Analysis of this compound Oxid
- Investigation of the Deactivation Phenomena Occurring in the this compound Photocatalytic Oxidative Dehydrogenation on MoO x /TiO 2 through Gas Phase and in situ DRIFTS Analyses. MDPI.
- This compound oxidation using Au/MgO: an investig
- New insights for the catalytic oxid
- Mechanism of Synergistic Ce–Mn Catalysis for One-Step Highly Selective this compound Oxidation to KA-Oil.
- What is the mechanism of the oxidation of this compound like? What are the most common products?.
- Oxidation of this compound/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. PMC - NIH.
- Insights into the Reaction Mechanism of this compound Oxidation Catalysed by Molybdenum Blue Nanorings. White Rose Research Online.
- The Formation of Byproducts in the Autoxid
- Effect of temperature on the this compound oxidation over Co 3 O 4.
- Investigation of the Deactivation Phenomena Occurring in the this compound Photocatalytic Oxidative Dehydrogenation on MoOx/TiO2 through Gas Phase and in situ DRIFTS Analyses.
- Highly Selective Liquid-Phase Oxidation of this compound to KA Oil over Ti-MWW Catalyst: Evidence of Formation of Oxyl Radicals.
- An inherently safer process of this compound oxidation using pure oxygen—An example of how better process safety leads to better productivity.
- Flixborough disaster. Wikipedia.
- Safety D
- This compound oxidation continues to be a challenge. Sci-Hub.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. This compound oxidation using Au/MgO: an investigation of the reaction mechanism - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C2CP43363J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of this compound/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Flixborough disaster - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. carlroth.com [carlroth.com]
Technical Support Center: Managing Cyclohexane Solidification in High-Pressure HPLC
<_content_type_C_2_part_1>
Introduction: As a powerful, non-polar solvent, cyclohexane holds a significant place in normal-phase chromatography for its unique selectivity compared to linear alkanes like hexane.[1] However, its utility in modern High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems is often hampered by a critical physical property: its propensity to solidify under the high pressures routinely employed in these techniques.[2] This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering this issue. We will explore the science behind the phenomenon, offer detailed troubleshooting protocols, and establish best practices to ensure robust and reproducible separations.
Section 1: Understanding the Problem - The Science Behind this compound Solidification
FAQ 1.1: Why does this compound solidify under pressure in my HPLC system?
Like most pure substances, this compound's physical state is dependent on both temperature and pressure.[2] Every compound has a phase diagram that maps out its solid, liquid, and gaseous states under different conditions.[3] For this compound, the melting point—the temperature at which it transitions from solid to liquid—increases significantly with pressure.[2] In an HPLC system, the pump generates high pressure to push the mobile phase through the densely packed column. If the system pressure, at a given laboratory temperature, crosses the melting pressure curve on this compound's phase diagram, the liquid solvent will undergo a phase transition and solidify.[2] This is often a surprising event for chromatographers who are accustomed to thinking about freezing only in the context of low temperatures.[2]
FAQ 1.2: At what pressure and temperature does this compound typically freeze in an HPLC system?
The solidification pressure of this compound is highly dependent on the ambient temperature of the laboratory and the HPLC column oven.[2] Unlike substances such as water, which have an anomalous melting behavior where pressure can induce melting, most compounds, including this compound, solidify at higher pressures.[2] The relationship can be predicted by the Simon equation, which models the melting pressure curve.[2]
Below is a table summarizing the approximate solidification pressures for pure this compound at temperatures commonly found in a laboratory setting.
| Temperature (°C) | Temperature (K) | Solidification Pressure (bar) | Solidification Pressure (MPa) |
| 20 | 293.15 | 236 | 23.6 |
| 23 | 296.15 | 303 | 30.3 |
| 25 | 298.15 | 348 | 34.8 |
| 30 | 303.15 | 459 | 45.9 |
| 55 | 328.15 | 1003 | 100.3 |
| Data derived from the Simon equation parameters for this compound.[2] |
It is critical to note that these values are for pure this compound. The addition of even small amounts of other solvents can significantly increase the pressure required for solidification.[2]
Section 2: Troubleshooting Guide - Identifying and Resolving Solidification Issues
Issue 2.1: My HPLC pump pressure is rapidly increasing and becoming erratic. What should I do?
A rapid, erratic pressure increase when using a this compound-rich mobile phase is a classic symptom of solvent solidification within the system. The solid this compound crystals create a blockage, causing the pump to work harder to maintain the set flow rate, leading to a pressure spike that may trigger the system's over-pressure shutdown.[4] The problem often appears intermittent because as the pressure builds and flow momentarily stops, the solid may partially melt, causing a pressure drop before the cycle repeats.
Follow this systematic troubleshooting workflow to diagnose and resolve the issue.
Issue 2.2: I suspect this compound has frozen in my system. How can I confirm this and safely thaw it?
Confirmation is often indirect because the solid this compound will immediately turn back into a liquid once the pressure is released, making direct observation impossible.[2] The strongest evidence is a sudden pressure spike that resolves after stopping the flow and waiting, only to return upon restarting the pump.
Protocol 2.2: System Diagnosis and Safe Thawing Procedure
-
Safety First: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses and chemical-resistant gloves. This compound is flammable and can cause skin irritation.[5][6]
-
Stop the Flow: Immediately stop the HPLC pump to prevent damage.
-
Isolate the Blockage: Following the logic in Figure 1, disconnect the column to determine if the blockage is pre-column or within the column itself.
-
System Thaw & Flush (If Pre-Column):
-
If the blockage is upstream of the column, the pressure will remain high even with the column disconnected.
-
Replace the mobile phase with a solvent in which this compound is miscible and that will not freeze, such as 100% Isopropanol (IPA).
-
Set the pump to a very low flow rate (0.1 mL/min) and slowly ramp up the flow as the pressure allows. The IPA will dissolve any remaining solid this compound and flush it from the system.[7]
-
-
Column Thaw (If Column is Blocked):
-
If the pressure returns to normal after disconnecting the column, the blockage is inside the column.
-
Do not immediately try to force liquid through the column.
-
Allow the column to rest at ambient pressure and temperature for 15-20 minutes to ensure all solid this compound has melted. A gentle warming with a column oven set to 30-40°C can expedite this process.
-
Once thawed, reconnect the column to the system (in the reverse flow direction for a backflush, if permissible for your column type).
-
Begin flushing at a very low flow rate (e.g., 0.1 mL/min) with a miscible, non-freezing solvent like IPA.[8]
-
Gradually increase the flow rate, monitoring the pressure to ensure it remains stable and within the column's limits.
-
-
Verification: Once the system is flushed and the pressure is stable, equilibrate with your new, modified mobile phase before resuming analysis. A stable baseline is a good indicator that the blockage has been resolved.
Issue 2.3: My chromatography is inconsistent when using a high percentage of this compound. Could this be related to pre-solidification phenomena?
Yes, even if you are operating below the absolute solidification pressure, you may experience issues with reproducibility. As the pressure increases, the viscosity and compressibility of this compound change.[9][10] These changes can affect the pump's performance, leading to slight variations in flow rate and mobile phase composition, which in turn cause shifts in retention times.[4] The fluid's properties become non-linear near a phase transition, which can impact the delicate equilibrium within the chromatography column.
Section 3: Preventative Measures and Best Practices
The most effective strategy is to avoid the conditions that lead to solidification in the first place.
FAQ 3.1: How can I modify my mobile phase to prevent this compound from freezing?
Adding a second solvent, or "modifier," is the most common and effective way to prevent solidification. The modifier disrupts the crystal lattice formation of this compound, significantly increasing the pressure required for it to freeze.[2] For example, adding just a small mole fraction of benzene or an n-alkane can dramatically raise the melting pressure.[1][2]
| Modifier Solvent | Recommended Starting % (v/v) | Properties and Considerations |
| n-Hexane / n-Heptane | 5-10% | Maintains non-polar character. Similar UV cutoff. A very common and effective choice.[11] |
| Isopropanol (IPA) | 1-5% | Slightly increases mobile phase polarity. Can alter selectivity. Excellent for disrupting freezing. |
| Ethyl Acetate | 1-5% | Increases polarity more significantly than IPA. Useful for eluting more polar compounds.[11] |
| Dichloromethane (DCM) | 2-10% | A stronger solvent that will significantly alter selectivity. Ensure system compatibility (PEEK tubing can swell).[11] |
Self-Validation: When adding a modifier, always perform a miscibility test in a beaker before introducing the new mobile phase to your HPLC system. Run a blank gradient to ensure no baseline disturbances from the new mixture.
FAQ 3.2: What are the recommended operating pressure limits when using this compound-rich mobile phases?
A good rule of thumb is to maintain a maximum operating pressure at least 50 bar below the theoretical solidification pressure for your operating temperature (see Table in FAQ 1.2).[2] For example, if your lab is at 23°C, where pure this compound freezes at ~303 bar, your method's maximum pressure should not exceed ~250 bar. If your separation requires higher pressures, you must use a modified mobile phase or increase the column temperature.
FAQ 3.3: Are there alternative solvents to this compound for my normal-phase separation?
Yes, several alternatives can provide similar or different selectivity in normal-phase HPLC.
| Solvent | Key Characteristics |
| n-Hexane / n-Heptane | The most common non-polar solvents. Less risk of freezing but offer different selectivity than the cyclic structure of this compound.[11][12] |
| Methyl-tert-butyl ether (MTBE) | Can be used as a weaker component in the mobile phase. Offers different selectivity. |
| Ethoxynonafluorobutane (ENFB) | A specialty solvent marketed as a hexane alternative that can be used in normal-phase separations with mass spectrometry detection.[13] |
Protocol 3.1: Step-by-Step Guide for Developing a Robust HPLC Method with this compound
-
Determine Operating Conditions: Note the ambient temperature of your lab.
-
Consult the Phase Diagram: Use the table in FAQ 1.2 to determine the freezing pressure of pure this compound at your operating temperature.
-
Set a Pressure Margin: Design your method so that the maximum pressure is at least 50 bar below this freezing point.
-
Select a Modifier: If your required pressure exceeds this limit, choose a modifier from the table in FAQ 3.1. Start with a low percentage (e.g., 5% n-Hexane).
-
Method Optimization: Develop your gradient and flow rate. If higher pressure is needed, first try increasing the column temperature (e.g., to 30°C or 35°C), which significantly raises the freezing pressure.[2] If that is not sufficient, incrementally increase the percentage of your modifier.
-
System Suitability: Before running samples, perform system suitability tests. Inject a standard multiple times to verify that retention times and peak areas are highly reproducible, confirming that you are not operating in a region of pre-solidification instability.
Section 4: Safety Precautions
FAQ 4.1: What are the primary safety concerns when handling this compound in the lab?
This compound is a hazardous chemical that requires careful handling.[14]
-
Flammability: It is highly flammable with a very low flash point (-20°C / -4°F).[15] Vapors are heavier than air and can travel to an ignition source.[5] All containers must be grounded, and it should only be used in well-ventilated areas or under a fume hood, away from sparks or open flames.[14][16]
-
Health Hazards: Inhalation of vapors can cause drowsiness and dizziness (narcotic effects).[6] It is a skin irritant, and aspiration if swallowed can be fatal.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14] If ventilation is insufficient, respiratory protection may be necessary.[14]
FAQ 4.2: What should I do in case of a this compound leak or spill?
-
Eliminate Ignition Sources: Immediately turn off any nearby equipment and remove all sources of sparks or flames.[17]
-
Ventilate the Area: Increase ventilation to the area if it is safe to do so.
-
Contain the Spill: Use an absorbent, inert material (like sand or diatomaceous earth) to contain the spill. Do not use combustible materials like paper towels.[6]
-
Collect and Dispose: Carefully collect the absorbed material into a sealable, properly labeled container for hazardous waste disposal.[16]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If you have been exposed and feel unwell, seek immediate medical attention.[5]
References
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Aure Chemical. Safe Handling and Storage Guidelines for this compound. 14
-
Kromidas, S. Is this compound a Suitable HPLC Solvent? It Can Become Solid Under Pressure. Chromatography Today. 2
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ResearchGate. Is this compound a suitable HPLC solvent? It can become solid under pressure. 1
-
Chemos GmbH & Co.KG. Safety Data Sheet: this compound. 16
-
Carl ROTH. Safety Data Sheet: this compound (GHS 1.0 en 2018-05-03). 5
-
Carl ROTH. Safety Data Sheet: this compound (GHS 1.0 en 2018-05-03, amended). 6
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Fisher Scientific. Safety Data Sheet: this compound. 17
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NIST/TRC Web Thermo Tables (WTT). This compound -- Critically Evaluated Thermophysical Property Data. 9
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Cheméo. Chemical Properties of this compound (CAS 110-82-7). 18
-
CoolProp. This compound — CoolProp 7.2.0 documentation. 19
-
AIP Publishing. Phase V−T diagrams of solid hydrocarbons. part III: Cyclic compounds. 3
-
ResearchGate. Isothermal vapor-liquid phase diagram of this compound + cyclohexanone at.... 20
-
ResearchGate. Viscosity of this compound. 10
-
ResearchGate. Dynamic Viscosities of the Binary Systems this compound and Cyclopentane with Acetone, Butanone, or 2-Pentanone at Three Temperatures T = (293.15, 298.15, and 303.15) K. 21
-
Chemistry Stack Exchange. What are the triple point pressure and temperature for pure this compound?. 22
-
PubChem - NIH. This compound | C6H12 | CID 8078. 23
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PubMed. Normal-phase high-performance liquid chromatographic separations using ethoxynonafluorobutane as hexane alternative. II. Liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry applications with methanol gradients. 13
-
Sigma-Aldrich. This compound for HPLC, = 99.9 110-82-7. 15
-
SCION Instruments. HPLC Troubleshooting Guide. 7
-
Phenomenex. Guide to Choosing the Correct HPLC Solvent. 12
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ACS Publications. Isothermal compressibility of this compound + n-hexane, this compound + n-heptane, this compound + n-octane, and this compound + n-nonane | Journal of Chemical & Engineering Data. 24
-
Fisher Chemical. This compound, for HPLC. 25
-
Sigma-Aldrich. HPLC Troubleshooting Guide.
-
AELAB. Expert Guide to Troubleshooting Common HPLC Issues. 4
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Phenomenex. Troubleshooting Guide. 8
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Labtech. 11 HPLC Problems and Solutions You Must Know. 26
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uHPLCs.com. Reverse Phase vs Normal Phase HPLC You Must Know. 11
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Cyclohexane Technical Support Center: A Guide for Laboratory Professionals
Welcome to the technical support guide for the safe handling and storage of cyclohexane. This document is structured in a question-and-answer format to provide direct, actionable advice for researchers, scientists, and drug development professionals. Our goal is to synthesize critical safety protocols with the underlying scientific principles to ensure a self-validating system of laboratory safety.
Section 1: Fundamentals and Primary Hazards
Q1: What is this compound and why are specific handling procedures so critical?
This compound is a colorless, volatile, and highly flammable liquid with a mild, sweet odor.[1] Its utility as a non-polar solvent and a chemical intermediate is widespread.[2] However, its physical properties present significant laboratory hazards. The primary dangers are its high flammability and its potential to cause health effects through inhalation, skin contact, or ingestion.[3][4] Strict adherence to safety procedures is essential because its vapors are heavier than air and can travel considerable distances to an ignition source, causing a flashback fire.[5][6]
Q2: What are the most important physical and chemical properties of this compound I should be aware of?
Understanding the quantitative safety data of a chemical is the first step in risk assessment. The following table summarizes the critical properties of this compound.
| Property | Value | Significance for Lab Safety |
| Flash Point | -4°F (-20°C)[7] | Extremely flammable. Can be ignited by sparks or heat at well below room temperature.[7] |
| Autoignition Temp. | 518°F (270°C)[7] | The temperature at which it will self-ignite without an external ignition source. |
| Explosive Limits | LEL: 1.3% / UEL: 8.0%[8] | A wide flammable range in air increases the risk of explosion. |
| Vapor Density | 2.9 (Air = 1)[7] | Vapors are much heavier than air and will accumulate in low-lying areas like sinks or floor drains.[6] |
| OSHA PEL (8-hr TWA) | 300 ppm[5] | The legal limit for worker exposure, emphasizing the need for excellent ventilation. |
| ACGIH TLV (8-hr TWA) | 100 ppm[5] | A recommended, more conservative exposure limit to prevent adverse health effects.[5] |
| NIOSH IDLH | 1,300 ppm (10% of LEL)[9] | Immediately Dangerous to Life or Health; concentrations at this level require supplied-air respirators. |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Q3: My lab has a standard fume hood. Is that sufficient for working with this compound?
Yes, a properly functioning chemical fume hood is the primary engineering control for preventing the accumulation of flammable and harmful vapors.[10] All procedures involving the transfer or use of this compound must be performed inside a fume hood. The causality is clear: the low flash point and high vapor pressure mean that hazardous concentrations can build up quickly in ambient air. Before starting work, verify the fume hood's certification is current and that the airflow monitor indicates it is functioning correctly.
Q4: What specific type of gloves and eye protection should I use for this compound?
Standard latex or nitrile gloves are not sufficient for prolonged contact as this compound can cause rapid degradation.
-
Gloves : Wear chemical-resistant gloves tested for protection against this compound.[10] Materials such as Viton® or 4H®/Silver Shield® gloves are often recommended. Always check the manufacturer's glove compatibility chart for breakthrough times.
-
Eye Protection : Chemical splash goggles are mandatory.[11] A face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers.[10] This is to protect against splashes that could cause irritation or burns.[10]
Section 3: Safe Handling and Storage Workflow
The entire lifecycle of this compound in the lab, from procurement to disposal, requires a systematic approach to safety.
Caption: A workflow diagram illustrating the key safety stages for this compound management in the lab.
Q5: What does "grounding and bonding" mean, and when is it necessary?
Grounding and bonding are critical procedures to prevent static electricity discharge, which can easily ignite this compound vapors.[12]
-
Causality : Pouring or pumping a non-polar liquid like this compound can generate a static charge.[12] A spark from this charge can exceed the energy needed to ignite the vapor-air mixture.
-
When to Use : Grounding and bonding are required whenever you transfer this compound between metal containers, such as from a large drum to a smaller safety can.[13]
-
Protocol :
-
Bonding : Attach a conductive wire between the source container and the receiving container to equalize their electrical potential.
-
Grounding : Attach a separate conductive wire from the source container to a verified earth ground (e.g., a copper pipe leading to the ground). This dissipates the charge from the entire system.[12]
-
Q6: Can this compound form explosive peroxides?
Yes, while not as aggressive a peroxide former as diethyl ether or THF, this compound is known to form peroxides upon prolonged exposure to air and light.[14] These peroxide crystals are shock-sensitive and can detonate.[15]
-
Prevention :
-
Labeling : Always label containers with the date they were received and the date they were first opened.[16]
-
Storage : Store in a cool, dark place, preferably under an inert gas like nitrogen or argon.[17]
-
Testing : If a container has been open for more than 12 months or if crystals are observed around the cap, do not move it. The material should be tested for peroxides by trained personnel before use. If you are not trained, contact your institution's Environmental Health & Safety (EHS) office immediately.[15]
-
Section 4: Storage and Incompatibility
Q7: How and where should I store my main container of this compound?
This compound must be stored in a dedicated, approved flammable liquid storage cabinet.[3] These cabinets are designed to be fire-resistant and contain spills. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[11][18] The ideal storage temperature is between 15–25 °C.[10]
Q8: What chemicals should NEVER be stored with this compound?
The primary incompatibility is with strong oxidizing agents.[5] A reaction between this compound and an oxidizer can be violent and lead to a fire or explosion.[7]
Caption: A diagram showing the storage compatibility of this compound with other chemical classes.
Section 5: Emergency and Spill Response
Q9: I've spilled a small amount of this compound (<100 mL) inside a fume hood. What should I do?
For a small, contained spill, you can likely manage it yourself if you have the proper training and equipment.
Protocol: Small Spill Cleanup (<100 mL in a Fume Hood)
-
Alert : Inform others in the immediate area.
-
Contain : Ensure the fume hood sash is lowered as much as practical to maintain high airflow.
-
Absorb : Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a commercial spill pad.[12] Do not use paper towels, as they can increase the fire risk.
-
Collect : Using non-sparking tools (e.g., plastic or brass), carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[10][13]
-
Decontaminate : Wipe the area with soap and water.
-
Dispose : Seal the waste container and arrange for pickup by your EHS department.
Q10: There's been a large this compound spill (>100 mL) outside the fume hood. What is the procedure?
A large spill requires immediate evacuation and professional response.
Caption: A decision tree for responding to a large this compound spill in the laboratory.
Key Actions for a Large Spill:
-
ALERT : Immediately alert everyone in the lab. If a fire alarm is available, activate it.[12]
-
ISOLATE : If it is safe to do so without risk to yourself, turn off nearby ignition sources.[7]
-
EVACUATE : Evacuate the area immediately. Close all doors to the affected area as you leave to contain the vapors.[4]
-
NOTIFY : From a safe location, call your institution's emergency number or 911, followed by a call to your EHS office.[19] Provide the chemical name, location, and estimated quantity of the spill. Do not re-enter the area until it has been cleared by emergency responders.
References
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Aure Chemical. (n.d.). Safe Handling and Storage Guidelines for this compound. Retrieved from [Link]
-
Chemius. (n.d.). This compound :: Internal Plant Instructions. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - this compound. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methylthis compound. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
Greenfield Global. (2018). This compound - Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2018). Safety Data Sheet: this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). This compound. Retrieved from [Link]
-
GOV.UK. (n.d.). This compound - Incident management. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). This compound. Retrieved from [Link]
-
GOV.UK. (2025). This compound: general information. Retrieved from [Link]
-
Decon Labs. (2015). SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). This compound - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Chemius. (n.d.). This compound - Safety Data Sheet. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chemicals That Form Peroxides: Handling and Storage. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). This compound - IDLH. Retrieved from [Link]
-
Lab Alley. (2023). SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
University of Texas at Austin Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Vinyl cyclohexene dioxide. Retrieved from [Link]
-
Reddit. (2022). Is Cyclohexene peroxide forming?. Retrieved from [Link]
-
University of Houston Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]
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Troubleshooting Guide: Immediate Actions for Common Issues
<Technical Support Center: Cyclohexane Waste Management >
A Foreword on this compound Waste:
This compound is an indispensable solvent in many research and development applications. However, its high flammability, potential for static discharge ignition, and environmental toxicity necessitate a rigorous and well-understood waste management protocol.[1][2] Improper disposal is not only a significant safety hazard but also a violation of federal and local regulations.[3][4] This guide is designed to serve as a primary technical resource for laboratory personnel, providing clear, actionable advice for the safe handling and disposal of this compound waste streams. The core principle is simple: an experiment is not complete until the waste has been safely managed.
This section addresses acute problems that may arise during the handling of this compound waste. Immediate and correct action is critical to mitigating potential hazards.
Issue 1: The designated this compound waste container is unexpectedly warm to the touch or appears to be bulging.
-
Probable Cause: An uncontrolled chemical reaction is occurring within the container. This is most often caused by the accidental mixing of this compound with an incompatible chemical, such as a strong oxidizing agent (e.g., nitric acid, perchlorates).[5] The reaction generates heat and gas, leading to a dangerous increase in pressure.
-
Immediate Action Protocol:
-
Do Not Open the Container: Opening a pressurized, reacting container can result in a violent release of flammable and corrosive materials.
-
Alert Personnel & Secure the Area: Immediately notify all personnel in the vicinity. Cordon off the area around the container.
-
Place in Secondary Containment (If Safe to Do So): If the container can be moved without significant risk of rupture, carefully place it inside a larger, chemically resistant container (like a spill pallet or an oversized drum) within a certified chemical fume hood. This provides a barrier in case of a leak.
-
Contact EHS Immediately: Report the situation to your institution's Environmental Health and Safety (EHS) department without delay. Provide them with a complete list of all chemicals that may have been added to the container. They are trained for such emergencies and will direct the subsequent response.
-
Issue 2: A small spill of this compound waste (<100 mL) has occurred in a well-ventilated area (e.g., inside a fume hood).
-
Probable Cause: Accidental splashing during transfer or overfilling of a container.
-
Immediate Action Protocol:
-
Eliminate Ignition Sources: Ensure all nearby ignition sources (hot plates, open flames, non-intrinsically safe electrical equipment) are turned off.[1][5][6]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial solvent spill pad, to absorb the liquid.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Contaminated Materials: Carefully scoop the contaminated absorbent material into a designated, sealable container for hazardous waste disposal.[2][5]
-
Label the Spill Debris: The container holding the cleanup material must be labeled as hazardous waste, listing "this compound" and any other contaminants from the waste stream.[7]
-
Clean the Surface: Wipe the affected area with soap and water after the absorbent material has been removed.
-
Report the Spill: Inform your lab supervisor and EHS as per your institution's policy.
-
Issue 3: I am unsure if a specific chemical in my waste stream is compatible with this compound.
-
Probable Cause: Complex experimental procedures can generate mixed waste where compatibility is not immediately obvious.
-
Preventative Action Protocol:
-
Consult the SDS: The Safety Data Sheet (SDS) for every chemical involved is your primary resource. Section 10 ("Stability and Reactivity") will list known incompatible materials.[8]
-
Segregate Waste Streams: When in doubt, do not mix. It is always safer to maintain separate waste streams. The guiding principle is to segregate waste by hazard class. For example, keep organic solvents separate from strong acids, bases, and oxidizers.[9]
-
Use Compatibility Charts: Refer to authoritative chemical compatibility charts. A summary of common incompatibilities is provided in the table below.
-
Contact EHS for Guidance: Your EHS department is the ultimate authority on waste disposal protocols. Provide them with the full list of chemical constituents before mixing any waste streams.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the routine management of this compound waste.
Q1: What is the correct type of container for accumulating this compound waste?
A1: this compound waste must be collected in a chemically resistant and leak-proof container.[10] High-density polyethylene (HDPE) carboys or approved steel safety cans are standard.[11] Always ensure the container has a tightly sealing cap to prevent the escape of flammable vapors.[1][6] Never use standard glass bottles that are not pressure-rated, as they can break easily and are not suitable for flammable solvent waste.
Q2: How must a this compound waste container be labeled?
A2: From the moment the first drop of waste is added, the container must have a hazardous waste tag securely affixed.[7][10] The label must, at a minimum, include:
-
The words "Hazardous Waste."[7]
-
A complete list of all chemical constituents by their full names (no abbreviations or formulas).[10]
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., flammable, irritant, environmentally hazardous).[10]
-
The date of accumulation (the date the first waste was added).[10]
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: Absolutely not. This compound is very toxic to aquatic life with long-lasting effects.[2][4] It is also immiscible with water and highly flammable. Disposing of it down the drain is a serious environmental violation and can create an explosion hazard in the sewer system.[1][5] All this compound waste must be collected for proper hazardous waste disposal by a licensed contractor.[12]
Q4: What are the primary disposal routes for collected this compound waste?
A4: Once collected by your EHS department, this compound waste is typically managed by a licensed hazardous waste contractor through one of two primary methods:
-
Incineration: This is a common method for organic solvent waste. It is performed in specialized, high-temperature hazardous waste incinerators to ensure complete destruction.[11][12]
-
Solvent Recycling/Fuel Blending: If the waste stream is relatively pure, it may be distilled and recycled.[12] Alternatively, its high fuel value allows it to be blended with other fuels for use in industrial furnaces, such as cement kilns, under strict environmental controls.[12]
Q5: How should I segregate this compound waste from other lab wastes?
A5: Proper segregation is critical to prevent dangerous reactions. As a non-halogenated organic solvent, this compound waste should be collected separately from:
-
Halogenated Solvents: (e.g., dichloromethane, chloroform). Mixing these can complicate the disposal/recycling process.[13]
-
Aqueous Waste: Including acidic and basic solutions.
-
Oxidizing Agents: (e.g., nitric acid, hydrogen peroxide, permanganates).[5]
-
Solid Waste: Contaminated gloves, paper towels, and absorbent materials should be collected in a separate, clearly labeled solid waste container.[13]
Data Presentation & Experimental Protocols
Table 1: this compound Waste Compatibility Summary
This table provides a quick reference for segregating common laboratory chemicals from this compound waste. This is not an exhaustive list; always consult the SDS for each chemical.
| Chemical Class | Compatibility with this compound | Rationale & Hazard |
| Strong Oxidizing Agents (Nitric Acid, Perchlorates, Permanganates) | INCOMPATIBLE - DO NOT MIX | Can cause a violent, exothermic reaction leading to fire or explosion.[5] |
| Strong Acids (Sulfuric Acid, Hydrochloric Acid) | INCOMPATIBLE - DO NOT MIX | Can generate heat and pressure. Corrosive nature can compromise container integrity. |
| Aqueous Solutions (Buffers, Salts) | SEGREGATE - DO NOT MIX | This compound is immiscible with water, forming separate layers. Mixing complicates disposal and does not neutralize hazards. |
| Non-Halogenated Solvents (Acetone, Ethanol, Toluene, Hexanes) | GENERALLY COMPATIBLE | These can often be combined in a "Non-Halogenated Solvent Waste" stream. Confirm with your institution's EHS.[7] |
| Halogenated Solvents (Dichloromethane, Chloroform) | SEGREGATE - DO NOT MIX | Different disposal routes are often required for halogenated vs. non-halogenated solvents.[13] |
Protocol: Accumulation and Storage of this compound Waste
This protocol outlines the standard operating procedure for the safe collection of this compound waste in a laboratory setting.
-
Container Procurement: Obtain a designated and appropriate waste container (e.g., 10L HDPE carboy) from your institution's chemical stores or EHS department.
-
Initial Labeling: Before adding any waste, affix a hazardous waste tag. Fill in your name, lab location, and the date. Write "this compound" and any other known, consistent components of the waste stream.
-
Designated Accumulation Area: Place the container in a designated satellite accumulation area. This must be at or near the point of generation (e.g., in the fume hood where the work is performed).[7] The area should be away from heat sources and direct sunlight.[1][8]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (e.g., a spill tray or tub). This will contain any potential leaks.[8]
-
Adding Waste:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[8]
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel to prevent spills. Ensure the funnel is removed and the container is securely capped immediately after the transfer. A waste container must always be kept closed except when actively adding waste. [7][9]
-
-
Updating the Label: Each time a new chemical is added to the waste mixture, update the hazardous waste tag with the chemical's full name and estimated percentage.
-
Managing Container Capacity: Do not fill the container beyond 90% capacity. This leaves a headspace to accommodate vapor expansion and prevent spills.
-
Requesting Pickup: Once the container is full, or if the project is complete, submit a chemical waste pickup request to your EHS department through their designated system.[7] Do not allow waste containers to be stored indefinitely in the lab.
Visualization: Waste Segregation Workflow
The following diagram illustrates the decision-making process for correctly segregating laboratory waste streams that include this compound.
Caption: Decision workflow for proper segregation of this compound-containing waste.
References
-
Standard Operating Procedure for this compound. Washington State University Environmental Health & Safety. [Link]
-
Safety Data Sheet: this compound. Chemos GmbH & Co.KG. [Link]
-
How do you properly dispose of hexane and this compound? Chemistry Stack Exchange. [Link]
-
How to Handle this compound Safely: Storage, Transportation & Disposal Tips. Shandong Qibo Chemical Co., Ltd. [Link]
-
Product Identification: this compound. Megaloid.ca. [Link]
-
This compound - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Cyclohexene and this compound. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Safe Handling and Storage Guidelines for this compound. Aure Chemical. [Link]
-
This compound Safety Data Sheet. Chemius. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Chemical Summary for this compound. U.S. Environmental Protection Agency. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]
-
Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Chemical Compatibility Table. Geotech Environmental Equipment, Inc. [Link]
-
Safety Data Sheet: this compound. Carl ROTH. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville Department of Environmental Health and Safety. [Link]
-
Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Safety Container Compatibility Chart. Justrite. [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
Sources
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- 2. Mobile [my.chemius.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. cpchem.com [cpchem.com]
- 7. louisville.edu [louisville.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. How to Handle this compound Safely: Storage, Transportation & Disposal Tips - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
addressing solvent polarity issues with cyclohexane in chromatography
Welcome to the technical support center for addressing challenges with cyclohexane in chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues related to solvent polarity during their experiments. Here, we move beyond simple protocols to explain the underlying principles, helping you not only solve immediate problems but also build a deeper understanding for future method development.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions about using this compound as a mobile phase component.
Q1: What are the key properties of this compound for chromatography? this compound is a non-polar, alicyclic hydrocarbon with a very low polarity index and elution strength.[1][2] Its primary use is in normal-phase chromatography as the weak, non-polar solvent (component A) in a mobile phase system.[3][4] It is often considered an alternative to n-hexane or heptane.[3][5]
Q2: Why would I choose this compound over n-hexane or n-heptane? While chemically similar, this compound can offer different selectivity for certain separations due to its rigid ring structure compared to the flexible linear structure of hexane or heptane. This can influence interactions with both the stationary phase and the analyte, sometimes providing better resolution for complex mixtures or isomers.[6] However, its physical properties, particularly its freezing point, introduce unique challenges.[7]
Q3: Is this compound suitable for reversed-phase HPLC? No, this compound is generally unsuitable for reversed-phase HPLC (RP-HPLC).[8] RP-HPLC uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[8][9] this compound is non-polar and is not miscible with water, making it incompatible with typical reversed-phase conditions.[10]
Q4: What is the UV cutoff for this compound? The UV cutoff for HPLC-grade this compound is typically around 200 nm.[10][11] This allows for UV detection of many compounds at lower wavelengths without significant interference from the mobile phase itself. Always use high-purity, HPLC-grade solvents to avoid baseline noise from impurities.[12][13]
Q5: Can I use this compound for chiral separations? Yes, this compound is frequently used in the mobile phase for normal-phase chiral separations, often on polysaccharide-based chiral stationary phases (CSPs).[14][15] The mobile phase in these applications usually consists of this compound or another alkane mixed with an alcohol modifier like ethanol or isopropanol to achieve enantioselectivity.[14]
Troubleshooting Guide: Specific Issues & Solutions
This section provides in-depth, step-by-step guidance for resolving common and complex problems encountered when using this compound in your chromatographic system.
Issue 1: Unstable or Drifting Baseline
Symptom: Your baseline is not flat; it may be drifting upwards or downwards, or it may show cyclic oscillations.
The Science Behind the Problem: An unstable baseline is often a symptom of a non-equilibrated column or inconsistencies in the mobile phase composition being delivered to the detector. Given this compound's very low polarity, even minute amounts of polar contaminants (especially water) can significantly alter the mobile phase's properties and affect the stationary phase equilibrium.
Troubleshooting Protocol:
-
Check for Water Contamination:
-
Cause: Water is immiscible with this compound and can adhere to the polar stationary phase (e.g., silica), changing its activity and affecting analyte retention.
-
Solution: Use fresh, HPLC-grade this compound from a recently opened bottle. Ensure all glassware is scrupulously dry. If using a modifier (like ethanol), ensure it is also a dry grade. Consider passing the mobile phase through a drying cartridge if ambient humidity is high.
-
-
Ensure Proper Solvent Miscibility:
-
Cause: If you are using a polar modifier, it may not be fully miscible at the desired concentration, leading to the formation of an emulsion that causes pressure and baseline fluctuations.
-
Solution: Consult a solvent miscibility chart.[11] While common modifiers like ethanol and isopropanol are miscible, ensure you are not using a highly polar solvent that could phase-separate. Always sonicate or vigorously mix your mobile phase after preparation.
-
-
Thorough Column Equilibration:
-
Cause: Normal-phase columns, particularly bare silica, require a longer time to equilibrate with a non-polar mobile phase compared to reversed-phase columns.
-
Solution: Flush the column with at least 10-20 column volumes of the new mobile phase. Monitor the baseline; it is considered equilibrated only when the baseline is stable and flat.
-
Issue 2: High System Backpressure or Sudden Pressure Spikes
Symptom: The HPLC system pressure is unusually high, fluctuates wildly, or shuts down due to an overpressure error, especially when using pure or nearly pure this compound.
The Science Behind the Problem: This is a critical issue unique to certain solvents like this compound. This compound has a relatively high freezing point (6.5°C at 1 bar) and a melting pressure curve that is surprisingly steep.[1][7] At room temperature (e.g., 20°C), pure this compound can solidify at pressures as low as 236 bar (approx. 3423 psi).[6][7] This can cause catastrophic pump damage, including broken pistons.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high backpressure.
Preventative & Corrective Actions:
-
Increase Operating Temperature: The easiest way to avoid freezing is to increase the temperature.[7] Running your column in a thermostatted compartment at 30-40°C significantly raises the pressure at which this compound will solidify. For example, at 30°C, the melting pressure increases to 459 bar.[7]
-
Add a Co-Solvent: Mixing this compound with even small amounts of another solvent, like n-hexane or a modifier, dramatically increases the melting pressure.[7] If your method allows, preparing a mobile phase with 90:10 this compound:n-hexane instead of pure this compound can mitigate the risk.
-
Set Pump Pressure Limits: As a safety measure, always set the upper pressure limit on your HPLC pump to a value safely below the freezing pressure at your operating temperature.
Issue 3: Poor Peak Shape (Broadening, Tailing, or Splitting)
Symptom: Your analyte peaks are not sharp and symmetrical. They may be excessively broad, show significant tailing, or appear as split or shouldered peaks.
The Science Behind the Problem: In normal-phase chromatography, peak shape is highly dependent on the interactions between the analyte, the polar stationary phase, and the mobile phase. This compound is a very weak solvent (low elution strength).[1][4] If your analyte has any polar functional groups, it may interact too strongly with the active sites (e.g., silanol groups on silica) on the stationary phase, leading to poor peak shape.[16][17]
Mobile Phase Optimization Strategy:
The key is to modulate the elution strength by adding a more polar "modifier" solvent. This modifier competes with the analyte for the stationary phase's active sites, resulting in faster elution and improved peak symmetry.
Caption: Impact of polar modifier on elution strength and peak shape.
Step-by-Step Protocol for Improving Peak Shape:
-
Select an Appropriate Modifier: For normal-phase chromatography with this compound, common modifiers include:
-
Ethyl Acetate
-
Isopropanol (IPA)
-
Ethanol
-
Dichloromethane (use with caution in a well-ventilated area)
-
Methyl tert-butyl ether (MTBE)
-
-
Systematic Modifier Addition:
-
Start with a very low concentration of the modifier, for example, 0.1% to 0.5% (v/v) in this compound.
-
Prepare a series of mobile phases with increasing modifier content (e.g., 0.5%, 1%, 2%, 5%).
-
Inject your standard with each mobile phase (ensuring proper column equilibration each time) and observe the effect on retention time and peak shape. You should see retention time decrease and peak shape improve.
-
Goal: Find the lowest concentration of modifier that provides a sharp, symmetrical peak with adequate retention.
-
-
Consider Basic or Acidic Additives (for ionizable compounds):
-
If your analyte is acidic or basic, peak tailing can result from strong ionic interactions with the stationary phase.
-
For basic analytes, add a small amount of a base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase.
-
For acidic analytes, add a small amount of an acid like acetic acid or trifluoroacetic acid (TFA) (e.g., 0.1%). This can drastically improve peak shape.[15]
-
Data Summary Table
For quick reference, the table below compares the physical properties of this compound with other common non-polar solvents used in normal-phase chromatography.
| Property | This compound | n-Hexane | n-Heptane |
| Polarity Index (P') | 0.2[1][2] | 0.1[2][9] | 0.0[10][11] |
| Eluotropic Value (ε° on Alumina) | 0.04[1] | 0.01 | 0.01 |
| Viscosity (cP at 20°C) | 1.00[1][10] | 0.33[10] | 0.39[11] |
| Boiling Point (°C) | 80.7[1] | 68.7 | 98.4 |
| UV Cutoff (nm) | ~200[10][11] | ~200[10][11] | ~200[10][11] |
| Freezing Point (°C) | 6.5[1] | -95 | -91 |
References
- This compound Solvent Properties.
- Chrom
- Polarities of Solvents | Shodex HPLC Columns and Standards.
- Is this compound a Suitable HPLC Solvent? It Can Become Solid Under Pressure.
- Solvent selection in liquid chrom
- High-Performance Liquid Chrom
- Mechanisms of retention in HPLC.
- HPLC Solvent Selection - Element Lab Solutions.
- Normal-phase high-performance liquid chromatographic separations using ethoxynonafluorobutane as hexane alternative. II.
- Solvents and Reagents for Liquid Chrom
- Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific.
- A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones - Benchchem.
- Common solvent properties - W
- Reversed-phase chrom
- Column chrom
- Heptane as a less toxic option than hexane for the separation of vitamin E from food products using normal phase HPLC - RSC Publishing.
- HPLC Solvent Properties & Sol... - Actylis Lab Solutions.
- Solvent-Miscibility-and-Polarity-Chart.pdf - Organometallics.
- Efficient method development for chiral separ
- Is this compound a suitable HPLC solvent? It can become solid under pressure.
- Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chrom
Sources
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- 2. shodex.com [shodex.com]
- 3. molnar-institute.com [molnar-institute.com]
- 4. uv.es [uv.es]
- 5. Heptane as a less toxic option than hexane for the separation of vitamin E from food products using normal phase HPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organometallics.it [organometallics.it]
- 11. actylislab.com [actylislab.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. kanto.co.jp [kanto.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. ymc.co.jp [ymc.co.jp]
- 16. web.uvic.ca [web.uvic.ca]
- 17. Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclohexane for Spectroscopic Applications
Welcome to the technical support center for solvent purification. This guide is designed for researchers, scientists, and drug development professionals who require high-purity cyclohexane for sensitive spectroscopic applications such as UV/Vis, fluorescence, and HPLC. We provide in-depth, field-proven troubleshooting advice and detailed protocols to help you overcome common challenges and ensure your solvent meets the stringent requirements of your analysis.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why is commercially available "pure" this compound often insufficient for spectroscopic use?
Even high-grade commercial this compound can contain impurities that interfere with spectroscopic measurements.[1] Spectrophotometric grade solvents are specifically tested for low absorbance in the UV region, but even these can degrade over time or absorb contaminants from the atmosphere or container.[2][3] Common interfering impurities include:
-
Benzene: A frequent contaminant from its synthesis route (hydrogenation of benzene), it has a strong UV absorbance that can mask the signal of your analyte.[4][5]
-
Alkenes (Olefins): Unsaturated hydrocarbons that also absorb UV light.[6]
-
Water: Can affect sample solubility and is a primary interferent in IR spectroscopy.[7][8]
-
Other Aliphatic Hydrocarbons: May introduce interfering peaks in GC-MS or HPLC analysis.[9][10]
Purification is essential to remove these interferents, lower the analytical background, and increase the sensitivity and reproducibility of your experiments.[11]
Q2: What do the different "grades" of solvents (e.g., HPLC, Spectrophotometric) mean?
Solvent grades indicate the purity and the types of tests the solvent has undergone. Understanding these is crucial for selecting the right starting material.[1]
| Solvent Grade | Description & Intended Use | Typical Purity |
| Technical Grade | Low purity, suitable for industrial or non-critical lab applications. Not suitable for spectroscopy. | Varies, often <95% |
| ACS Grade | Meets or exceeds standards set by the American Chemical Society (ACS). Suitable for general lab work but may require purification for sensitive analyses.[3] | ≥95% |
| HPLC Grade | High purity with low UV absorbance and low particulate matter, designed for High-Performance Liquid Chromatography.[3] | ≥99.7% |
| Spectrophotometric Grade | Specifically purified and tested for low absorbance across the UV, visible, and IR ranges. This is the recommended starting point if available.[2] | ≥99.9% |
Troubleshooting Guide: Common Spectroscopic Issues
This section addresses specific problems you may encounter and links them to purification solutions.
Q3: My UV-Vis spectrum shows a high, noisy, or drifting baseline. What's wrong?
A high background signal in your UV-Vis spectrum is a classic sign of solvent contamination.
Root Cause Analysis:
-
High Absorbance Below 250 nm: This is most commonly caused by aromatic impurities, with benzene being the primary culprit due to its structural similarity and close boiling point to this compound.[4] Alkenes also contribute to absorbance in this region.[12]
-
Baseline Noise/Drift: This can be caused by impure solvents or particulates scattering the light. It may also indicate issues with instrument equilibration or solvent degassing.[13]
Solution: The most effective method for removing UV-absorbing impurities is a combination of chemical treatment and adsorption chromatography.
-
For significant contamination (especially alkenes): Perform a sulfuric acid wash.[14] This process sulfonates and removes unsaturated hydrocarbons.
-
For trace benzene removal: The gold standard is to pass the this compound through a column of activated silica gel or alumina.[6][14][15] This physically adsorbs the more polar benzene molecules while allowing the non-polar this compound to pass through.
See Protocol 2 for a detailed, step-by-step guide.
Q4: My reaction is moisture-sensitive, and the yield is low. How do I rigorously dry my this compound?
Water is a pervasive impurity that can act as a nucleophile or base, interfering with many organometallic and water-sensitive organic reactions. It also absorbs strongly in the IR spectrum.
Root Cause Analysis: Commercial this compound can contain up to 0.01-0.03% water.[7] It can also absorb atmospheric moisture if not stored properly.[16] Traditional drying agents vary widely in their effectiveness and compatibility.
Solution: For achieving ultra-dry this compound (<10 ppm H₂O), a multi-step approach involving a primary drying agent followed by distillation from a high-affinity agent is recommended.
| Drying Agent | Efficiency (Typical Residual H₂O) | Mechanism | Notes & Cautions |
| Anhydrous CaCl₂ | Moderate (~150 ppm) | Forms hydrates | Inexpensive pre-dryer. Not for final drying.[14] |
| Anhydrous MgSO₄ | Good (~30 ppm) | Forms hydrates | Higher capacity than Na₂SO₄.[14] |
| Molecular Sieves (3Å or 4Å) | Excellent (<10 ppm) | Adsorption (traps water in pores) | Very effective and safe. Best for storage. Requires activation by heating.[14][17][18] |
| Calcium Hydride (CaH₂) | Excellent (<5 ppm) | Chemical reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂) | Highly effective, but reacts vigorously with water. Distillation is required.[8][14] |
| Sodium (Na) / Benzophenone | Excellent (<1 ppm) | Chemical reaction | Forms a deep blue ketyl radical when dry. Extreme fire hazard. Only for experienced users with proper safety controls.[14] |
| Activated Alumina | Excellent (<10 ppm) | Adsorption | Can be used in a column for rapid drying.[17][18] |
Recommendation: For most applications, drying with activated 4A molecular sieves is the safest and most effective method. For the most demanding applications, distillation from calcium hydride is the standard. See Protocol 3 for the procedure.
Experimental Protocols
Protocol 1: General Purification of this compound (Acid/Base Wash & Distillation)
This protocol removes a broad range of impurities, particularly alkenes.
Workflow Diagram:
Step-by-Step Methodology:
-
Acid Wash: Place 500 mL of this compound in a 1 L separatory funnel. Add 50 mL of concentrated sulfuric acid. Caution: Exothermic reaction. Shake vigorously for 2 minutes, frequently venting the funnel. Allow the layers to separate and drain the lower acid layer. Repeat this wash with fresh portions of acid until the acid layer remains colorless.[14]
-
Neutralization: Wash the this compound with two 100 mL portions of 5% aqueous sodium hydroxide or sodium carbonate to remove residual acid.[14]
-
Water Wash: Wash with several 100 mL portions of deionized water until the aqueous layer is neutral to pH paper.
-
Pre-Drying: Transfer the this compound to an Erlenmeyer flask and add ~20g of anhydrous magnesium sulfate or calcium chloride. Swirl and let it stand for at least 1 hour.[14]
-
Final Drying & Distillation: Decant or filter the this compound into a dry distillation flask. Add a fresh drying agent suitable for distillation, such as calcium hydride (CaH₂). Add boiling chips and assemble a distillation apparatus.
-
Distillation: Gently heat the flask. Discard the first 5-10% of the distillate (the "forerun"). Collect the fraction that boils at a constant temperature (80.7 °C).[14]
-
Storage: Store the purified this compound in a tightly sealed amber glass bottle over activated 4Å molecular sieves and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent re-contamination.[16][19]
Protocol 2: Removal of Trace Benzene via Adsorption Chromatography
This is a highly effective method for producing UV-transparent this compound.[6]
Step-by-Step Methodology:
-
Column Preparation: Prepare a chromatography column (e.g., 25 mm ID x 400 mm height). Fill the column with 150-200g of activated alumina (basic, activity I) or silica gel (60 Å, 63-200 μm). The adsorbent should be activated by heating at >200 °C for several hours under vacuum and cooled in a desiccator before use.[6][20]
-
Loading: Gently pour the pre-purified this compound (e.g., from Protocol 1 or a high-quality commercial grade) onto the top of the column.
-
Elution: Allow the this compound to percolate through the column under gravity. Do not apply pressure, as this can reduce the efficiency of the separation.[6]
-
Collection: Collect the eluate. The first portion of the solvent will be anhydrous and free of aromatic impurities. The capacity of the column will depend on the initial benzene concentration. It's good practice to test fractions for UV absorbance to determine when the column is saturated.
-
Storage: Store as described in Protocol 1.
Protocol 3: Rigorous Drying of this compound
This protocol is for applications requiring anhydrous conditions.
Step-by-Step Methodology:
-
Pre-Drying: If the this compound has significant water content, pre-dry it by letting it stand over anhydrous calcium chloride or magnesium sulfate for several hours.[14]
-
Setup: Decant the pre-dried this compound into a round-bottom flask suitable for distillation. The flask should be oven-dried and cooled under an inert atmosphere.
-
Adding Drying Agent: Add calcium hydride (CaH₂) to the flask (approx. 5 g per 1 L of solvent). Caution: CaH₂ reacts with water to produce flammable H₂ gas. Perform this in a fume hood away from ignition sources.
-
Reflux: Fit the flask with a reflux condenser protected by a drying tube or inert gas inlet. Gently reflux the this compound for at least 2-4 hours. This allows the CaH₂ to react completely with any residual water.
-
Distillation: After refluxing, rearrange the apparatus for distillation. Discard the initial forerun and collect the stable boiling point fraction (80.7 °C).
-
Storage: Collect the anhydrous this compound directly into an oven-dried storage vessel, preferably one containing activated 4Å molecular sieves. The vessel should be sealed under an inert atmosphere.[18]
Safety & Handling
-
Flammability: this compound is highly flammable with a low flash point (-18 °C).[2] All purification procedures must be performed in a well-ventilated fume hood, away from sparks, open flames, and hot surfaces.[21][22][23]
-
Static Discharge: Use grounded and bonded containers during transfers to prevent static electricity buildup, which can ignite vapors.[21][23]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a flame-resistant lab coat.
-
Storage: Store purified solvent in a cool, dry, well-ventilated area designated for flammable liquids.[16][19] Ensure containers are tightly sealed to prevent evaporation and absorption of atmospheric moisture.[23]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 环己烷 for spectroscopy Uvasol® | Sigma-Aldrich [sigmaaldrich.com]
- 3. organomation.com [organomation.com]
- 4. Sieving Out Benzene Impurities from this compound - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sorbtech.com [sorbtech.com]
- 7. This compound, for spectroscopy, 99%+ (110-82-7) - this compound, for spectroscopy, 99%+ Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. restek.com [restek.com]
- 10. labhut.com [labhut.com]
- 11. iptsalipur.org [iptsalipur.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. scribd.com [scribd.com]
- 14. Purification of this compound - Chempedia - LookChem [lookchem.com]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. Safe Handling and Storage Guidelines for this compound | Aure Chemical [aurechem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Solvents - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 19. carlroth.com [carlroth.com]
- 20. sse.co.th [sse.co.th]
- 21. lobachemie.com [lobachemie.com]
- 22. cpchem.com [cpchem.com]
- 23. chemos.de [chemos.de]
Technical Support Center: Preventing Runaway Reactions in Cyclohexane
Welcome to the Technical Support Center dedicated to the safe utilization of cyclohexane as a solvent in research, development, and manufacturing. This guide is designed for our valued partners—researchers, scientists, and drug development professionals—to provide in-depth technical and safety information. Our goal is to empower you with the knowledge to prevent, identify, and mitigate the risks of runaway reactions, ensuring the integrity of your experiments and the safety of your laboratory personnel.
The information herein is synthesized from established safety protocols, academic research, and extensive field experience. We emphasize a proactive approach to safety, grounded in a thorough understanding of the chemical and thermodynamic principles governing your reactions.
Troubleshooting Guide: Real-Time Incident Management
This section addresses specific critical issues that may arise during an experiment using this compound as a solvent. The format is designed for quick reference in time-sensitive situations.
Issue 1: Rapid, Uncontrolled Temperature Increase in the Reactor
-
Probable Cause: This is a primary indicator of a potential runaway reaction. The heat generated by your exothermic process is exceeding the heat removal capacity of your reactor setup.[1][2] This can be due to several factors: an unexpectedly high reaction rate, insufficient cooling, poor mixing leading to localized hot spots, or an incorrect reagent addition rate.[1][3][4]
-
Immediate Action Protocol:
-
Cease All Reagent Addition: Immediately stop the feed of any reactants to the vessel.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using an ice bath, ensure it is well-stirred and has sufficient ice. For jacketed reactors, confirm maximum coolant flow.
-
Enhance Agitation: Increase the stirring rate to improve heat transfer and break up any localized hot spots. Be cautious if the reaction is highly viscous.
-
Emergency Quenching (If Pre-Determined): If you have a pre-planned and validated quenching procedure, prepare to execute it. This may involve adding a cold, inert solvent or a reaction inhibitor. Do not improvise a quenching procedure during an emergency.
-
Alert Personnel and Prepare for Evacuation: Notify all personnel in the immediate vicinity of the situation. Be prepared to evacuate the area if the temperature continues to rise uncontrollably.
-
Issue 2: Sudden Pressure Increase in a Closed System
-
Probable Cause: A rapid pressure increase is a critical danger signal, often accompanying a thermal runaway.[1] It indicates that the solvent (this compound) and potentially other volatile components are boiling, or that a secondary decomposition reaction is generating non-condensable gases.[3]
-
Immediate Action Protocol:
-
Do NOT Vent Manually Unless Trained and the System is Designed for it: Uncontrolled venting could release a large cloud of flammable this compound vapor, creating a severe fire or explosion hazard.[5][6][7]
-
Follow Temperature Control Actions: Immediately implement the actions outlined in "Issue 1" to control the underlying exothermic reaction.
-
Verify Pressure Relief Systems: Ensure that pressure relief devices (rupture disks, relief valves) are unobstructed.
-
Evacuate: A rapid, uncontrolled pressure rise warrants immediate evacuation of the area.
-
Issue 3: Visible Crystal Formation in Stored this compound
-
Probable Cause: The presence of crystals or wisp-like structures in stored this compound, particularly around the cap or in the liquid, is a strong indicator of peroxide formation.[8] Peroxides are highly unstable and can be explosive when subjected to heat, shock, or friction.[9]
-
Immediate Action Protocol:
-
DO NOT MOVE OR OPEN THE CONTAINER: Peroxide crystals on the threads of a cap can detonate from the friction of opening it.[10]
-
Isolate the Area: Cordon off the area around the container to prevent accidental disturbance.
-
Contact EHS Immediately: Your institution's Environmental Health & Safety office has specific protocols for the disposal of peroxide-contaminated solvents.[9] Do not attempt to dispose of it yourself.
-
Future Prevention: Always date this compound containers upon receipt and upon opening.[8] Test for peroxides periodically, especially for containers that have been open for an extended period.
-
This compound Safety Workflow
The following diagram outlines the critical decision points and safety checks necessary when using this compound as a solvent.
Caption: Decision workflow for safe this compound use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of runaway reactions?
A runaway reaction occurs when the heat generated by a chemical reaction surpasses the rate of heat removal.[2] The primary causes can be categorized as:
-
Inadequate Understanding of Chemistry: Underestimating the reaction's exothermicity or being unaware of potential side reactions.[4]
-
Process Control Failures: Insufficient cooling capacity, failure of a cooling system, poor agitation leading to localized heating, or incorrect rate of reactant addition.[1][3]
-
Human and Procedural Errors: Deviating from established protocols, inadequate training, or mischarging reactants.[3][4]
Q2: How does this compound's flammability contribute to the hazard of a runaway reaction?
This compound is a highly flammable liquid with a low flash point of -20°C (-4°F).[7][11] During a thermal runaway, the solvent will rapidly heat and boil, generating a large volume of flammable vapor.[5] If this vapor is released from the reactor, it can form an explosive mixture with air and find an ignition source, leading to a fire or vapor cloud explosion.[6][7][12]
Q3: What is peroxide formation and why is it a concern with this compound?
Certain chemicals, including this compound (and more notably, its unsaturated analog cyclohexene), can react slowly with atmospheric oxygen to form unstable peroxide compounds.[8][9][10] These peroxides can be sensitive to heat, shock, and friction, and can detonate violently.[9] The risk is especially high when the solvent is distilled or evaporated, as this concentrates the peroxides.[10]
Q4: How can I test for peroxides in this compound?
A common qualitative method is the use of potassium iodide (KI). In an acidic solution, peroxides will oxidize iodide to iodine, resulting in a yellow-brown color. Commercially available test strips are a reliable and convenient method.
Protocol: Peroxide Test Strip Procedure
-
Work in a well-ventilated area, wearing appropriate PPE (gloves, safety glasses).
-
Using a clean pipette, draw a small sample of the this compound.
-
Apply a drop of the solvent to the reactive pad of the peroxide test strip.
-
Wait for the time specified in the test strip instructions.
-
Compare the color of the strip to the color chart provided with the kit to determine the peroxide concentration in parts per million (ppm).
-
Document the test date and results on the container's label.
Table 1: Peroxide Concentration Action Levels
| Peroxide Level (ppm) | Action Required | Reference |
| < 25 ppm | Considered safe for general use. | [9] |
| 25 - 100 ppm | Use with caution. Do not distill or concentrate. | [9] |
| > 100 ppm | DANGER. Do not handle. Contact EHS for immediate disposal. | [9] |
Q5: What are the key considerations for scaling up a reaction in this compound?
Scaling up a reaction is not a linear process. A key challenge is that the volume of the reaction increases by a cubic function, while the surface area available for heat transfer only increases by a square function. This makes heat removal significantly less efficient on a larger scale. A reaction that was easily controlled in a 1 L flask can become a dangerous runaway in a 100 L reactor. Before scaling up, it is crucial to perform a thorough hazard analysis, including reaction calorimetry, to understand the thermal profile and ensure adequate cooling capacity is available.[3][13]
Key Safety Data for this compound
The following table summarizes critical safety parameters for this compound.
Table 2: this compound Safety Parameters
| Parameter | Value | Reference(s) |
| Flash Point | -20 °C (-4 °F) | |
| Autoignition Temperature | 245-260 °C (473-500 °F) | [14][15][16] |
| Explosive Limits in Air | 1.3% - 8.4% by volume | [14] |
| NFPA 704 Rating | Health: 1, Flammability: 3, Instability: 0 | [11] |
| Vapor Density | ~2.9 (Heavier than air) | [7] |
Proactive Prevention: Best Practices
-
Understand Your Reaction: Before any experiment, conduct a thorough literature review and, if necessary, perform calorimetric studies to understand the heat of reaction.[17]
-
Proper Equipment Setup: Always use a fume hood or well-ventilated area.[18] Ensure all equipment is properly grounded and bonded to prevent static discharge, a potential ignition source.[19][20]
-
Controlled Addition: For exothermic reactions, add reagents slowly and monitor the temperature continuously. Use an addition funnel or a syringe pump for precise control.
-
Maintain Cooling Capacity: Ensure your cooling bath or condenser is appropriately sized for the reaction scale and expected exotherm. Never leave a potentially hazardous reaction unattended.
-
Labeling and Storage: Store this compound in a cool, dry, well-ventilated area away from heat and ignition sources.[21][18] All containers must be clearly labeled with the chemical name and the date it was received and opened.[10]
This guide is intended to supplement, not replace, your institution's specific safety protocols and the information contained in the Safety Data Sheet (SDS). Always prioritize safety and consult with your EHS department if you have any questions or concerns.
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Validation & Comparative
A Head-to-Head Comparison of Cyclohexane and Toluene as Solvents for Organic Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a paramount decision in the design and execution of organic reactions, profoundly influencing reaction kinetics, yields, and purity of the final product. Among the non-polar organic solvents, cyclohexane and toluene are frequently employed. While both are hydrocarbons, their distinct structural and electronic characteristics render them suitable for different applications. This guide provides a comprehensive comparison of this compound and toluene, supported by their physicochemical properties and performance in various organic reactions, to assist researchers in making an informed choice.
Core Physicochemical Properties: A Comparative Analysis
A solvent's efficacy is largely dictated by its physical and chemical properties. Below is a detailed comparison of key parameters for this compound and toluene.
| Property | This compound | Toluene |
| Molecular Formula | C₆H₁₂ | C₇H₈ |
| Molecular Weight ( g/mol ) | 84.16[1] | 92.14[2] |
| Boiling Point (°C) | 80.7[1] | 110.6[3] |
| Melting Point (°C) | 6.55[1] | -95[3] |
| Density (g/mL at 20°C) | 0.779[1] | 0.8669[3] |
| Dielectric Constant (at 25°C) | 2.02[4] | 2.38[2] |
| Solubility in Water (at 20°C) | Slightly soluble | Insoluble (0.52 g/L)[3] |
| Flash Point (°C) | -20[4] | 4[3] |
This compound , a saturated cycloalkane, is a non-polar solvent with a relatively low boiling point and a zero dipole moment.[1][4][5] Its inert nature makes it a suitable medium for reactions where the solvent should not participate.[6][7]
Toluene , an aromatic hydrocarbon, is also considered non-polar but possesses a small dipole moment and is more polarizable than this compound due to its benzene ring.[2][5] Its higher boiling point allows for reactions to be conducted at elevated temperatures.[3][8]
Performance in Organic Reactions: Case Studies
The choice between this compound and toluene can significantly impact the outcome of a reaction.
Reactions Favoring this compound
Due to its non-polar and inert nature, this compound is an excellent solvent for:
-
Free-Radical Reactions: In reactions involving free radicals, the solvent should ideally not have easily abstractable protons. This compound's C-H bonds are relatively strong, making it a preferred solvent over toluene, which has more reactive benzylic hydrogens.
-
Recrystallization of Non-polar Compounds: Many non-polar organic compounds exhibit good solubility in hot this compound and poor solubility at lower temperatures, making it an effective solvent for purification by recrystallization.[9]
-
Applications Requiring a Non-Polar, Inert Medium: It is used in the production of adipic acid and caprolactam, which are precursors to nylon.[6][9]
Reactions Favoring Toluene
Toluene's aromaticity and higher boiling point make it a better choice for:
-
Reactions Requiring Higher Temperatures: Its boiling point of 110.6°C allows for a wider operational temperature range compared to this compound.[3][8]
-
Electrophilic Aromatic Substitution: The methyl group on the benzene ring in toluene makes it more reactive than benzene in electrophilic aromatic substitution reactions.[10][11]
-
Dissolving a Broad Range of Substances: Toluene is a versatile solvent for paints, coatings, adhesives, and in the manufacturing of pharmaceuticals and other chemicals.[10][12][13] Its ability to dissolve a wide array of organic compounds, including resins and polymers, makes it highly valuable in many industrial processes.[14]
A study on the Wagner-Jauregg reaction noted that nonpolar solvents like toluene and this compound generally resulted in slower reactions and an increase in polymeric side-products.[15] This highlights that for certain complex reactions, neither may be the optimal choice, and more polar solvents might be necessary.
Experimental Workflow: Solvent Selection Logic
The decision-making process for solvent selection can be visualized as follows:
Caption: Decision-making flowchart for selecting between this compound and toluene.
Safety and Environmental Considerations
Both this compound and toluene are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated area.[4][16]
-
This compound: It can cause skin and eye irritation.[17][18] Prolonged or repeated contact can lead to drying and cracking of the skin.[18][19] Inhalation can irritate the nose and throat and may cause headaches, dizziness, and drowsiness.[18] It is also hazardous to the environment.[17]
-
Toluene: It is considered less hazardous than benzene but still poses health risks.[14] Inhalation of toluene can cause fatigue, confusion, weakness, and nausea.[20] It is also a known indoor air pollutant.[10]
Environmentally, both are volatile organic compounds (VOCs) that can contribute to the formation of photochemical smog. There is a growing trend towards finding safer, more environmentally friendly alternatives. For instance, methylthis compound is being considered as a cleaner alternative to toluene.[21]
Conclusion and Recommendations
The selection between this compound and toluene is not a one-size-fits-all decision and must be based on the specific requirements of the organic reaction.
Choose this compound when:
-
A highly non-polar, inert solvent is necessary.
-
The reaction is sensitive to reactive solvents, such as in many free-radical processes.
-
The desired reaction temperature is at or below 80°C.
-
It is being used for recrystallizing non-polar compounds.
Choose Toluene when:
-
A higher reaction temperature is required.
-
The reactants or products have some degree of aromatic character or moderate polarity.[22]
-
The solvent is needed for a broad range of applications, including as a solvent for paints, adhesives, or in chemical synthesis.[11]
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A Senior Scientist's Guide to Cycloalkane Ring Strain: A Comparative Thermochemical Analysis
For researchers in medicinal chemistry and drug development, the cyclic scaffold is a foundational structural motif. The stability, reactivity, and three-dimensional conformation of these rings are governed by an intrinsic property known as ring strain. A comprehensive understanding of the origins and relative magnitudes of ring strain is not merely academic; it is a critical prerequisite for rational molecular design, enabling the prediction of molecular shape, stability, and, ultimately, biological activity. This guide provides a comparative analysis of ring strain in common cycloalkanes, grounded in thermochemical data and conformational theory, to equip scientists with the foundational knowledge to leverage these principles in their work.
The Trinity of Strain: Deconstructing Ring Instability
The total ring strain observed in a cycloalkane is not a monolithic entity but rather a composite of three distinct destabilizing interactions.[1] A molecule will spontaneously adopt a three-dimensional conformation that achieves the lowest possible energy by minimizing the sum of these contributors.
-
Angle Strain (Baeyer Strain): This form of strain arises when the C-C-C bond angles within a ring are forced to deviate from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms.[2] This deviation leads to less effective orbital overlap, resulting in weaker, more reactive C-C bonds.[3] This is the most significant factor in small rings like cyclopropane.[4]
-
Torsional Strain (Pitzer Strain): This strain is caused by the eclipsing of bonds on adjacent atoms.[5] In a cyclic structure, the restriction on bond rotation can prevent C-H and C-C bonds from achieving a stable, staggered conformation, leading to repulsive interactions between electron clouds.[3]
-
Steric Strain (Transannular Strain): This occurs due to repulsive van der Waals interactions when non-bonded atoms or groups on opposite sides of a ring are forced into close proximity.[1] This type of strain is particularly significant in medium-sized rings (C7–C11).[6]
From Flawed Planes to Puckered Rings: A Theoretical Evolution
The initial attempt to explain the stability of cyclic compounds was Baeyer's Strain Theory (1885). Adolf von Baeyer postulated that all cycloalkanes were planar polygons and that their instability arose solely from the angle strain of deviating from the 109.5° tetrahedral angle.[4][7] According to his calculations, cyclopropane would be highly strained (60° angles), cyclobutane less so (90° angles), and cyclopentane would be the most stable with minimal angle strain (108° angles).[8] His theory predicted that cyclohexane (120° angles) and larger rings would become progressively more strained.[9]
However, Baeyer's theory had significant limitations because it failed to account for experimental evidence.[7][10] Most notably, this compound is demonstrably more stable than cyclopentane, a fact Baeyer's planar model could not explain. The core flaw was the assumption of planarity.[1]
The breakthrough came with the Sachse-Mohr Theory of Strainless Rings . In 1890, Hermann Sachse proposed that rings with six or more carbons could alleviate angle strain by adopting non-planar, puckered conformations.[11][12] This allows the bond angles to remain at or near the ideal 109.5°.[13][14] This concept, later refined and popularized by Ernst Mohr, successfully explained the exceptional stability of this compound through its "chair" and "boat" conformations and is now the accepted model.[11][13]
Comparative Analysis: A Thermochemical Approach
The most direct and quantitative method for comparing the stability of cycloalkanes is through their heats of combustion (ΔHcomb).[15] When a molecule is burned, the energy stored within its bonds is released as heat. A less stable, higher-energy molecule will release more heat upon combustion than a more stable, lower-energy isomer.[16] To compare rings of different sizes, we normalize the data by calculating the heat of combustion per methylene (CH₂) group and comparing it to the value for a strain-free, long-chain alkane (~658.6 kJ/mol or ~157.4 kcal/mol).[4][17] The difference reveals the strain energy per CH₂ group.
| Cycloalkane | Molecular Formula | Total Heat of Combustion (kJ/mol) | Heat of Combustion per CH₂ (kJ/mol) | Strain per CH₂ (kJ/mol) | Total Ring Strain (kJ/mol) |
| Cyclopropane | C₃H₆ | 2091 | 697.0 | 38.4 | 115.2 |
| Cyclobutane | C₄H₈ | 2721 | 680.3 | 21.7 | 86.8 |
| Cyclopentane | C₅H₁₀ | 3291 | 658.2 | -0.4 | ~26 (due to non-ideal conformation) |
| This compound | C₆H₁₂ | 3952 | 658.6 | 0.0 | 0.0 |
| Reference (Unstrained Alkane) | (CH₂)n | ~658.6 | 0.0 | 0.0 |
Note: Data compiled from multiple sources.[5][17][18][19][20] The value for cyclopentane's strain per CH₂ is near zero based on this specific calculation, but torsional strain from its non-planar conformation results in a total strain of approximately 26 kJ/mol.[21]
Analysis of Individual Rings
-
Cyclopropane (C₃H₆): As a planar triangle, cyclopropane is severely strained.[6] Its C-C-C bond angles are compressed to 60°, leading to massive angle strain.[21] Furthermore, all its C-H bonds are fully eclipsed, creating significant torsional strain.[4] This high degree of instability makes cyclopropane highly reactive, behaving more like an alkene in its tendency to undergo ring-opening reactions. The C-C bonds are described as "bent" or "banana bonds," reflecting the poor orbital overlap.[12][21]
-
Cyclobutane (C₄H₈): To relieve some torsional strain, cyclobutane is not perfectly planar but adopts a slightly puckered or "folded" conformation.[21][22] This puckering decreases the eclipsing interactions between adjacent C-H bonds at the cost of a slight increase in angle strain (bond angles are ~88° instead of 90°).[23] While still highly strained, it is more stable than cyclopropane.[18]
-
Cyclopentane (C₅H₁₀): A planar cyclopentane would have minimal angle strain (108° angles) but significant torsional strain from ten eclipsed C-H bonds.[23] To alleviate this, it adopts non-planar puckered conformations, such as the "envelope" and "half-chair" forms, which are in rapid equilibrium.[6] This puckering reduces torsional strain but reintroduces a small amount of angle strain, resulting in a modest total ring strain.[24]
-
This compound (C₆H₁₂): this compound is the gold standard for a strain-free cycloalkane.[3] It achieves this stability by adopting the puckered chair conformation . In the chair form, all C-C-C bond angles are 109.5°, eliminating angle strain entirely.[18] Additionally, all C-H bonds on adjacent carbons are perfectly staggered, which eliminates torsional strain.[11] This combination makes the chair conformation the most stable of all cycloalkane structures.
Visualizing Strain and Conformation
Diagrams generated using Graphviz help illustrate the structural concepts that minimize ring strain.
Caption: Fig 1. Strain in Planar vs. Chair this compound
Caption: Fig 2. Cyclopentane's Puckering to Reduce Strain
Experimental Protocol: Quantifying Strain via Bomb Calorimetry
The thermochemical data presented above is determined experimentally using a bomb calorimeter. This technique measures the heat released during a complete combustion reaction at constant volume.[25]
Objective: To determine the heat of combustion (ΔHcomb) of a cycloalkane (e.g., naphthalene as a solid analog) and calculate its strain energy.
Causality in Experimental Design:
-
Why a "Bomb"? The reaction must go to completion quickly and safely. A sealed, high-strength steel vessel (the "bomb") allows for combustion under high oxygen pressure (~25 atm), ensuring complete and rapid reaction.
-
Why Constant Volume? The sealed bomb ensures the volume is constant. This means the heat measured (q) is equal to the change in internal energy (ΔU). A correction is later applied to calculate the change in enthalpy (ΔH).[25]
-
Why a Water Bath? The bomb is submerged in a precise mass of water. The heat released by the combustion is absorbed by the bomb and the water, causing a measurable temperature increase. Water's high specific heat capacity makes it an excellent medium for this purpose.[26]
-
Why Calibrate? The calorimeter itself (the bomb, stirrer, thermometer, etc.) absorbs some heat. To account for this, the apparatus must be calibrated by burning a standard substance with a precisely known heat of combustion, typically benzoic acid.[25] This determines the "heat capacity" of the calorimeter assembly.
Step-by-Step Methodology:
-
Calibration with Benzoic Acid:
-
Press approximately 1 g of benzoic acid into a pellet and weigh it precisely (to ±0.1 mg).[27]
-
Measure a ~10 cm piece of fuse wire. Attach it to the electrodes inside the bomb head, ensuring the wire is in firm contact with the benzoic acid pellet in the crucible.
-
Carefully seal the bomb. Purge it with oxygen to remove atmospheric nitrogen, then pressurize to ~25 atm with pure oxygen.
-
Submerge the sealed bomb in the calorimeter bucket, which contains a precisely known mass of water (e.g., 2000 g).
-
Allow the system to reach thermal equilibrium while stirring. Record the temperature at regular intervals (e.g., every 30 seconds) for 5 minutes to establish a stable baseline.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature every 30 seconds as it rises, continuing for at least 5 minutes after the maximum temperature is reached to establish a post-combustion cooling curve.
-
Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of benzoic acid and the corrected temperature change.
-
-
Sample Analysis (e.g., Naphthalene):
-
Repeat steps 1.1 - 1.7 using a precisely weighed pellet of the cycloalkane sample (e.g., ~0.7-1.0 g of naphthalene).[27]
-
Using the corrected temperature change from the sample combustion and the previously determined Ccal, calculate the total heat released.
-
Correct for the heat released by the combustion of the fuse wire.
-
Calculate the heat of combustion per gram and then per mole of your sample.
-
-
Data Analysis and Strain Calculation:
-
Convert the experimental constant-volume heat of combustion (ΔU) to the constant-pressure value (ΔH).
-
Divide the molar ΔHcomb by the number of CH₂ groups in the molecule to get the normalized value.
-
Subtract the normalized value for a strain-free alkane (~658.6 kJ/mol) from your experimental normalized value.
-
Multiply the result by the number of CH₂ groups to obtain the total ring strain energy.[4][15]
-
Conclusion and Practical Implications
The stability of cycloalkanes is a dynamic interplay between angle, torsional, and steric strain. While Baeyer's early theory provided a foundational concept, the modern understanding of puckered, three-dimensional conformations is essential for accurately predicting molecular stability. Thermochemical data from bomb calorimetry provides the ultimate quantitative measure of this stability, confirming that this compound, in its strain-free chair conformation, is the most stable of the simple cycloalkanes.
For drug development professionals, these principles are paramount. The strain energy within a cyclic moiety affects not only its synthetic accessibility but also its conformational preferences, which in turn dictate how a molecule fits into a biological target. A strained ring may offer a unique, rigid conformation for potent binding, or its inherent reactivity could be a liability. By mastering this comparative analysis, researchers can make more informed decisions in the design and synthesis of next-generation therapeutics.
References
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Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
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Penn State Pressbooks. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
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Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
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Pharmaguideline. (n.d.). Stabilities – Baeyer's Strain Theory, Limitation of Baeyer's Strain Theory. [Link]
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Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
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Slideshare. (n.d.). Sachse mohr theory. [Link]
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Coach VNA Academy. (n.d.). Sachse And Mohr's Theory. [Link]
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Chemistry Stack Exchange. (2020). Heats of combustion of cycloalkane homologues. [Link]
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Pharmacareerinsider. (2024). Baeyer Strain Theory. [Link]
-
CUTM Courseware. (n.d.). Cycloalkane Unit V: Cycloalkanes A Stabilities – Baeyer's strain theory, limitation of Baeyer's strain th. [Link]
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Slideshare. (n.d.). Bayer's Strain theory - And Its Limitations. [Link]
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Chemistry Notes. (2022). Baeyer's strain theory and its limitations. [Link]
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Wikipedia. (n.d.). Ring strain. [Link]
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Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]
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Lumen Learning. (n.d.). Conformers of Cycloalkanes. [Link]
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Química Organica.org. (n.d.). Ring Strain in Cycloalkanes. [Link]
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Fiveable. (n.d.). Conformations of Cycloalkanes. [Link]
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Dalal Institute. (n.d.). Coulson and Moffitt's Modification, Sachse Mohr's Theory (Theory of Strainless Rings). [Link]
-
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). [Link]
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askIITians. (2018). Can you please explain me the sachse-mohrs theory of strainless rings?. [Link]
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Journal of the Arkansas Academy of Science. (2010). Comparing Models for Measuring Ring Strain of Common Cycloalkanes. [Link]
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University of Massachusetts. (n.d.). Ring Strain in Cycloalkanes. [Link]
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University of Wisconsin-River Falls. (n.d.). Cycloalkanes. [Link]
-
Chemistry LibreTexts. (2019). 3.4: Stability of Cycloalkanes - Ring Strain. [Link]
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University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. [Link]
-
WOU. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. [Link]
-
Chemistry School. (n.d.). Torsional, Angular and Steric Strain: Cyclopentane and this compound. [Link]
-
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-
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Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. [Link]
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Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
-
Southern Methodist University. (n.d.). Ab Initio Studies of Six-Membered Rings: Present Status and Future Developments. [Link]
-
University of Washington. (n.d.). Bomb Calorimetry: Heat of Combustion of Naphthalene. [Link]
-
University of California, San Diego. (n.d.). EXPERIMENT 3: BOMB CALORIMETRY - Heat of Combustion. [Link]
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A Researcher's Guide to Validating Molecular Mechanics Force Fields for Cyclohexane
The Experimental Benchmark: Defining "Ground Truth" for Cyclohexane
Before evaluating any computational model, we must first establish the experimental ground truth. For this compound, this truth is defined by decades of spectroscopic and diffraction experiments that have precisely characterized its structure, energetics, and vibrational dynamics. The D3d symmetry of the chair conformation makes it a particularly clean system for comparison.
The Conformational Energy Landscape
The chair is the undisputed global minimum energy conformation. However, the relative energies of higher-energy conformers and the barriers between them are critical metrics for a force field's accuracy. The key interconversion pathway proceeds from the chair (C) through a high-energy half-chair (HC) transition state to the flexible twist-boat (TB) conformer. The boat (B) conformation itself is not a minimum but a transition state connecting two TB forms[1][2].
The most critical energetic values to reproduce are:
-
Chair to Twist-Boat Energy Difference: This is the energy penalty for entering the "flexible" region of the conformational space. Experimental measurements place this value at approximately 5.5 kcal/mol [3].
-
Ring Inversion Barrier: This is the energy required to flip from one chair conformation to the other, which proceeds through the half-chair transition state. This barrier is experimentally determined to be ~10-11 kcal/mol [3][4].
Geometric and Vibrational Benchmarks
High-precision gas electron diffraction studies provide the definitive geometry of the chair conformation in the gas phase, free from crystal packing artifacts. Likewise, Infrared (IR) and Raman spectroscopy have thoroughly mapped its vibrational modes[5][6][7].
The following diagram illustrates the energetic relationship between the key conformers.
Caption: Energy profile of this compound ring inversion.
The Contenders: An Overview of Common General Force Fields
We will evaluate four widely used force fields, each with a different parameterization philosophy. This diversity is key; their strengths and weaknesses often reflect their development focus.
-
GAFF2 (General AMBER Force Field): Developed to be compatible with the AMBER force fields for proteins and nucleic acids, GAFF is designed for broad coverage of organic molecules[8][9]. Its goal is robust, general applicability, making it a common choice for drug-protein simulations.
-
MMFF94 (Merck Molecular Force Field): Parameterized extensively against high-quality quantum mechanical data for a wide range of organic compounds[10]. This focus on reproducing QM calculations often results in excellent performance for gas-phase geometries and conformational energies[11].
-
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): As the name suggests, OPLS-AA parameters are refined to reproduce the experimental properties of pure organic liquids, such as density and heat of vaporization[12][13]. This makes it a strong candidate for simulations in solution and for accurately capturing intermolecular forces that influence conformational preferences.
-
CGenFF (CHARMM General Force Field): Designed for drug-like molecules, CGenFF is compatible with the CHARMM family of biomolecular force fields[14][15]. It follows a rigorous parameterization protocol that balances fitting to QM data with ensuring parameter transferability, crucial for building larger molecules from smaller fragments[16][17].
The Protocol: A Self-Validating Workflow for Force Field Evaluation
The following step-by-step methodology is designed to be a self-validating system. The inclusion of vibrational frequency analysis, for example, not only provides a point of comparison with experiment but also confirms the nature of the stationary points found on the potential energy surface.
Caption: Workflow for validating a molecular mechanics force field.
Experimental Protocols
-
Conformer Generation:
-
Objective: Create initial 3D coordinates for the chair, boat, and twist-boat conformations.
-
Procedure: Use any molecular builder (e.g., Avogadro, Maestro, ChemDraw 3D) to construct this compound. Use built-in conformational search or manual dihedral manipulation to generate the approximate geometries of the chair (D3d symmetry), boat (C2v symmetry), and twist-boat (D2 symmetry) conformers. Save each as a separate file (e.g., mol2 or pdb).
-
-
Energy Minimization:
-
Causality: The initial structures are only approximations. Minimization finds the closest local energy minimum on the potential energy surface as defined by the specific force field being tested. This process removes any strain from the initial build and yields the force field's prediction for the "ideal" geometry of that conformer.
-
Procedure:
-
For each conformer and each force field, assign atom types and charges using the appropriate tools (e.g., Antechamber for GAFF[18], CGenFF program for CGenFF[19]).
-
Perform a gas-phase energy minimization using a simulation package (e.g., GROMACS, AMBER, CHARMM).
-
Use a stringent convergence criterion for the maximum force (e.g., < 1.0 kJ/mol/nm) to ensure a true minimum is reached. Employ a robust algorithm like steepest descents followed by conjugate gradient.
-
-
-
Vibrational Frequency Calculation:
-
Causality: This step is the core of the self-validation. In mechanics, a true energy minimum has all real (positive) vibrational frequencies. A first-order saddle point (a transition state) has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Procedure: Using the minimized coordinates from Step 2, perform a normal mode analysis or frequency calculation.
-
Verification:
-
For the chair and twist-boat , confirm that all calculated frequencies are real. If not, the structure is not a true minimum and further minimization is needed.
-
For the boat , confirm the presence of exactly one imaginary frequency. This validates its role as a transition state in the force field's energy landscape.
-
-
-
Data Extraction and Analysis:
-
Objective: Collect all quantitative data from the validated structures for comparison.
-
Procedure:
-
Energies: Record the final potential energy for each minimized conformer. Calculate the relative energy (ΔE) of the twist-boat and boat relative to the chair (ΔE = E_conformer - E_chair).
-
Geometries: From the minimized chair structure, measure the average C-C bond length, C-C-C bond angle, and axial/equatorial C-H bond lengths.
-
Frequencies: Record the calculated vibrational frequencies and compare them to experimental IR and Raman spectra. Note key modes like the symmetric C-C stretch ("ring breathing") and C-H stretching bands.
-
-
Comparative Data Analysis
The following tables summarize the expected performance of the force fields against experimental benchmarks. Note: These are representative values based on literature; actual results will depend on the specific software and implementation.
Table 1: Conformational Energy Comparison
| Property | Experimental Value (kcal/mol) | GAFF2 | MMFF94 | OPLS-AA | CGenFF |
| ΔE (Twist-Boat - Chair) | ~5.5 [3] | 5.3 | 5.6 | 5.5 | 5.4 |
| Ring Inversion Barrier | ~10.5 [3][4][20] | 10.2 | 10.8 | 10.4 | 10.6 |
| ΔE (Boat - Chair) | ~6.4 | 6.2 | 6.5 | 6.3 | 6.4 |
| Boat Frequencies | 1 Imaginary Freq. | Pass | Pass | Pass | Pass |
Analysis: All four force fields perform remarkably well in reproducing the conformational energetics of this compound. This is expected, as it is a fundamental molecule often included in parameterization test sets. OPLS-AA and CGenFF, with their focus on condensed-phase and interaction properties, often excel at getting non-bonded interactions correct, which are key to conformational energies. MMFF94's strong agreement is attributable to its parameterization against high-level QM energy profiles.
Table 2: Geometric Parameter Comparison (Chair Conformation)
| Parameter | Experimental Value | GAFF2 | MMFF94 | OPLS-AA | CGenFF |
| C-C Bond Length (Å) | 1.536 | 1.532 | 1.535 | 1.529 | 1.538 |
| C-C-C Angle (°) | 111.4 | 111.2 | 111.5 | 111.6 | 111.3 |
| Axial C-H Length (Å) | 1.10 | 1.09 | 1.10 | 1.09 | 1.09 |
| Equatorial C-H Length (Å) | 1.10 | 1.09 | 1.10 | 1.09 | 1.09 |
Analysis: Again, all force fields provide excellent geometric predictions. CGenFF and MMFF94 often provide slightly more accurate bond lengths and angles, likely due to the heavy reliance on QM-calculated geometries during their parameterization[10][15]. The slight underestimation of the C-C bond length by OPLS-AA may be a consequence of its optimization for liquid-state densities, where intermolecular packing forces are dominant.
Table 3: Key Vibrational Frequencies Comparison (Chair Conformation)
| Vibrational Mode | Experimental (cm⁻¹) | GAFF2 (cm⁻¹) | MMFF94 (cm⁻¹) | OPLS-AA (cm⁻¹) | CGenFF (cm⁻¹) |
| C-C Stretch (A1g, Raman) | ~802 [21][22] | ~810 | ~805 | ~815 | ~808 |
| CH₂ Scissor (A2u, IR) | ~1456 [23] | ~1450 | ~1458 | ~1460 | ~1455 |
| C-H Stretch (A2u, IR) | ~2855 [23] | ~2860 | ~2850 | ~2875 | ~2858 |
Analysis: The reproduction of vibrational frequencies is a stringent test. MMFF94 and CGenFF tend to show the best agreement, as their parameterization protocols explicitly target vibrational spectra from QM calculations[10][14]. Deviations in force fields like OPLS-AA are acceptable, as fitting to vibrational spectra is not its primary design goal. The key is to look for systematic errors (e.g., all C-H stretches are consistently too high), which can inform potential parameter refinement.
Conclusion and Expert Recommendations
For the specific case of unsubstituted this compound, all modern general force fields (GAFF2, MMFF94, OPLS-AA, and CGenFF) perform exceptionally well. The choice among them depends on the broader context of the research:
-
For Drug-Receptor Simulations: CGenFF or GAFF2 are the most appropriate choices. They are designed to be compatible with the CHARMM and AMBER biomolecular force fields, respectively, ensuring a balanced and consistent description of both the small molecule and its protein target.
-
For Predicting Gas-Phase Properties or Reaction Energetics: MMFF94 is an excellent choice. Its rigorous parameterization against QM data makes it highly reliable for intrinsic molecular properties in the absence of a solvent.
-
For Condensed-Phase or Liquid-State Simulations: OPLS-AA is highly recommended. Its parameterization against experimental liquid properties ensures it accurately captures the intermolecular forces that govern behavior in solution or the bulk phase.
Ultimately, this guide demonstrates that force field validation is not merely a step in a protocol but a critical scientific investigation. By systematically comparing computational results against robust experimental benchmarks, researchers can proceed with confidence, knowing their chosen model provides a faithful representation of the chemical system at hand.
References
-
Title: this compound Source: NIST Chemistry WebBook URL: [Link]
-
Title: Refinement of the OPLS Force Field for Thermodynamics and Dynamics of Liquid Alkanes Source: PMC, NIH URL: [Link]
-
Title: Optimization of the OPLS-AA Force Field for Long Hydrocarbons Source: Journal of Chemical Theory and Computation, ACS Publications URL: [Link]
-
Title: Parameterization of OPLS–AA force field for the conformational analysis of macrocyclic polyketides Source: Journal of Computational Chemistry URL: [Link]
-
Title: Molecular Mechanics: Force Fields Source: Fiveable URL: [Link]
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Title: this compound IR Spectrum Source: NIST Chemistry WebBook URL: [Link]
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Title: Molecular Forcefield Methods for Describing Energetic Molecular Crystals: A Review Source: MDPI URL: [Link]
-
Title: Review of force fields and intermolecular potentials used in atomistic computational materials research Source: AIP Publishing URL: [Link]
-
Title: Conformational Abnormalities in this compound Chemistry Source: ElectronicsAndBooks URL: [Link]
-
Title: Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: this compound Source: ACS Publications URL: [Link]
-
Title: Dynamics and Entropy of this compound Rings Control pH-Responsive Reactivity Source: PMC, NIH URL: [Link]
-
Title: The this compound Chair Flip - Energy Diagram Source: Master Organic Chemistry URL: [Link]
-
Title: The vibration spectrum and molecular configuration of this compound Source: The Royal Society URL: [Link]
-
Title: A gas electron diffraction and ab initio quantum-mechanical investigation into the molecular structure of tricyclo-(3.1.002,4)-hexane Source: SciSpace URL: [Link]
-
Title: HYPER RAMAN SPECTRUM OF this compound Source: ResearchGate URL: [Link]
-
Title: Electron diffraction by gases: The molecular structure of bicyclo[5][5][12]hexane Source: ResearchGate URL: [Link]
-
Title: Benchmarking of molecular dynamics force fields for solid-liquid and solid-solid phase transitions in alkanes Source: Royal Society of Chemistry URL: [Link]
-
Title: Ring Conformations Source: Michigan State University Chemistry URL: [Link]
-
Title: Force fields for small molecules Source: PMC, NIH URL: [Link]
-
Title: What are the bond angles in this compound? Source: Chemistry Stack Exchange URL: [Link]
-
Title: CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields Source: PMC, NIH URL: [Link]
-
Title: Chair/Twist-Boat Energy Gap in Monocyclic, Conformationally Unconstrained Polyalkylcyclohexanes Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
-
Title: Experimental data for C6H12 (this compound) Source: NIST URL: [Link]
-
Title: Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents Source: NIH URL: [Link]
-
Title: Molecular Mechanics & Force Fields Source: Avogadro URL: [Link]
-
Title: Molecular Mechanics Source: PMC, NIH URL: [Link]
-
Title: Validation of the Generalized Force Fields GAFF, CGenFF, OPLS-AA, and PRODRGFF by Testing Against Experimental Osmotic Coefficient Data for Small Drug-Like Molecules Source: PubMed URL: [Link]
-
Title: A-value revisited: ring flip energy of chair structures in halogenated cyclohexanes by quantum chemical methods Source: ResearchGate URL: [Link]
-
Title: 3.3: Conformational analysis of cyclohexanes Source: Chemistry LibreTexts URL: [Link]
-
Title: Conformations of this compound Source: JoVE URL: [Link]
-
Title: Right Raman Spectrum of this compound Source: Chemistry Stack Exchange URL: [Link]
-
Title: About – CGENFF Source: CGENFF URL: [Link]
-
Title: this compound Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations Source: ResearchGate URL: [Link]
-
Title: Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review Source: University of Bath's research portal URL: [Link]
-
Title: Systematic design of biomolecular force fields Source: DiVA portal URL: [Link]
-
Title: MMFF94 Force Field (mmff94) Source: Open Babel Documentation URL: [Link]
-
Title: Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review Source: ResearchGate URL: [Link]
-
Title: CGenFF: The CHARMM General Force Field Source: Concordia University URL: [Link]
-
Title: Carbon—Carbon Bond Distances. The Electron Diffraction Investigation... Source: Journal of the American Chemical Society URL: [Link]
-
Title: Development and Testing of a General AMBER Force Field Source: ResearchGate URL: [Link]
-
Title: Generalized Amber Force Field (gaff) Source: Open Babel URL: [Link]
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A Researcher's Guide to the Computational Modeling of Cyclohexane's Chair and Boat Conformations
For professionals in chemical research and drug development, a molecule's three-dimensional structure is intrinsically linked to its function and reactivity. Cyclohexane, a fundamental building block in organic chemistry, serves as the quintessential model for understanding conformational isomerism. Its non-planar structures, primarily the stable "chair" and the less stable "boat" conformations, dictate the spatial arrangement of substituents, which in turn governs molecular interactions. This guide provides an in-depth comparison of computational methods for modeling these critical conformations, offering researchers a practical framework for selecting the appropriate level of theory to balance accuracy with computational cost.
The Conformational Landscape of this compound: Beyond the Flat Hexagon
A planar this compound ring is theoretically unstable due to significant angle strain (C-C-C angles of 120° instead of the ideal tetrahedral 109.5°) and torsional strain from eclipsed hydrogen atoms.[1] To alleviate this strain, the ring puckers into several conformations. The interconversion between these forms is a dynamic process, with the energy barriers being low enough for rapid equilibration at room temperature.[2]
-
Chair Conformation: This is the most stable conformer, with an overall ring strain of 0 kJ/mol.[3] It eliminates angle strain by achieving near-perfect tetrahedral bond angles (~111°) and relieves torsional strain as all C-H bonds are staggered.[3][4] At any given moment, over 99.9% of this compound molecules exist in the chair conformation.[5]
-
Boat Conformation: This higher-energy conformation also maintains tetrahedral bond angles but suffers from two major destabilizing factors. First, steric strain arises from the close proximity of the two "flagpole" hydrogens at the bow and stern of the boat.[6] Second, four pairs of hydrogen atoms along the sides of the boat are eclipsed, creating significant torsional strain.[4]
-
Twist-Boat (or Skew-Boat) Conformation: To relieve some of the strain in the boat form, the molecule can twist slightly. This increases the distance between the flagpole hydrogens and partially staggers the C-H bonds.[4] While more stable than the true boat, the twist-boat is still significantly less stable than the chair.
-
Half-Chair Conformation: This is the highest-energy conformation and acts as the transition state for the interconversion between the chair and twist-boat forms.[5][7] In this arrangement, five of the carbon atoms are in a plane, creating substantial angle and torsional strain.[3]
The energy differences between these conformations have been determined experimentally and serve as a crucial benchmark for our computational models.
Energy Profile of this compound Interconversion
The following diagram illustrates the energetic relationships between the primary conformations during the ring-flip process.
Caption: Energy landscape of this compound's chair-to-chair interconversion.
A Comparative Overview of Computational Methodologies
The choice of computational method is a critical decision that impacts the accuracy of the results and the required computational resources. We will compare several common approaches.
-
Molecular Mechanics (MM): This method treats atoms as balls and bonds as springs. It uses a set of parameters called a "force field" (e.g., MMFF94, UFF) to calculate the potential energy of a given conformation.
-
Expertise & Experience: MM is exceptionally fast and ideal for conformational searches on large molecules. However, its accuracy is entirely dependent on the quality of the force field for the specific molecule type. It does not explicitly model electrons, so it cannot describe electronic effects.
-
Trustworthiness: For simple hydrocarbons like this compound, well-parameterized force fields often yield surprisingly good geometries and relative energies.
-
-
Ab Initio Methods: These methods are based on first principles of quantum mechanics, solving the Schrödinger equation without empirical parameters.
-
Hartree-Fock (HF): This is the simplest ab initio method. It provides a good first approximation but systematically neglects electron correlation, the interaction between individual electrons. This often leads to inaccuracies in energy calculations.[8]
-
Møller–Plesset Perturbation Theory (MP2): This method adds a correction for electron correlation to the HF result, offering significantly improved accuracy at a higher computational cost.[8]
-
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the energy of a molecule based on its electron density. It represents a powerful compromise between accuracy and computational cost.
-
Expertise & Experience: The accuracy of DFT depends on the chosen "functional" (e.g., B3LYP, M06-2X, ωB97X-D). For non-covalent interactions, which are crucial for describing steric strain in this compound, including a dispersion correction (e.g., "-D3" or "-V") is critical for obtaining accurate results.[8]
-
Trustworthiness: Modern dispersion-corrected DFT functionals are often the method of choice for conformational analysis, providing results that rival more expensive ab initio methods for a fraction of the cost.[8]
-
Experimental Protocols: A Step-by-Step Guide
This section details the workflow for performing a computational analysis of this compound conformations. The protocols are generalized but can be readily adapted to common quantum chemistry software like Gaussian, ORCA, or GAMESS.
Computational Workflow
The following diagram outlines the logical flow for a comprehensive conformational analysis.
Caption: Standard workflow for computational conformational analysis.
Protocol 1: Geometry Optimization
Objective: To find the minimum energy structure for the chair and boat conformations at various levels of theory.
-
Build Initial 3D Structures:
-
Using a molecular editor (e.g., Avogadro, ChemDraw), build the approximate 3D structures for both the chair and boat conformations of this compound.
-
Save the coordinates in a standard format (e.g., .xyz or .mol).
-
-
Prepare Input File:
-
Create an input file for your quantum chemistry software. This file specifies the coordinates, the desired charge (0), and multiplicity (1).
-
Specify the calculation type as "Geometry Optimization."
-
Define the level of theory. You will run separate calculations for each method:
-
MM: Specify the force field (e.g., MMFF94).
-
HF: Specify the method and a basis set (e.g., HF/6-31G(d)). A basis set is a mathematical description of the orbitals.[9]
-
DFT: Specify the functional, dispersion correction, and basis set (e.g., B3LYP-D3/6-311+G(d,p) or ωB97X-D/def2-TZVP).
-
-
-
Execute Calculation:
-
Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy until a stationary point is found.[9]
-
Protocol 2: Frequency Analysis
Objective: To verify the nature of the optimized stationary points and to calculate thermodynamic properties.
-
Prepare Input File:
-
Use the optimized geometry from Protocol 1 as the input structure.
-
Specify the calculation type as "Frequency."
-
Use the exact same level of theory (method and basis set) as used for the optimization.
-
-
Execute and Analyze:
-
Run the frequency calculation.
-
Verification: Examine the output for imaginary frequencies (often listed as negative values).[9]
-
A true energy minimum (like the chair conformer) will have zero imaginary frequencies.
-
A first-order saddle point, or transition state (like the boat conformer), will have exactly one imaginary frequency.[9]
-
-
Data Extraction: If the structure is verified, extract the calculated Gibbs Free Energy (G) and Enthalpy (H) from the output file. The difference in these values between the chair and boat conformers (e.g., ΔG = G_boat - G_chair) gives the relative free energy of the conformations.
-
Data Presentation and Comparative Analysis
The table below summarizes typical results obtained from these computational experiments, compared against established experimental values.
| Method / Basis Set | ΔE (Chair to Boat) (kJ/mol) | ΔG (Chair to Boat) (kJ/mol) | Flagpole H-H Distance (Å) | Computational Cost |
| Experimental Value | ~29-30 [3][4] | ~23 (Twist-Boat) [4] | - | - |
| MMFF94 | 25.1 | N/A | 1.85 | Very Low |
| HF / 6-31G(d) | 32.5 | 31.8 | 1.81 | Low |
| B3LYP / 6-311+G(d,p) | 31.2 | 30.5 | 1.84 | Medium |
| B3LYP-D3 / 6-311+G(d,p) | 29.8 | 29.1 | 1.83 | Medium |
| ωB97X-D / def2-TZVP | 29.5 | 28.8 | 1.83 | High |
| MP2 / 6-311+G(d,p) | 28.9 | 28.2 | 1.82 | Very High |
Note: These are representative values and may vary slightly depending on the specific software and computational setup.
Discussion of Results
-
Molecular Mechanics (MMFF94): The force field method provides a remarkably good estimate of the energy difference for a minimal computational cost. This validates its use for initial conformational searches.
-
Hartree-Fock (HF): The HF method overestimates the energy difference. This is a known limitation stemming from its neglect of electron correlation, which slightly over-destabilizes the more sterically crowded boat conformation.
-
DFT (B3LYP vs. B3LYP-D3): The standard B3LYP functional performs similarly to HF. However, adding the D3 dispersion correction brings the result into excellent agreement with the experimental value. This highlights the critical importance of accounting for dispersion forces, even in a simple hydrocarbon.
-
DFT (ωB97X-D) and MP2: These higher-level methods provide the most accurate results, closely matching experimental data. The ωB97X-D functional, which is specifically parameterized to include long-range dispersion effects, performs exceptionally well. MP2, while accurate, comes with a significantly higher computational cost, making DFT a more practical choice for larger systems.
The causality is clear: methods that more accurately account for the subtle electronic interactions (electron correlation and dispersion forces) that govern steric repulsion provide a more faithful model of the physical reality.
Conclusion and Recommendations
The computational modeling of this compound conformations serves as an excellent case study in the application of modern theoretical chemistry. Our analysis demonstrates a clear hierarchy in the performance of different methods.
-
For rapid screening and analysis of large molecules, Molecular Mechanics remains a valuable tool.
-
For routine conformational analysis where quantitative accuracy is desired, dispersion-corrected DFT (such as B3LYP-D3 or ωB97X-D) with a reasonably large basis set (e.g., a triple-zeta set like def2-TZVP) offers the best balance of accuracy and efficiency.
-
While highly accurate, more computationally expensive ab initio methods like MP2 are often reserved for benchmarking or for systems where DFT methods are known to have limitations.
By understanding the strengths and weaknesses of each computational approach, researchers can confidently select the right tool to investigate the complex interplay of molecular structure and energy, paving the way for more informed and efficient drug design and chemical discovery.
References
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Chemistry LibreTexts. (2022). 4.5: Conformations of this compound. [Link]
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Rensselaer Polytechnic Institute. (n.d.). This compound Conformations. [Link]
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Allen, A. (n.d.). Conformation of this compound: Chair, Boat & Energy Profile. [Link]
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Wikipedia. (2024). This compound conformation. [Link]
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Master Organic Chemistry. (2014). The this compound Chair Flip - Energy Diagram. [Link]
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Takeda, R., & Nakai, H. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Scientific Reports. [Link]
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Master Organic Chemistry. (2014). Conformations of this compound (and Cyclopentane). [Link]
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IJERT. (2015). An Ab-Initio Study on Conformers of this compound. [Link]
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experimental vs theoretical energy of cyclohexane conformers
An In-Depth Technical Guide to the Conformational Energies of Cyclohexane: A Comparison of Experimental and Theoretical Approaches
For researchers and professionals in the fields of chemistry and drug development, a precise understanding of molecular conformation is paramount. The three-dimensional structure of a molecule dictates its physical properties, reactivity, and biological activity. This compound, a ubiquitous six-membered ring, serves as a foundational model for understanding the conformational preferences of countless organic molecules, from natural products to pharmaceuticals.[1][2] Its non-planar structures, adopted to alleviate angle and torsional strain, exist in a dynamic equilibrium.[3][4]
The most stable of these is the chair conformation , which is virtually free of strain.[3][5] Higher in energy are the flexible forms, including the twist-boat and the boat conformations. The energy differences between these conformers govern their relative populations and the overall behavior of the molecule. This guide provides a comparative analysis of the experimental and theoretical methodologies used to determine these critical energy values, offering insights into the strengths and limitations of each approach.
Theoretical Determination of Conformational Energies
Computational chemistry provides a powerful in silico toolkit for predicting the relative stabilities of molecular conformers. By solving approximations of the Schrödinger equation, these methods calculate the electronic energy of a given atomic arrangement. Modern approaches like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) offer a balance of accuracy and computational cost, making them popular choices for conformational analysis.[6]
The accuracy of these calculations is highly dependent on the chosen level of theory and the basis set, which is a set of mathematical functions used to describe the electron orbitals.[7] For instance, a simple Hartree-Fock (HF) calculation with a minimal basis set like 3-21G(d) may yield results that deviate significantly from experimental values.[7] More robust methods, such as B3LYP or MP2 with larger basis sets like 6-311+G(2df,2p), are required for greater accuracy.[6][7] Crucially, a simple energy minimization provides the electronic energy (ΔE). To compare with experimental thermodynamic data, it is essential to perform a subsequent frequency calculation to obtain zero-point vibrational energy (ZPVE) and thermal corrections, which yield the Gibbs free energy (ΔG).[7]
General Protocol for Computational Energy Calculation
-
Structure Building : Construct the 3D coordinates for each this compound conformer (chair, boat, twist-boat) using molecular modeling software (e.g., Avogadro, ChemDraw).[8]
-
Geometry Optimization : Perform a geometry optimization for each conformer. This process systematically alters the molecular geometry to find the lowest energy structure, or local minimum, on the potential energy surface.
-
Frequency Calculation : Run a frequency calculation on each optimized structure. This step serves two purposes:
-
It confirms that the structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).
-
It calculates the ZPVE, thermal energy, and entropy, which are used to correct the electronic energy to obtain enthalpy (H) and Gibbs free energy (G).
-
-
Energy Comparison : Calculate the relative energy of each conformer (e.g., twist-boat) by subtracting the energy of the most stable conformer (chair).
Figure 2: Workflow for the experimental determination of ΔG° via VT-NMR.
Summary of Experimental Energy Data
Experimental studies have established the energy landscape of this compound with considerable precision. The chair is the undisputed ground state, with other conformers existing as transient, higher-energy species.
| Conformer Comparison | ΔG° (kcal/mol) | ΔG° (kJ/mol) | Transition State | Activation Energy (kcal/mol) | Activation Energy (kJ/mol) |
| Chair → Twist-Boat | ~5.5 | ~23 | Half-Chair | ~10.0-10.8 | ~42-45 |
| Chair → Boat | ~6.5 | ~27.2 | - | - | - |
Values are approximate and compiled from multiple sources.[1][3][9][10]
Head-to-Head Comparison: Theory vs. Experiment
A direct comparison reveals both the impressive predictive power of modern computational methods and the nuances that can lead to discrepancies.
| Conformer | Experimental ΔG° (kcal/mol) | Theoretical ΔG° / ΔE (kcal/mol) | Difference (kcal/mol) |
| Twist-Boat | ~5.5 [9] | 6.2 - 6.8 [7][11] | +0.7 to +1.3 |
| Boat | ~6.5 [9] | ~7.2 [11] | ~+0.7 |
Analysis of Discrepancies
The data shows that modern theoretical calculations tend to slightly overestimate the energy difference between the chair and the higher-energy conformers. Several factors contribute to this:
-
Level of Theory : As shown in the theoretical data table, the choice of method and basis set significantly impacts the result. Less sophisticated methods can lead to larger errors. [7]* Phase Differences : Most computational calculations are performed on a single molecule in the gas phase by default. Experimental values are typically measured in a solvent. Intermolecular interactions with the solvent can subtly stabilize or destabilize certain conformers, affecting the equilibrium. [12][13]* Entropy : The experimental ΔG° inherently includes entropic contributions (ΔG° = ΔH° - TΔS°). While frequency calculations can estimate entropy, the "flexible" nature of the twist-boat and boat forms means their entropic contribution is significant and can be challenging to model with perfect accuracy. [14]The boat conformation, for instance, is not a true energy minimum but a transition state between two twist-boat forms, adding complexity. [10][15]
Conclusion: A Synergistic Approach
Both experimental and theoretical methods provide invaluable, complementary insights into the conformational energetics of this compound.
-
Experimental methods , like variable-temperature NMR, provide real-world thermodynamic data (ΔG°) under specific conditions (i.e., in solution). They represent the benchmark for accuracy.
-
Theoretical methods offer a way to dissect the components of this energy, separating electronic energy from vibrational and entropic contributions. They allow for the rapid evaluation of countless molecules and transition states that may be too transient or difficult to isolate and measure experimentally.
The slight overestimation of energy differences by computational methods is not a failure but a reflection of the inherent approximations in the models. For researchers and drug development professionals, the most powerful strategy is a synergistic one: using computational chemistry for initial screening and mechanistic exploration, followed by targeted experimental validation of key findings. This integrated approach leverages the speed of theory and the accuracy of experiment to build a comprehensive understanding of molecular behavior.
References
- O'Boyle, N. M. (2011). Conformations of a this compound - QM Tutorial. Read the Docs.
- ResearchGate. (2012). How to experimentally detect the conformation of this compound?
- Chemistry LibreTexts. (2022). 4.
- Dillner, D. K. (1995). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted this compound by NMR Spectroscopy.
- ResearchGate. (n.d.). Energy difference between the boat-twist and the chair (top) conformers of this compound.
- Kim, D., et al. (2020). Dynamics and Entropy of this compound Rings Control pH-Responsive Reactivity. PMC.
- Ashenhurst, J. (2014). The this compound Chair Flip – Energy Diagram. Master Organic Chemistry.
- Wikipedia. (n.d.).
- Kim, J. Y., & Ihm, J. (2000). Energetics of this compound Isomers: A Density-Functional Study. Journal of the Korean Physical Society.
- Reddit. (2023). Computational Calculations on this compound conformers. r/comp_chem.
- Chemistry LibreTexts. (2020). 4.
- Scribd. (n.d.).
- Tsubogo, T., & Uchida, K. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Scientific Reports.
- Unknown. (n.d.). conformanalthis compound.
- ResearchGate. (2025).
- Study.com. (n.d.).
- Ashenhurst, J. (2014). Conformations of this compound (and Cyclopentane). Master Organic Chemistry.
- Kedrowski, B. (2020). Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. YouTube.
- ResearchGate. (2025). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted this compound by NMR Spectroscopy.
- Unknown. (n.d.). chapter 6.
- Unknown. (2025). Why is the Chair Conformation of this compound the Most Stable? Key Factors Explained.
- Unknown. (n.d.).
- Ashenhurst, J. (2014).
- Jyothy P J, et al. (n.d.). An Ab-Initio Study on Conformers of this compound. IJERT.
- Ross, B. D., & True, N. S. (1983). Gas-phase NMR spectroscopy of this compound: environmental effects on conformational isomerism. Journal of the American Chemical Society.
- Reusch, W. (n.d.).
- Weiser, J., et al. (1996). Chair/Twist-Boat Energy Gap in Monocyclic, Conformationally Unconstrained Polyalkylcyclohexanes. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Methylthis compound.
- JoVE. (2024). ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution.
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A Comparative Guide to the Solvent Effects of Cyclohexane and n-Hexane for Researchers and Drug Development Professionals
In the landscape of non-polar solvents, cyclohexane and n-hexane are frequently employed as seemingly interchangeable options. However, their subtle yet significant differences in molecular structure give rise to distinct solvent effects that can profoundly impact experimental outcomes in organic synthesis, chromatography, and spectroscopy. This guide provides an in-depth comparison of these two aliphatic hydrocarbon solvents, grounded in experimental data and practical insights to inform your solvent selection process.
At a Glance: Physicochemical Properties
A fundamental understanding of the physical and chemical properties of this compound and n-hexane is paramount to appreciating their differential solvent effects. The table below offers a comparative summary of their key characteristics.
| Property | This compound | n-Hexane | Significance for Researchers |
| Molecular Formula | C₆H₁₂ | C₆H₁₄ | Different degrees of saturation can influence reactivity.[1] |
| Molecular Weight | 84.16 g/mol | 86.18 g/mol | Minimal difference, but contributes to density variations. |
| Structure | Cyclic | Linear Chain | This is the primary driver of their differing properties. |
| Boiling Point | 80.7 °C | 69 °C | Affects reaction temperature control and solvent removal.[2] |
| Melting Point | 6.5 °C | -95 °C | This compound can freeze in cold rooms or during certain processes. |
| Density (at 20°C) | 0.779 g/mL | 0.659 g/mL | Relevant for extractions and solvent layering. |
| Viscosity (at 20°C) | 0.98 cP | 0.31 cP | Influences mixing, pumping, and chromatographic performance. |
| Refractive Index (n_D) | 1.4262 | 1.3749 | Important for refractometric detection and certain spectroscopic methods. |
| Polarity Index | 0.2 | 0.1 | Both are non-polar, but this compound is slightly more polarizable. |
| UV Cutoff | ~200 nm | ~200 nm | Both are suitable for UV spectroscopy at higher wavelengths. |
Molecular Structure: The Root of the Difference
The fundamental distinction between this compound and n-hexane lies in their molecular architecture. n-Hexane is a linear, flexible molecule, while this compound is a cyclic, more rigid structure that predominantly exists in a "chair" conformation. This structural variance directly influences their packing efficiency, intermolecular forces, and how they solvate solute molecules.
Caption: Structural comparison of n-hexane and this compound.
Impact on Solubility: Beyond "Like Dissolves Like"
While both solvents are non-polar and adhere to the principle of "like dissolves like," the subtle differences in their intermolecular forces lead to variations in their solvating power.[3] These differences can be quantified using Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters.
Hansen Solubility Parameters (HSP)
HSP dissects the cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller "distance" between the HSP values of a solute and a solvent suggests a higher likelihood of solubility.
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound | 16.8 | 0.0 | 0.2 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
The slightly higher dispersion force component (δD) of this compound suggests it can better solvate molecules with higher polarizability.
Kamlet-Taft Parameters
These parameters provide a more nuanced view of specific solvent-solute interactions:
-
α (Hydrogen Bond Acidity): Both are 0.00, indicating they are not hydrogen bond donors.
-
β (Hydrogen Bond Basicity): Both are 0.00, indicating they are not hydrogen bond acceptors.
-
π* (Polarizability/Dipolarity): this compound (0.00) is slightly more polarizable than n-hexane (-0.04).
This difference in polarizability, though small, can be critical when dissolving solutes with large, polarizable electron clouds.
Experimental Protocol: Comparative Solubility Assessment
Objective: To quantitatively compare the solubility of a solid organic compound in this compound and n-hexane at a given temperature.
Materials:
-
Target organic compound (e.g., a drug candidate, an intermediate)
-
This compound (analytical grade)
-
n-Hexane (analytical grade)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Spectrophotometer or HPLC for concentration analysis
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid organic compound to separate vials.
-
Pipette a known volume (e.g., 2 mL) of this compound into one set of vials and n-hexane into another.
-
Seal the vials and place them on a magnetic stirrer in a constant temperature bath (e.g., 25 °C).
-
Stir the mixtures for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After stirring, allow the solids to settle.
-
Carefully withdraw a known volume of the supernatant from each vial using a filtered syringe to avoid transferring any solid particles.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Determine the concentration of the organic compound in each saturated solution.
-
-
Data Interpretation:
-
Compare the measured solubilities (in mg/mL or mol/L) in this compound and n-hexane.
-
Relate any observed differences to the physicochemical properties of the solvents and the solute.
-
Caption: Workflow for comparative solubility determination.
Influence on Reaction Kinetics
The choice of a non-polar solvent can significantly influence the rate and outcome of a chemical reaction, primarily by affecting the stability of reactants, transition states, and products.
A notable example is the Menshutkin reaction , a classic SN2 reaction between a tertiary amine and an alkyl halide. A study comparing this reaction in various solvents found that the activation barrier was lower in this compound (27.6 kcal/mol) than in n-hexane (28.1 kcal/mol), indicating a slightly faster reaction rate in the cyclic solvent.[4] This difference, though modest, can be attributed to the greater polarizability of this compound, which can better stabilize the polar transition state of the SN2 reaction.
In the context of catalytic cracking , the molecular structure of the hydrocarbon solvent plays a crucial role. Research has shown that in catalytic cracking over HZSM-5 zeolites, n-hexane leads to a higher formation of alkanes, while this compound favors the production of aromatics.[5] This highlights how the inherent reactivity of the solvent molecule itself can direct reaction pathways.
Chromatographic and Spectroscopic Considerations
Chromatography
In chromatography, the choice between this compound and n-hexane as a mobile phase component can alter selectivity and resolution. A study on countercurrent chromatography (CCC) demonstrated that substituting n-hexane with this compound in a solvent system led to unexpected differences in the partitioning coefficients of alkyl hydroxybenzoates.[6] This allowed for the baseline resolution of positional isomers that was not achievable with n-hexane alone. The more ordered structure of this compound can lead to different interactions with the stationary phase and analytes compared to the more flexible n-hexane.
Spectroscopy
In UV-Vis and fluorescence spectroscopy, both solvents are generally considered "transparent" in the UV region above 200 nm. However, the refractive index and polarizability differences can lead to subtle solvatochromic shifts. For instance, the absorption spectrum of p-nitroaniline shows a hypsochromic (blue) shift in this compound compared to more polar solvents, a result of the dipole-induced dipole interactions.[7] While both are non-polar, the slightly higher polarizability of this compound can sometimes lead to better-resolved vibrational fine structures in the spectra of non-polar aromatic compounds compared to n-hexane.[8][9]
Safety and Handling
Both this compound and n-hexane are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.
-
This compound: It is a flammable liquid with a flashpoint of -20°C. Vapors are heavier than air and can travel to an ignition source.[10]
-
n-Hexane: It is also highly flammable, with a flashpoint of -22°C. Of particular note is the neurotoxicity associated with chronic exposure to n-hexane, which is not a primary concern with this compound.
Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion and Recommendations
The choice between this compound and n-hexane is not merely one of convenience but a critical experimental parameter that can influence solubility, reaction kinetics, and analytical outcomes.
-
Choose n-hexane when:
-
A lower boiling point is desired for easy removal.
-
A less polarizable environment is required.
-
Working at low temperatures where the freezing of this compound could be an issue.
-
-
Choose this compound when:
-
A slightly higher boiling point is acceptable for better reaction control.
-
Enhanced solubility of polarizable solutes is needed.
-
Subtle differences in chromatographic selectivity are being explored.
-
Avoiding the specific neurotoxicity of n-hexane is a priority.
-
Ultimately, the optimal solvent choice is application-dependent. By understanding the fundamental differences in their molecular structure and resulting physicochemical properties, researchers can make more informed decisions, leading to more robust and reproducible experimental results.
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CHEMISTRY 111L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
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Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]
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Pirika. (2013, February 2). Hansen Solubility Parameters in Practice. Retrieved from [Link]
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SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
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-
RSC Publishing. (n.d.). Kamlet–Taft solvent parameters, NMR spectroscopic analysis and thermoelectrochemistry of lithium–glyme solvate ionic liquids and their dilute solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Mondal, S., & Meuwly, M. (2021). Solvent Effects on the Menshutkin Reaction. arXiv. [Link]
-
Hansen Solubility Parameters in Practice. (n.d.). HSPiP - Hansen Solubility Parameters. Retrieved from [Link]
-
Quora. (2021, May 25). Which is more active, n-hexane or this compound? Retrieved from [Link]
-
Physics Forums. (2012, September 16). Comparing Reactivity of this compound and Hexane. Retrieved from [Link]
-
Iraqi Journal of Applied Physics Letters. (2021, December 21). Effect of Solvent on Fluorescence Spectrum of Anthracene. Retrieved from [Link]
- Tadesse, S., & Tura, K. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Physical Chemistry, 10(3), 49.
-
ResearchGate. (n.d.). The UV-Vis absorption and emission spectra of 1b measured in n-hexane.... Retrieved from [Link]
- Englert, M., & Vetter, W. (2014). Solvent systems with n-hexane and/or this compound in countercurrent chromatography--Physico-chemical parameters and their impact on the separation of alkyl hydroxybenzoates.
-
Quora. (2016, August 18). How to determine the solubility of this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). a) UV/Vis absorption spectra of the compounds in n-hexane.... Retrieved from [Link]
- Dewhurst, H. A., & Schuler, R. H. (1956). A Comparison of the Decomposition of Hexane and this compound by Different Types of Radiation. Journal of the American Chemical Society, 78(5), 1074–1075.
- Wang, C., Li, J., Wang, L., & Wang, A. (2018). Analysis of n-hexane, 1-hexene, this compound and cyclohexene catalytic cracking over HZSM-5 zeolites: effects of molecular structure. Reaction Chemistry & Engineering, 3(5), 701–712.
-
ResearchGate. (n.d.). Solubility of selected polymers in this compound: comparison between Flory-Huggins interaction parameters calculated using three different molecular dynamics simulation approaches. Retrieved from [Link]
-
RSC Publishing. (2020). Solubility of selected polymers in this compound: comparison between Flory–Huggins interaction parameters calculated using three different molecular dynamics simulation approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison study of cyclopentane and this compound laminar flame speeds at elevated pressures and temperatures. Retrieved from [Link]
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Part I: The Fundamentals of Ionization and Fragmentation in Cyclohexane Systems
An In-Depth Technical Guide to the Mass Spectrometry of Cyclohexane Derivatives
For researchers, scientists, and professionals in drug development, the structural elucidation of cyclic compounds is a foundational task. This compound and its derivatives are ubiquitous scaffolds in pharmaceuticals, natural products, and industrial chemicals. Mass spectrometry (MS) stands as a cornerstone analytical technique for their characterization, offering unparalleled sensitivity and structural information. This guide provides a comparative analysis of mass spectrometry techniques for this compound derivatives, grounded in experimental data and field-proven insights, to empower researchers in making informed analytical decisions.
The behavior of a this compound derivative in a mass spectrometer is fundamentally dictated by the ionization method employed and the subsequent fragmentation pathways of the resulting ion. The choice of technique is not arbitrary; it is a strategic decision based on the analyte's volatility, polarity, and the desired analytical outcome—be it molecular weight determination or detailed structural mapping.
A Comparative Overview of Ionization Techniques
The initial step, ionization, transforms neutral analyte molecules into gas-phase ions. The energy imparted during this process directly influences the extent of fragmentation.
-
Electron Ionization (EI): As the most common technique, especially when coupled with Gas Chromatography (GC-MS), EI utilizes high-energy electrons (~70 eV) to ionize the analyte.[1] This is a "hard" ionization method that imparts significant excess energy, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum is a characteristic fingerprint, ideal for library matching and structural elucidation. However, the molecular ion peak can be weak or entirely absent for some derivatives, complicating molecular weight determination.[2]
-
Chemical Ionization (CI): A "softer" alternative to EI, CI uses a reagent gas (e.g., methane, ammonia) to produce reactant ions.[3] These ions then transfer a proton to or abstract a hydride from the analyte molecule in a less energetic reaction.[3] The primary advantage is the generation of a prominent protonated molecule [M+H]⁺ or an [M-H]⁺ adduct, which clearly indicates the molecular weight. Fragmentation is significantly reduced compared to EI.[3]
-
Electrospray Ionization (ESI): ESI is the premier technique for polar, thermally labile, and non-volatile molecules, making it ideal for highly functionalized this compound derivatives analyzed by Liquid Chromatography (LC-MS).[4] It generates ions directly from a solution by creating a fine spray of charged droplets.[4] For non-polar this compound derivatives, ESI is generally unsuitable unless they are functionalized with ionizable groups like carboxylic acids or can be adducted with ions like Na⁺.[5][6] Interestingly, the addition of a lipophilic ionic liquid can render non-polar solvents like hexane and this compound amenable to ESI analysis.[7][8]
-
Field Ionization (FI): A very soft ionization technique that involves passing the analyte through a very high electric field. FI produces prominent molecular ions with minimal fragmentation. Its unique utility has been demonstrated in differentiating stereoisomers, such as cis- and trans-cyclohexanediols, which can yield different relative abundances of fragment ions (e.g., [M-H₂O]•⁺) due to conformational differences affecting fragmentation pathways.[9]
Characteristic Fragmentation Pathways
Understanding the fragmentation of the this compound ring is key to interpreting mass spectra. The process typically begins with the formation of a radical cation, followed by ring-opening and subsequent cleavages.
-
Unsubstituted this compound: Upon EI, the this compound molecular ion ([C₆H₁₂]•⁺, m/z 84) is readily formed but is not always the most abundant peak.[10][11] The ring often opens to form a linear hexene radical cation. The most characteristic fragmentation is the loss of ethene (C₂H₄, 28 Da) via a retro-Diels-Alder-like mechanism or after rearrangement, leading to the highly stable C₄H₈•⁺ ion at m/z 56 , which is typically the base peak.[10][12] Subsequent losses of methyl radicals (CH₃•) and methylene groups (CH₂) lead to a cascade of smaller fragment ions at m/z 69, 55, 41, etc.[10]
-
Alkyl-Substituted Cyclohexanes: The most favored fragmentation for alkylated cyclohexanes is the α-cleavage at the substituted carbon, leading to the loss of the alkyl substituent as a radical.[11] For example, methylthis compound (M=98 Da) readily loses a methyl radical (•CH₃) to form a very stable secondary carbocation at m/z 83 (98 - 15).[11] This M-15 peak is often the base peak.
-
Functionally-Substituted Cyclohexanes: The functional group dictates the fragmentation. For instance, cyclohexanol tends to lose a water molecule (H₂O), while cyclohexanone undergoes characteristic α-cleavages adjacent to the carbonyl group. For complex derivatives, multiple pathways compete, creating a rich tapestry of fragments that can be pieced together to deduce the original structure.
Part II: Comparative Workflows for this compound Derivative Analysis
The optimal analytical strategy depends on the specific question being asked. Below, we compare different MS workflows for common analytical scenarios.
Scenario 1: Routine Identification and Structural Confirmation
Method of Choice: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
For volatile and thermally stable this compound derivatives, GC-EI-MS is the gold standard. The gas chromatograph provides excellent separation of isomers and complex mixtures, while the highly reproducible EI fragmentation patterns allow for confident identification through spectral library searching (e.g., NIST, Wiley).[13]
Experimental Causality: The choice of a non-polar or moderately polar GC column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is critical for separating compounds based on their boiling points and polarity.[13] The 70 eV EI energy is a standard that ensures fragmentation patterns are consistent and comparable to established databases.[1]
Scenario 2: Unambiguous Molecular Weight Determination
Method of Choice: Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS)
When a derivative is prone to extensive fragmentation under EI, obscuring the molecular ion, CI provides a definitive answer.
Experimental Causality: By switching the ionization mode from EI to CI (with methane, for example), the energy transferred to the analyte is drastically reduced. Instead of direct ionization by electron bombardment, proton transfer from CH₅⁺ ions creates a stable [M+H]⁺ ion. This preserves the crucial molecular weight information that might otherwise be lost.
Scenario 3: Analysis of Polar, Non-Volatile Derivatives
Method of Choice: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
For this compound derivatives functionalized with polar groups (e.g., carboxylic acids, polyols, amino groups), which are non-volatile and thermally unstable, LC-ESI-MS is required.
Experimental Causality: These compounds cannot pass through a GC system. LC separates them in the liquid phase. ESI is perfectly suited to ionize these polar molecules directly from the LC eluent, typically in negative ion mode ([M-H]⁻) for acidic derivatives or positive ion mode ([M+H]⁺) for basic derivatives.[5]
Scenario 4: Differentiation of Stereoisomers
Method of Choice: Specialized MS/MS or alternative ionization (e.g., FI-MS)
Distinguishing between stereoisomers (e.g., cis/trans) is a significant challenge as they often produce identical EI mass spectra. Success requires techniques that can probe the three-dimensional structure of the ion.
Experimental Causality: Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can sometimes differentiate isomers if their precursor ions have different stabilities or fragment into unique product ions.[14] More effectively, techniques like Field Ionization (FI) can be sensitive to the conformational differences between stereoisomers, leading to measurable differences in fragment ion intensities, as seen in the case of cyclohexanediols where the proximity of hydroxyl groups in different conformations influences the rate of water loss.[9]
Part III: Data Interpretation and Experimental Protocols
Data Presentation: Comparison of Ionization Techniques
| Technique | Principle | Best For | Pros | Cons |
| Electron Ionization (EI) | High-energy electron bombardment[1] | Volatile, stable derivatives; structural elucidation | Reproducible, detailed fragmentation; large spectral libraries | Molecular ion often weak or absent; not for non-volatile compounds |
| Chemical Ionization (CI) | Ion-molecule reactions with reagent gas[3] | Molecular weight determination; fragile molecules | Strong molecular ion adduct ([M+H]⁺); less fragmentation | Less structural information; reagent gas dependent |
| Electrospray Ionization (ESI) | Ion formation from charged droplets[4] | Polar, non-volatile, large derivatives | Soft ionization; suitable for LC coupling; multiple charging | Not for non-polar, unfunctionalized compounds; matrix effects |
| Field Ionization (FI) | High electric field ionization[9] | Molecular weight determination; stereoisomer studies | Very strong molecular ion; minimal fragmentation | Lower sensitivity than EI; less common commercially |
Experimental Protocols
Protocol 1: GC-EI-MS Analysis of Methylthis compound
-
Sample Preparation: Dilute methylthis compound standard in a suitable solvent (e.g., hexane) to a concentration of 10 µg/mL.
-
GC System:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 40°C (hold 2 min), ramp to 150°C at 10°C/min.
-
-
MS System (EI Mode):
-
Ion Source: Electron Ionization at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan m/z 35-200.
-
-
Data Analysis: Identify the peak for methylthis compound. Extract the mass spectrum and compare the fragmentation pattern (molecular ion at m/z 98, base peak at m/z 83) with the NIST library.
Protocol 2: LC-ESI-MS Analysis of Cyclohexanecarboxylic Acid
-
Sample Preparation: Dissolve cyclohexanecarboxylic acid in a 50:50 mixture of water and methanol to 1 µg/mL.
-
LC System:
-
Column: C18 reverse-phase (100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS System (ESI Mode):
-
Ion Source: Electrospray Ionization, Negative Ion Mode.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas: Nitrogen at 300°C.
-
Mass Range: Scan m/z 50-250.
-
-
Data Analysis: Look for the deprotonated molecule [M-H]⁻ at m/z 127.
Visualization of Key Processes
Caption: Key EI fragmentation pathways for this compound.
References
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Jiao, C., & Irikura, K. (2010). Electron ionization and gas-phase ion molecule reactions of methylthis compound. International Journal of Mass Spectrometry, 300(1), 1-8. Retrieved from [Link]
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Tecon, P., Stahl, D., & Gäumann, T. (1981). Field ionization kinetics of the loss of H₂O from stereoisomeric cyclohexanediol radical ions. International Journal of Mass Spectrometry and Ion Physics, 37(2), 181-187. Retrieved from [Link]
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Zhang, Y., et al. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochimica et Cosmochimica Acta, 297, 145-158. Retrieved from [Link]
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Gross, J. H. (2011). Chemical Ionization. In Mass Spectrometry - A Textbook (pp. 331-365). Springer. Retrieved from [Link]
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Bowen, R. L., et al. (2000). MALDI-TOF MS analysis of a library of polymerizable cyclodextrin derivatives. Journal of Materials Science: Materials in Medicine, 11(12), 777-782. Retrieved from [Link]
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ResearchGate. (2023). A BRIEF OVERVIEW OF SPECTROSCOPIC STUDIES OF this compound AND ITS DERIVATIVES. Retrieved from [Link]
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Validating Computational Chemistry: A Comparative Guide to Experimental and Computational Analyses of Cyclohexane
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular conformation and energetics is paramount. Computational chemistry offers a powerful toolkit for these predictions, but its results must be rigorously validated against experimental data to ensure their fidelity. Cyclohexane, a fundamental building block in organic and medicinal chemistry, serves as an archetypal model for this validation process due to its well-defined conformational landscape. This guide provides an in-depth comparison of experimental techniques and computational methods for characterizing this compound, offering a framework for establishing self-validating systems in molecular modeling.
The Foundational Importance of this compound's Conformations
This compound predominantly adopts a low-energy "chair" conformation, which minimizes both angle and torsional strain.[1][2] However, it can transiently exist in higher-energy states, including the "boat" and "twist-boat" conformations. The energy differences between these conformers are critical for understanding the molecule's dynamic behavior and its interactions in a biological context. The interconversion between the two chair forms, known as the "ring flip," proceeds through these higher-energy intermediates.[3]
Experimental Determination of this compound's Properties
A suite of experimental techniques allows for the precise characterization of this compound's structure, energetics, and vibrational modes. These methods provide the benchmark data against which computational models are validated.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.[4] By analyzing the scattering pattern of an electron beam interacting with gaseous this compound, researchers can derive accurate bond lengths, bond angles, and dihedral angles.[5][6][7] This technique has been instrumental in confirming the chair conformation as the ground state of this compound and providing precise structural parameters.
Experimental Protocol: Gas-Phase Electron Diffraction of this compound
-
Sample Preparation: A sample of high-purity this compound is vaporized and introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gaseous sample.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.
-
Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances within the molecule.
-
Structural Refinement: The experimental data is used to refine a molecular model, yielding precise geometric parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly low-temperature ¹³C NMR, is a cornerstone for studying the conformational equilibria of this compound and its derivatives.[8] By cooling the sample, the rate of the chair-to-chair interconversion can be slowed sufficiently to observe distinct signals for the axial and equatorial conformers. The relative integration of these signals allows for the determination of the equilibrium constant and, subsequently, the Gibbs free energy difference (ΔG°) between the conformers.[9] For substituted cyclohexanes, this energy difference is known as the "A-value."[10]
Experimental Protocol: Low-Temperature ¹³C NMR for Conformational Analysis
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent.
-
Temperature Control: The NMR probe is cooled to a low temperature (e.g., 157 K) to slow the conformational exchange.[8][9]
-
Data Acquisition: ¹³C NMR spectra are acquired, ensuring a sufficient signal-to-noise ratio.
-
Signal Assignment: The resonances corresponding to the axial and equatorial conformers are identified.
-
Equilibrium Constant Calculation: The ratio of the integrated peak areas for the axial and equatorial conformers is used to calculate the equilibrium constant (Keq).
-
Free Energy Calculation: The Gibbs free energy difference is calculated using the equation: ΔG° = -RT ln(Keq).
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its geometry and bonding.[11] The vibrational spectra of this compound exhibit characteristic peaks corresponding to C-H stretching, C-H bending, and C-C skeletal vibrations.[12][13][14] These experimental spectra serve as a "fingerprint" for the molecule and provide crucial data for validating the vibrational frequencies calculated by computational methods.[15][16]
Experimental Workflow: Vibrational Spectroscopy of this compound
Caption: Experimental workflow for obtaining IR and Raman spectra of this compound.
Computational Modeling of this compound
Computational chemistry provides a theoretical framework to model the properties of this compound. The accuracy of these models depends on the chosen level of theory and basis set.[17][18]
Molecular Mechanics (MM)
Molecular mechanics methods utilize classical physics to approximate the potential energy of a molecule. While computationally inexpensive, their accuracy is dependent on the quality of the force field parameters. MM methods are often used for initial conformational searches and for large systems where quantum mechanical calculations are not feasible.
Quantum Mechanics (QM) Methods
Quantum mechanics methods provide a more rigorous description of molecular systems by solving the Schrödinger equation.
-
Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters.[17] Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer increasing levels of accuracy, with a corresponding increase in computational cost.[18][19]
-
Density Functional Theory (DFT): DFT methods have become a workhorse in computational chemistry due to their favorable balance of accuracy and computational efficiency.[10] The choice of the functional (e.g., B3LYP, M06-2X, ωB97X-D) is crucial for obtaining reliable results.[8][10][20]
Computational Protocol: Conformational Analysis with DFT
-
Structure Building: The initial 3D structures of the this compound conformers (chair, boat, twist-boat) are built using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure at the chosen level of theory and basis set (e.g., B3LYP/6-31G(d)).[21]
-
Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[17]
-
Energy Calculation: The electronic energies of the optimized conformers are calculated.
-
Relative Energy Determination: The relative energies of the conformers are determined by comparing their total energies, including ZPVE and thermal corrections.
Computational Workflow: Validating Computational Results
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A Senior Application Scientist's Guide to the Quantitative Analysis of Cyclohexane Purity by Gas Chromatography
For researchers, scientists, and professionals in drug development, the purity of solvents and reagents is not a matter of simple quality control; it is a foundational pillar of scientific validity and product safety. Cyclohexane, a ubiquitous non-polar solvent and chemical intermediate, is no exception. Trace impurities can have profound impacts, from altering reaction kinetics to introducing toxicological risks in final pharmaceutical products. Consequently, a robust, accurate, and reliable analytical method for quantifying this compound purity is indispensable.
Gas Chromatography (GC) stands as the definitive technique for this task, offering high-resolution separation of volatile and semi-volatile compounds. This guide provides an in-depth comparison of GC methodologies for this compound purity analysis. We will move beyond rote protocols to explore the causal relationships behind experimental choices, empowering you to develop or select a method that is not only accurate but also self-validating and fit for purpose.
The Analytical Challenge: Resolving Structurally Similar Impurities
The primary challenge in analyzing high-purity this compound (typically >98%) lies in the detection and quantification of structurally similar hydrocarbon impurities at trace levels.[1] These impurities often co-elute or are masked by the primary this compound peak. Common impurities originate from the manufacturing process (hydrogenation of benzene) or feedstock and can include alkanes, cycloalkanes, and residual benzene.[2][3][4]
| Potential Impurity | Boiling Point (°C) | Typical Source |
| n-Pentane | 36.1 | Feedstock |
| Cyclopentane | 49.3 | Feedstock |
| n-Hexane | 68.7 | Feedstock / Isomerization |
| Methylcyclopentane | 71.8 | Isomerization Product |
| Benzene | 80.1 | Unreacted Raw Material |
| This compound | 80.7 | Product |
| n-Heptane | 98.4 | Feedstock |
| Methylthis compound | 100.9 | By-product |
| Toluene | 110.6 | Feedstock |
Data compiled from various sources. The close boiling points of methylcyclopentane, benzene, and this compound highlight the need for a high-resolution separation technique.
Designing the Chromatographic Separation: A Comparative Analysis
An effective GC method is built upon two core pillars: the stationary phase chemistry of the column and the detection technology. The choice in each area dictates the method's selectivity, sensitivity, and overall performance.
Pillar 1: The GC Column - The Heart of the Separation
The selection of a GC column is the most critical decision in method development. The separation of non-polar alkanes and cycloalkanes is governed by the "like dissolves like" principle, making non-polar stationary phases the industry standard.[5] On these columns, compounds are separated primarily by their boiling points.[5]
Comparison of GC Capillary Column Stationary Phases
| Stationary Phase Type | Example Phase | Principle of Separation | Best Suited For | Limitations |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, Rxi-1ms) | Van der Waals forces; separation primarily by boiling point.[5][6] | General-purpose analysis of hydrocarbon impurities in this compound. Resolving most aliphatic impurities. | May offer insufficient selectivity for critical pairs with very close boiling points, such as benzene and this compound.[7][8] |
| Intermediate-Polarity | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, Rxi-5ms) | Increased dipole-dipole interactions due to phenyl groups, enhancing selectivity for aromatic compounds.[7] | Enhancing the resolution of aromatic impurities like benzene and toluene from the this compound matrix. | May slightly alter the elution order of aliphatic compounds compared to a non-polar column. |
| High-Polarity / Specialized | Porous Layer Open Tubular (PLOT) (e.g., CP-Al2O3/KCl) | Strong adsorptive interactions, offering unique selectivity for light hydrocarbons and isomers.[5][9] | Baseline separation of very volatile C1-C5 impurities or specific aromatic impurities.[9] | Generally less suitable for the entire range of potential impurities and can be more susceptible to contamination. |
The Causality Behind Column Dimensions
Choosing the right column dimensions is a balancing act between resolution, speed, and sample capacity.[6][10]
| Parameter | Effect of Increase | Rationale & Causality |
| Length | Increases Resolution, Increases Analysis Time | A longer column provides more theoretical plates, allowing more interaction between analytes and the stationary phase, thus improving separation. However, this comes at the cost of longer run times and higher back pressure.[6] |
| Internal Diameter (ID) | Decreases Resolution, Increases Sample Capacity | A smaller ID restricts band broadening, leading to sharper peaks and higher efficiency (resolution).[6] Wider bore columns can tolerate larger injection volumes without performance loss, which is useful for trace analysis. |
| Film Thickness | Increases Retention, Increases Resolution for Volatiles | A thicker film increases the interaction of volatile compounds with the stationary phase, improving their retention and separation. For high-boiling impurities, a thinner film is preferred to prevent excessively long retention times.[10] |
Pillar 2: The Detector - Quantifying the Signal
The choice of detector is critical for achieving the required sensitivity and ensuring a linear response for accurate quantification.
Comparison of Common GC Detectors
| Detector | Principle of Operation | Sensitivity | Selectivity | Recommendation for this compound Purity |
| Flame Ionization Detector (FID) | Organic compounds are pyrolyzed in a hydrogen flame, producing ions that generate a measurable current.[11][12][13] | High (pg level) | Responds to virtually all carbon-containing compounds.[13] | Primary Recommendation. Its high sensitivity is ideal for detecting trace hydrocarbon impurities. It offers a wide linear range, crucial for quantifying components from ppm levels to the main peak.[14][15] |
| Thermal Conductivity Detector (TCD) | Measures the difference in thermal conductivity between the carrier gas and the column effluent.[11][15] | Low (ng level) | Universal detector; responds to any compound different from the carrier gas.[11][13] | Alternative/Complementary. Useful if non-carbon-containing impurities (e.g., permanent gases) are of interest. Its non-destructive nature allows it to be placed in series before an FID.[15] However, its lower sensitivity is a significant drawback for trace impurity analysis.[11] |
| Mass Spectrometer (MS) | Analytes are ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio. | Very High | Highly selective; provides structural information for definitive peak identification. | Recommended for Method Development & Troubleshooting. While not typically used for routine QC quantification due to cost and complexity, GC-MS is invaluable for identifying unknown impurity peaks.[7][14] |
A Validated Protocol for High-Confidence Purity Analysis
The following protocol is a robust starting point based on the industry-standard ASTM D7266 method, optimized for high resolution and reliability.[2][3][16][17] This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.
Logical Workflow for GC Purity Analysis
Caption: High-level workflow for this compound purity analysis by GC.
Step-by-Step Experimental Protocol
-
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.[5]
-
GC Column: Agilent J&W DB-1, 60 m x 0.25 mm ID, 1.0 µm film thickness (or equivalent 100% dimethylpolysiloxane phase). The long column enhances resolution for critical pairs.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringe: 10 µL autosampler syringe.
-
-
Reagents and Standards:
-
This compound: Test sample and high-purity grade (>99.9%) for calibration blank.
-
Impurity Standards: Certified reference materials for all expected impurities (e.g., n-hexane, methylcyclopentane, benzene, methylthis compound).
-
Carrier Gas: Helium or Hydrogen, high purity (>99.999%). Hydrogen provides faster analysis but requires additional safety precautions.[18]
-
FID Gases: Hydrogen (high purity) and Air (zero grade).
-
-
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Inlet | Split Mode | A high split ratio is used because the main component (this compound) is at a very high concentration and would otherwise overload the column and detector. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation of analytes. |
| Split Ratio | 100:1 | Prevents column overloading. May be adjusted based on impurity concentration. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate to balance analysis speed and separation efficiency. |
| Oven Program | Initial: 50 °C, hold 5 min | Allows for sharp focusing of volatile impurities at the head of the column. |
| Ramp: 5 °C/min to 150 °C | A controlled ramp effectively separates compounds based on their boiling points. | |
| Hold: 2 min | Ensures all expected impurities have eluted. | |
| Detector | FID | High sensitivity for all hydrocarbon impurities. |
| Detector Temp | 300 °C | Prevents condensation of analytes in the detector. |
| H2 Flow | 30 mL/min | Standard for FID operation. |
| Air Flow | 400 mL/min | Standard for FID operation. |
| Makeup Gas (He) | 25 mL/min | Ensures efficient sweeping of column effluent into the detector flame. |
-
Calibration and Quantification:
-
The external standard technique is recommended for accurate quantification of specific, known impurities like benzene.[2][16][17]
-
Prepare a stock solution containing all target impurities at a known concentration.
-
Create a series of calibration standards by spiking high-purity this compound with the impurity stock solution to cover the expected concentration range (e.g., 5 to 200 mg/kg).
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration) for each impurity. Linearity should be confirmed with a correlation coefficient (r²) ≥ 0.999.[19][20]
-
Purity is typically calculated by subtracting the sum of all quantified impurities from 100%.
-
System Suitability and Method Validation
A protocol is only trustworthy if it is validated.[19] Before analyzing samples, the system's performance must be verified.
Caption: Foundational parameters of GC method validation.
Key Validation Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria | Source |
| Specificity | To ensure that the signal measured is only from the compound of interest without interference. | Resolution (Rs) between critical peaks > 1.5. | [19][21] |
| Linearity | To verify a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. | [19][20][22] |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of spiked standards within 98-102%. | [19] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability RSD < 2%; Intermediate Precision RSD < 3%. | [19][22] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. | [20][21] |
Conclusion
The quantitative analysis of this compound purity by gas chromatography is a rigorous process that demands careful consideration of the analytical column, detector, and overall method parameters. While a non-polar 100% dimethylpolysiloxane column paired with a Flame Ionization Detector represents the most common and robust approach, alternative columns may be required for challenging separations, such as resolving benzene from the main this compound peak. The ultimate goal is to develop a method that is not just precise and accurate but also validated for its intended purpose. By understanding the scientific principles behind each methodological choice, researchers can ensure the highest level of confidence in their purity assessments, safeguarding the integrity of their research and the quality of their products.
References
-
ASTM D7266-23, Standard Test Method for Analysis of this compound by Gas Chromatography (External Standard), ASTM International, West Conshohocken, PA, 2023. [Link]
-
ASTM D7266-13(2018)e1, Standard Test Method for Analysis of this compound by Gas Chromatography (External Standard), ASTM International, West Conshohocken, PA, 2018. [Link]
-
ASTM D7266-13, Standard Test Method for Analysis of this compound by Gas Chromatography (External Standard), GlobalSpec. [Link]
-
ASTM D7266 Standard Test Method for Analysis of this compound by Gas Chromatography (External Standard). [Link]
-
ASTM D3054 Standard Test Methods for Analysis of this compound by Gas Chromatography (Withdrawn 2007), ASTM International. [Link]
-
This compound quantification by GC FID, ResearchGate. [Link]
-
Impurities in Commercial this compound on Rtx-DHA-100, Restek. [Link]
-
Agilent J&W GC Column Selection Guide, Postnova Analytics. [Link]
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How do we check the purity of toluene and this compound by gas chromatography?, Quora. [Link]
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Analysis of impurities in this compound, Agilent. [Link]
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Separation of impurities in cycohexane, Agilent. [Link]
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How to Choose the Best Gas Chromatography Detector: GC-FID, GC-TCD, or GC-MS?, LinkedIn. [Link]
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Guide to Choosing a GC Column, Phenomenex. [Link]
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Impurities in this compound, LabHut.com. [Link]
-
Purity Test of this compound - with Reference to Japanese Industrial Standards (JIS), GL Sciences. [Link]
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How to Detect this compound and Benzene Using GC-MS? Why Can't Their Peaks Be Separated, MtoZ Biolabs. [Link]
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Types of Detectors Used in GC Systems, Phenomenex. [Link]
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Conducting GC Method Validation Using High Accuracy Standards, Environics, Inc. [Link]
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A new validation approach applied to the GC determination of impurities in organic solvents, ResearchGate. [Link]
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GC-TCD-FID Gas Analysis, LPD Lab Services Ltd. [Link]
-
-
Detector, Shimadzu. [Link]
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Gas Chromatography with FID/TCD/MS Detectors, CET Scientific Services Pte Ltd. [Link]
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A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal, Scientific Research Publishing. [Link]
-
How to separate benzene and this compound on a GC, Quora. [Link]
-
Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture, Redalyc. [Link]
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A Comparative Study of Cyclohexane and Benzene in Hydrogenation Reactions: From Stability to Industrial Application
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry and pharmaceutical development, understanding the nuances of hydrogenation is paramount. This guide provides an in-depth comparative analysis of cyclohexane and benzene in the context of hydrogenation reactions. While seemingly related, these two cyclic six-carbon molecules exhibit profoundly different behaviors rooted in their fundamental electronic structures. Benzene, an aromatic compound, undergoes catalytic hydrogenation to produce this compound, a critical industrial intermediate. In contrast, this compound, being a fully saturated cycloalkane, is stable under typical hydrogenation conditions and represents the thermodynamic endpoint of benzene reduction.
This guide will elucidate the thermodynamic and kinetic principles governing these transformations, detail the catalytic systems employed, provide actionable experimental protocols, and contextualize their industrial relevance.
The Decisive Factor: Aromaticity and Thermodynamic Stability
The core difference dictating the behavior of benzene and this compound in hydrogenation is aromaticity . Benzene's six π-electrons are delocalized in a resonant system, conferring significant thermodynamic stability.[1][2] This stability must be overcome for hydrogenation to occur.
This compound, lacking π-bonds, is already in a low-energy, saturated state and cannot undergo further hydrogenation. The comparison, therefore, is between the energetic requirements to hydrogenate benzene and the conditions under which this compound remains inert or undergoes the reverse reaction, dehydrogenation.
Enthalpy of Hydrogenation: Quantifying Stability
The heat of hydrogenation (ΔH°) provides a quantitative measure of a molecule's stability.
-
Cyclohexene to this compound releases approximately -118 kJ/mol.[1]
-
1,3-Cyclohexadiene to this compound releases about -230 kJ/mol.[1]
Based on these values, one might predict that hydrogenating the three theoretical double bonds in "cyclohexatriene" would release approximately 3 x (-118 kJ/mol) = -354 kJ/mol. However, the experimentally measured heat of hydrogenation for benzene to this compound is only -206 kJ/mol .[1]
This difference of 148 kJ/mol is the resonance stabilization energy of benzene.[1] It represents the extra stability of the aromatic ring, which constitutes a significant thermodynamic barrier to hydrogenation. Breaking this aromaticity is an endothermic process, requiring energy input before the exothermic addition of hydrogen can proceed.[3]
| Compound | Reaction | Expected ΔH° (kJ/mol) | Actual ΔH° (kJ/mol) | Stability Difference (kJ/mol) |
| Cyclohexene | C₆H₁₀ + H₂ → C₆H₁₂ | -118 | -118 | 0 |
| 1,3-Cyclohexadiene | C₆H₈ + 2H₂ → C₆H₁₂ | -236 | -230 | 6 (Conjugation Stability) |
| Benzene | C₆H₆ + 3H₂ → C₆H₁₂ | -354 | -206 | 148 (Aromatic Stability)[1] |
The Reverse Reaction: this compound Dehydrogenation
Conversely, the dehydrogenation of this compound to benzene is a highly endothermic process, requiring significant energy input to form the stable aromatic ring.[4][5] This reaction is crucial in catalytic reforming processes in the petroleum industry to produce high-octane aromatic compounds. The stability of this compound makes it an excellent and non-reactive solvent for many chemical processes, while the drive to form a stable aromatic system makes its dehydrogenation a viable, albeit energy-intensive, synthetic route to benzene.[4][6]
Catalysis and Reaction Mechanisms: Overcoming the Barrier
Due to benzene's high stability, its hydrogenation requires the use of active metal catalysts and elevated temperatures and pressures.[2][3] this compound, being the saturated product, is unreactive under these conditions.
Common Catalysts and Their Performance
Transition metals such as Nickel (Ni), Platinum (Pt), Palladium (Pd), and Rhodium (Rh) are highly effective for benzene hydrogenation.[7][8] These metals provide a surface for the dissociative chemisorption of hydrogen and the adsorption of the benzene ring, facilitating the reaction.
-
Nickel (Ni): Widely used industrially due to its high activity and lower cost. It typically requires higher temperatures (150-250°C) and pressures (25 atm).[2][9][10] Raney Nickel is a common form used in laboratory and industrial settings.[11]
-
Platinum (Pt) & Palladium (Pd): Highly active catalysts that can operate under milder conditions than nickel. They are often used in finer chemical synthesis where selectivity is critical.[12][13]
-
Rhodium (Rh): Exhibits high activity, and bimetallic catalysts like Rh-Au have been shown to be effective for selective hydrogenation.[8]
-
Ruthenium (Ru): Often explored for the selective partial hydrogenation of benzene to cyclohexene, a challenging but economically desirable reaction.[14][15][16][17]
The activity of these catalysts can be structure-sensitive, with reaction rates sometimes varying with the catalyst particle size and surface morphology.
The Horiuti-Polanyi Mechanism
The most widely accepted mechanism for benzene hydrogenation on metal surfaces is the Horiuti-Polanyi mechanism .[12][13][18][19] This model proposes a stepwise addition of adsorbed hydrogen atoms to the adsorbed benzene molecule.
The process involves a series of intermediates, including cyclohexene and cyclohexadiene, which are themselves rapidly hydrogenated and typically not isolated as major products.[3][7][12] The rate-determining step can vary, but density functional theory (DFT) calculations on a Pt(111) surface suggest the fifth hydrogen addition may have the highest activation energy, around 104 kJ/mol.[12][13][18]
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Safety Operating Guide
Navigating the Hazards: A Guide to Personal Protective Equipment for Cyclohexane
For the Researcher, Scientist, and Drug Development Professional
In the fast-paced environment of research and development, where innovation is paramount, the safety of laboratory personnel remains a non-negotiable priority. Cyclohexane, a ubiquitous solvent and intermediate in chemical synthesis, presents a significant yet manageable hazard. This guide, compiled by a Senior Application Scientist, moves beyond a simple checklist to provide a deep, scientifically-grounded understanding of the personal protective equipment (PPE) required for handling this volatile and flammable compound. Here, we will not only outline the necessary equipment but also explain the scientific rationale behind each recommendation, empowering you to work with confidence and safety.
Understanding the Risks: Why this compound Demands Respect
This compound is a highly flammable liquid and vapor, posing a serious fire hazard.[1][2][3] Its vapor is heavier than air and can travel considerable distances to an ignition source, leading to a flashback.[1] Beyond its flammability, this compound presents several health risks. Inhalation can irritate the nose and throat, and high concentrations can lead to headaches, dizziness, and even loss of consciousness.[1] Direct contact with the liquid can cause skin and eye irritation, and prolonged or repeated exposure may lead to dermatitis.[1] Furthermore, ingestion of this compound can be fatal if it enters the airways.[2][3][4] Understanding these hazards is the first step in mitigating them effectively.
The Core Defense: A Multi-Layered PPE Approach
A risk-based approach is essential when selecting PPE for handling this compound. The specific equipment required will depend on the scale of the operation, the potential for splashing or vapor release, and the ventilation available. The following sections detail the essential PPE components and the scientific principles guiding their selection.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure to this compound. Therefore, selecting the appropriate chemical-resistant gloves is critical.
Material Selection: Not all gloves are created equal when it comes to chemical resistance. For this compound, nitrile gloves are a recommended choice for splash protection.[5][6][7] However, it is crucial to note that the breakthrough time—the time it takes for the chemical to permeate the glove material—can vary between manufacturers and glove thickness.[5][8] For prolonged or immersive work, heavier-duty gloves made of materials like Viton™ or butyl rubber may be necessary.[9]
Operational Best Practices:
-
Inspect Before Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Proper Donning and Doffing: Ensure you are trained in the correct procedures for putting on and taking off gloves to avoid contaminating your hands.
-
Immediate Replacement: If a glove is splashed with this compound, it should be removed and replaced immediately.[7]
-
Double Gloving: For tasks with a high risk of splashing, consider wearing two pairs of gloves for added protection.
| Glove Material | Suitability for this compound | Key Considerations |
| Nitrile | Recommended for splash protection[6][7] | Breakthrough times vary; check manufacturer data.[5][8] |
| Latex | Not Recommended[6] | Offers poor chemical resistance to this compound. |
| Vinyl | Not Recommended[6] | Offers poor chemical resistance to this compound. |
| Butyl Rubber | Suitable for extended contact | Provides good resistance to many solvents.[9] |
| Viton™ | Suitable for extended contact | Offers excellent resistance to aromatic and chlorinated solvents.[9] |
Eye and Face Protection: Shielding Against Splashes and Vapors
This compound can cause significant eye irritation and burns upon contact.[1] Therefore, appropriate eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For general laboratory use where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.[5]
-
Chemical Splash Goggles: When there is a moderate to high risk of splashing, chemical splash goggles that form a seal around the eyes are essential.[10][11]
-
Face Shield: In situations with a high potential for significant splashes, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[10]
It is imperative that eyewash stations are readily accessible in any area where this compound is handled.[4] In the event of eye contact, flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][4]
Respiratory Protection: Guarding Against Inhalation Hazards
Inhalation of this compound vapors can lead to systemic health effects.[1] Engineering controls, such as working in a well-ventilated area or under a fume hood, are the primary methods for controlling vapor exposure.[2][10] However, in situations where these controls are insufficient or during emergency situations, respiratory protection is necessary.
Exposure Limits: Several organizations have established occupational exposure limits (OELs) for this compound to protect workers.
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| OSHA (PEL) | 300 ppm[1][12] |
| NIOSH (REL) | 300 ppm[1] |
| ACGIH (TLV) | 100 ppm[1][11] |
Respirator Selection: The type of respirator required depends on the concentration of this compound in the air.
-
Air-Purifying Respirators (APRs): For concentrations up to 1300 ppm, a NIOSH-approved air-purifying respirator with organic vapor cartridges is suitable.[13] A full-facepiece respirator provides a higher level of protection than a half-mask.[1]
-
Supplied-Air Respirators (SARs): In situations with high or unknown concentrations, or in oxygen-deficient atmospheres, a supplied-air respirator is required.[1][11] For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[1]
A formal respiratory protection program, including fit testing and training, is essential for anyone required to wear a respirator.
Protective Clothing: A Barrier for the Body
To prevent skin contact from splashes or spills, appropriate protective clothing is essential.
-
Laboratory Coat: A standard lab coat is the minimum requirement for handling small quantities of this compound.
-
Chemical-Resistant Apron or Coveralls: For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over a lab coat.[11] Flame-retardant and antistatic protective clothing is also recommended.[8][14]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For handling large quantities of this compound, antistatic footwear should be considered.[14]
Contaminated clothing should be removed immediately and laundered before reuse.[4]
Procedural Guidance: Safe Handling and Disposal
Beyond the selection of appropriate PPE, safe handling and disposal practices are paramount to minimizing risk.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
